2-Phenylbenzhydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYVWKUCWNLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375135 | |
| Record name | 2-Phenylbenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154660-48-7 | |
| Record name | 2-Phenylbenzhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154660-48-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylbenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylbenzhydrazide, with the Chemical Abstracts Service (CAS) registry number 154660-48-7, is a carbohydrazide derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a biphenyl backbone linked to a hydrazide group, provides a versatile scaffold for the design of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by experimental data and theoretical predictions, to empower researchers in their scientific endeavors.
Chemical Identity and Structure
This compound, also known as [1,1'-biphenyl]-2-carbohydrazide, possesses a well-defined molecular architecture that dictates its chemical behavior.
| Identifier | Value |
| IUPAC Name | 2-phenylbenzohydrazide |
| Synonyms | [1,1'-biphenyl]-2-carbohydrazide |
| CAS Number | 154660-48-7 |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| InChI | InChI=1S/C13H12N2O/c14-15-13(16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) |
| InChIKey | URSYVWKUCWNLMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NN |
digraph "2-Phenylbenzhydrazide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="2.5,0!"]; N1 [label="N", fontcolor="#4285F4"]; N2 [label="N", fontcolor="#4285F4"]; O1 [label="O", fontcolor="#EA4335"]; H1[label="H", fontsize=10]; H2[label="H", fontsize=10]; H3[label="H", fontsize=10]; H4[label="H", fontsize=10]; H5[label="H", fontsize=10]; H6[label="H", fontsize=10]; H7 [label="H", fontsize=10]; H8 [label="H", fontsize=10]; H9 [label="H", fontsize=10]; H10 [label="H", fontsize=10, pos="3.5,0.5!"]; H11 [label="H", fontsize=10, pos="3.5,-0.5!"];
// Edges for the first phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the second phenyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Edge connecting the two rings C1 -- C7;
// Edge to the carbohydrazide group C12 -- C13;
// Edges for the carbohydrazide group C13 -- O1 [style=double]; C13 -- N1; N1 -- N2;
// Edges to hydrogens on the first ring C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5;
// Edges to hydrogens on the second ring C8 -- H6; C9 -- H7; C10 -- H8; C11 -- H9;
// Edges to hydrogens on the hydrazine N2 -- H10; N2 -- H11; }digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Reactants Reactant1 [label="2-Phenylbenzoyl Chloride"]; Reactant2 [label="Hydrazine Hydrate"];
// Product Product [label="this compound"];
// Reaction Reactant1 -> Product [label="Reaction"]; Reactant2 -> Product; }
Figure 2: Plausible synthetic pathway for this compound.
General Experimental Protocol for Benzhydrazide Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of similar compounds and serves as a foundational methodology for the synthesis of this compound.
Materials:
-
2-Phenylbenzoyl chloride
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine, Pyridine)
-
Stirring apparatus
-
Reaction vessel with a dropping funnel and nitrogen inlet
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 2-phenylbenzoyl chloride in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.
-
Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (and the base, if used) in the same solvent to the stirred solution of the acid chloride via a dropping funnel. The slow addition is crucial to prevent side reactions and ensure a controlled reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete conversion.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The product can then be extracted into an organic solvent.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.
Expert Rationale: The choice of an anhydrous solvent is critical to prevent the hydrolysis of the reactive acid chloride. The use of a base is often necessary to neutralize the hydrochloric acid generated during the reaction, which can otherwise protonate the hydrazine and reduce its nucleophilicity. Cooling the reaction mixture is a standard practice for acyl chloride reactions to manage the exothermic nature and improve selectivity.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy:
-
N-H stretching: Two distinct bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂).
-
C=O stretching: A strong absorption band is anticipated around 1640-1680 cm⁻¹ due to the carbonyl group of the hydrazide.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.
-
C=C stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic Protons: A complex multiplet pattern is expected in the range of δ 7.0-8.0 ppm, integrating to 9 protons from the two phenyl rings.
-
-NH₂ Protons: A broad singlet, exchangeable with D₂O, is anticipated for the two amine protons, typically appearing downfield.
-
-NH- Proton: A singlet for the amide proton is also expected, its chemical shift being solvent-dependent.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal for the C=O carbon is expected in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm) corresponding to the 12 carbons of the biphenyl system.
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 212.25. Fragmentation patterns would likely involve the loss of the hydrazide moiety and cleavage of the biphenyl bond.
Applications and Future Directions
Hydrazide-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The unique structural features of this compound make it an attractive candidate for further investigation in drug discovery programs. Its biphenyl moiety can engage in π-π stacking and hydrophobic interactions with biological targets, while the hydrazide group can act as a hydrogen bond donor and acceptor.
Future research should focus on:
-
Experimental Determination of Physicochemical Properties: Acquiring experimental data for boiling point, solubility in various pharmaceutically relevant solvents, and the octanol-water partition coefficient (logP) is crucial for developing a complete profile of the compound.
-
Development of a Robust Synthetic Protocol: A detailed, optimized, and scalable synthesis protocol would facilitate its wider availability for research.
-
Biological Screening: A comprehensive biological evaluation of this compound against a panel of therapeutic targets is warranted to uncover its potential pharmacological applications.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has consolidated the available physicochemical data and provided expert insights into its synthesis and characterization. While key experimental data are still needed, the information presented herein serves as a valuable resource for researchers and scientists, providing a solid foundation for future studies aimed at unlocking the full therapeutic potential of this promising compound.
References
-
PubChem. 2-phenylbenzohydrazide. [Link]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylbenzhydrazide and its Derivatives
Introduction: The Significance of the Benzhydrazide Scaffold
Benzhydrazide and its derivatives represent a cornerstone in medicinal chemistry and drug development. These scaffolds are prevalent in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The versatile nature of the benzhydrazide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic outcomes. This guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 2-phenylbenzhydrazide, offering field-proven insights for researchers and drug development professionals.
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two primary approaches are detailed below.
Method 1: Condensation of a Benzoic Acid Derivative with Phenylhydrazine
A common and reliable method for the synthesis of this compound involves the condensation of a benzoic acid derivative with phenylhydrazine. This can be achieved either by activating the carboxylic acid or by reacting an ester with hydrazine.
This method relies on the activation of the carboxylic acid group of 2-phenylbenzoic acid to facilitate nucleophilic attack by phenylhydrazine. Peptide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like Hydroxybenzotriazole (HOBt), are highly effective for this transformation.
Reaction Scheme:
Figure 1: Synthesis of this compound via EDCI/HOBt coupling.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2-phenylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Activation: Stir the mixture at 0°C for 30 minutes to form the activated ester intermediate.
-
Addition of Phenylhydrazine: Slowly add a solution of phenylhydrazine (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the activated ester intermediate and the coupling agent.
-
Low Temperature: The initial activation at 0°C helps to control the exothermic reaction and minimize side product formation.
-
Aqueous Work-up: The series of washes removes unreacted starting materials, coupling agents, and byproducts, leading to a purer crude product.
An alternative condensation approach involves the reaction of a methyl or ethyl ester of 2-phenylbenzoic acid with hydrazine hydrate. This method is often favored for its simplicity and the avoidance of expensive coupling reagents.
Reaction Scheme:
Figure 2: Synthesis of this compound from its methyl ester.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask, combine methyl 2-phenylbenzoate (1.0 eq) and hydrazine hydrate (2.0-5.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reaction: Reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: After the reaction is complete, cool the flask to room temperature. The product may precipitate out of the solution.
-
Isolation and Washing: Filter the precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.
-
Drying and Recrystallization: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress can be easily monitored by TLC, and the final product's purity can be readily assessed by its melting point and spectroscopic characterization.
Method 2: Synthesis from Isatoic Anhydride and Phenylhydrazine
A mechanistically distinct and efficient route to 2-aminobenzhydrazides, which can be precursors to this compound derivatives, involves the reaction of isatoic anhydride with phenylhydrazine[1]. This reaction proceeds via a ring-opening of the anhydride by the nucleophilic hydrazine.
Reaction Scheme:
Sources
Biological activity of novel 2-Phenylbenzhydrazide compounds.
An In-Depth Technical Guide to the Biological Activity of Novel 2-Phenylbenzhydrazide Compounds
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of derivatives.[1] Compounds incorporating this moiety have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key biological activities associated with novel this compound compounds. It delves into the underlying mechanisms of action, offers detailed, field-proven experimental protocols for their evaluation, and presents a framework for data interpretation, thereby empowering research teams to effectively explore the therapeutic potential of this promising class of molecules.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure of this compound, characterized by a benzoyl group attached to a phenylhydrazine, offers a unique combination of rigidity and conformational flexibility. This structural motif is readily synthesized and can be extensively modified at various positions, allowing for the fine-tuning of its physicochemical properties and biological targeting.[1] The presence of the hydrazide (-CONHNH-) linker is particularly significant, as it is a common structural fragment in many active pharmaceutical ingredients and is known to contribute to a range of biological interactions.[3][4]
The inherent versatility of the this compound scaffold has enabled the development of compound libraries with diverse pharmacological profiles, making it a focal point in the search for new therapeutic agents.[2][5]
Key Biological Activities and Mechanisms of Action
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a rigorous process of biological activity screening.[6] This screening cascade is designed to systematically evaluate a compound's biological effects and identify its molecular targets.[7][8] this compound derivatives have shown promise in several key therapeutic areas.
Anticancer Activity
A significant body of research points to the potent cytotoxic effects of benzhydrazide derivatives against various human cancer cell lines.[1][9] The primary mechanisms implicated in their anticancer activity are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.
Mechanism of Action: Apoptosis Induction Many hydrazide-hydrazone derivatives exert their anticancer effects by triggering the intrinsic or extrinsic apoptotic pathways.[1] A key event in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. For instance, some derivatives have been shown to significantly increase the activity of caspase-3, a critical executioner caspase.[1] This leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Below is a generalized diagram illustrating the workflow for evaluating the anticancer potential of a novel compound.
Caption: General workflow for anticancer activity screening.
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the discovery of new antimicrobial agents is a global health priority.[5][10] Benzhydrazide derivatives have demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[11][12]
For example, studies have shown activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[11] The specific substitutions on the phenyl and benzoyl rings play a crucial role in determining the potency and spectrum of antimicrobial action, with compounds bearing chloro and nitro groups often showing enhanced activity.[5]
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[12][13] Phenylbenzohydrazides have been evaluated in preclinical models of acute inflammation and have shown significant potential.[13]
Mechanism of Action: Modulation of Inflammatory Mediators The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of key inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-activated macrophages, effective compounds can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[13] Some hydrazides may also exert their effects by inhibiting enzymes central to the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[14][15]
Caption: Inhibition of inflammatory pathways by test compounds.
Antioxidant Activity
Many benzhydrazide and hydrazone derivatives act as potent antioxidants due to their ability to scavenge free radicals and chelate metals.[2][16] This activity is crucial for mitigating oxidative stress, a pathological process involved in numerous diseases. The antioxidant capacity is typically evaluated using assays that measure the compound's ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
Experimental Protocols for Biological Evaluation
Detailed and reproducible protocols are essential for generating reliable data in drug discovery.[6] The following section provides step-by-step methodologies for key in vitro assays commonly used in the initial screening of novel this compound compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the cytotoxic effect of a test compound on cancer cell lines.[1][6]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[6]
-
Materials:
-
Selected human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in the appropriate medium. Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a 10 mM stock solution of the this compound test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.[10][11]
-
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Fungal strain (C. albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well plates
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the plate containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for clear communication and comparison of results.
Table 1: Hypothetical Anticancer Activity of Novel this compound Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| PBT-01 | HepG2 | 48 | 7.5 ± 0.6 |
| PBT-01 | MCF-7 | 48 | 12.2 ± 1.1 |
| PBT-02 | HepG2 | 48 | 4.1 ± 0.3 |
| PBT-02 | MCF-7 | 48 | 6.8 ± 0.5 |
| Doxorubicin | HepG2 | 48 | 0.9 ± 0.1 |
| Doxorubicin | MCF-7 | 48 | 1.2 ± 0.2 |
IC₅₀ values represent the mean of three independent experiments ± standard deviation.
Table 2: Hypothetical Antimicrobial Activity (MIC) of a Novel this compound Derivative (PBT-03)
| Test Organism | Type | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 | Ciprofloxacin: ≤1 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | Ciprofloxacin: ≤1 |
| Candida albicans ATCC 10231 | Fungus | 32 | Fluconazole: ≤2 |
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight its potential to address significant unmet medical needs. The synthetic tractability of this chemical class allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on elucidating the precise molecular targets for the most promising derivatives. Advanced studies, including in vivo efficacy and safety evaluations in relevant animal models, are critical next steps to translate these in vitro findings into clinically viable drug candidates.[17] The continued exploration of this compound chemistry is poised to yield new and effective treatments for a range of human diseases.
References
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- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. (2025). BenchChem.
- Synthesis, Characterization and the Antimicrobial Activity of 3-(2-phenylhydrazinyl)-2-benzofuran- 1(3H)-one. (2017). University Bulletin.
- SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- In Vitro Assay Development Services. (n.d.). Charles River Laboratories.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2023). PMC.
- Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (n.d.). PubMed Central.
- Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry.
- Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (n.d.). MDPI.
- Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025).
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- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI.
- Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). MDPI.
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (n.d.). RSC Publishing.
- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (n.d.). PubMed.
- Synthesis, Characterization, In Vitro and In Vivo Screening of Unsymmetrical Borole Complexes of 2-Hydroxy-N-Phenylbenzamide and its Derivatives. (n.d.). NIH.
- Hydrazides with biological activity. (n.d.). ResearchGate.
- Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide. (2025). BenchChem.
- Synthesis of 2-Hydroxybenzohydrazide. (n.d.). ResearchGate.
- Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (n.d.).
- Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (n.d.). PubMed.
- Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central.
- Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. (n.d.). PubMed Central.
- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (n.d.).
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Phenylbenzhydrazide
Abstract
The vast chemical space of hydrazide derivatives continues to be a fertile ground for the discovery of novel bioactive molecules. 2-Phenylbenzhydrazide, a compound featuring a core benzohydrazide scaffold, presents an intriguing subject for mechanistic investigation. While direct studies on this specific molecule are not extensively documented, the rich pharmacology of its structural analogs—including hydrazones, benzimidazoles, and other substituted hydrazides—provides a robust framework for postulating and systematically exploring its potential biological activities. This technical guide outlines a hypothesis-driven approach for researchers, scientists, and drug development professionals to comprehensively investigate the mechanism of action of this compound. We will delve into putative mechanisms, including enzyme inhibition, antimicrobial activity, and anticancer effects, supported by detailed, field-proven experimental protocols and the rationale behind their selection.
Introduction: The Scientific Premise
Hydrazide-containing compounds are recognized for their diverse pharmacological properties, which are largely attributed to the reactive hydrazide moiety (-CONHNH2).[1][2] This functional group can engage in various biological interactions, including chelation of metal ions, formation of stable complexes with enzymatic targets, and participation in redox processes. The presence of both a phenyl and a benzoyl group in this compound suggests a molecule with significant potential for bioactivity, likely influencing its lipophilicity and steric interactions with biological macromolecules.
Given the established activities of related chemical scaffolds, we propose a multi-pronged investigation into the mechanism of action of this compound, focusing on three primary areas: enzyme inhibition, antimicrobial efficacy, and anticancer potential. This guide will serve as a roadmap for a thorough and scientifically rigorous exploration of these possibilities.
Postulated Mechanism 1: Enzyme Inhibition
The hydrazide and phenylhydrazine moieties are present in numerous known enzyme inhibitors.[2][3] Therefore, a primary hypothesis is that this compound functions as an inhibitor of one or more key enzymes.
Rationale and Target Selection
-
Monoamine Oxidase (MAO): Phenylhydrazine is a known irreversible inhibitor of MAO.[3] Hydrazide-based drugs like iproniazid have also been developed as MAO inhibitors for the treatment of depression.[2][4] Therefore, MAO-A and MAO-B are high-priority targets.
-
Other Hydrolases: Hydrazides have been shown to inhibit other enzymes such as urease and α-glucosidase.[5]
Experimental Workflow: Enzyme Inhibition Assays
A systematic screening of this compound against a panel of enzymes is the logical first step.
Caption: Workflow for investigating enzyme inhibition by this compound.
Detailed Protocol: MAO-A and MAO-B Inhibition Assay
This protocol is adapted for a 96-well plate format for high-throughput screening.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
This compound
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound in assay buffer to obtain a range of concentrations.
-
Assay Setup: In each well of the microplate, add:
-
20 µL of assay buffer (blank) or this compound/positive control at various concentrations.
-
60 µL of MAO-A or MAO-B enzyme solution diluted in assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the MAO substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Plot percent inhibition versus log[inhibitor] to determine the IC50 value.[6]
Postulated Mechanism 2: Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity.[7][8][9] The proposed mechanisms often involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes like DNA gyrase.[9][10]
Rationale
The structural features of this compound, including the hydrazide linker and aromatic rings, are common in compounds with demonstrated antibacterial and antifungal properties.[11][12] The lipophilicity imparted by the phenyl and benzoyl groups may facilitate passage through microbial cell membranes.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for assessing the antimicrobial activity of this compound.
Detailed Protocol: Broth Microdilution for MIC Determination
This method is a standard for quantitative antimicrobial susceptibility testing.[13][14]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the microorganisms overnight. Dilute the cultures in fresh broth to achieve a standardized inoculum density (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL for bacteria).[15]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC/MFC Determination: To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is plated on agar plates. After incubation, the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC/MFC.
Postulated Mechanism 3: Anticancer Activity
Benzimidazole, benzohydrazide, and phenylhydrazone scaffolds are all present in compounds that have demonstrated significant anticancer activity.[16][17][18][19] The proposed mechanisms are diverse and include induction of apoptosis, cell cycle arrest, and inhibition of specific signaling pathways or enzymes crucial for cancer cell proliferation, such as EGFR kinase.[20]
Rationale
The planar nature of the aromatic rings in this compound could potentially allow it to act as an intercalating agent with DNA. Furthermore, its ability to interact with various enzymes could extend to those involved in cancer cell signaling and survival.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for evaluating the anticancer potential of this compound.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][21]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK-293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log[compound] to determine the GI50 (concentration for 50% growth inhibition).
Pharmacokinetics and Toxicity Considerations
While the primary focus of this guide is on the mechanism of action, it is crucial to acknowledge that any potential therapeutic agent must be evaluated for its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicity. Early in vitro assessment of metabolic stability using liver microsomes and cytotoxicity against normal cell lines can provide valuable insights. In vivo studies in animal models are necessary to understand the compound's overall disposition and safety profile.[22][23][24]
Conclusion
The exploration of this compound's mechanism of action presents a compelling scientific endeavor. By leveraging the knowledge of structurally related compounds, we have formulated a series of testable hypotheses. The detailed experimental workflows and protocols provided in this guide offer a comprehensive and systematic approach to investigate its potential as an enzyme inhibitor, an antimicrobial agent, or an anticancer compound. The results of these studies will be instrumental in defining the pharmacological profile of this compound and determining its potential for future therapeutic development.
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ResearchGate. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Available at: [Link]
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Frontiers Media. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]
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The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Available at: [Link]
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Impactfactor. (2015, March 1). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Available at: [Link]
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PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Available at: [Link]
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The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. Available at: [Link]
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Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]
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PSE Community.org. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available at: [Link]
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Semantic Scholar. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]
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MDPI. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available at: [Link]
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ResearchGate. (2012, December 30). In vitro enzymatic assay. Available at: [Link]
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NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
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Topic: 2-Phenylbenzhydrazide Derivatives as Potential Enzyme Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Hydrazide Scaffold - A Privileged Motif in Enzyme Inhibition
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is perpetual. Among these, the hydrazide and its related hydrazone linkage (-CO-NH-N=CH-) have emerged as a "privileged" structural motif.[1][2] This is not by accident. The inherent chemical characteristics of this group—its ability to act as both a hydrogen bond donor and acceptor, its conformational flexibility, and its capacity for facile synthesis—make it an ideal building block for crafting inhibitors against a wide array of enzymatic targets.[1][3] This guide delves into a specific, potent class within this family: the 2-phenylbenzhydrazide derivatives. We will move beyond a simple catalog of compounds to explore the underlying causality of their design, the robust methodologies for their synthesis and evaluation, and their demonstrated potential in targeting critical enzymes implicated in cancer, neurodegenerative disorders, and metabolic diseases.
The this compound Core: A Structural and Mechanistic Overview
The foundational structure of a this compound, at its simplest, consists of a benzoyl group attached to a phenylhydrazine. However, the term is often used more broadly in the literature to encompass the closely related and synthetically accessible phenylhydrazones, which feature a C=N double bond.[3] It is this azomethine group (-NHN=CH-) that is frequently central to the molecule's biological activity, providing a critical point of interaction within an enzyme's active site.[3]
The power of this scaffold lies in its synthetic tractability, allowing for systematic structural modifications at multiple positions to probe structure-activity relationships (SAR).
Caption: General structure of this compound derivatives.
These derivatives primarily function as reversible competitive inhibitors , although irreversible mechanisms have also been reported.[3][4] In a competitive inhibition model, the molecule is structurally similar to the enzyme's natural substrate, allowing it to bind to the active site and physically block the substrate from entering.[5][6] The strength of this inhibition, quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), can be finely tuned through chemical modification.
Key Enzyme Classes Targeted by this compound Derivatives
The versatility of the scaffold allows it to be adapted to the unique topographies of various enzyme active sites.
Kinase Inhibition in Oncology
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Several studies have successfully developed benzohydrazide and hydrazone derivatives as potent kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in non-small cell lung, colon, and breast cancers.[8] A series of benzohydrazide derivatives incorporating a dihydropyrazole moiety were synthesized as potential EGFR kinase inhibitors. Compound H20 from this series demonstrated potent antiproliferative activity against four different cancer cell lines, with an IC₅₀ of 0.08 µM against EGFR.[8]
-
Multi-Kinase Inhibition (EGFR, HER2, VEGFR2): A multi-target approach can be more effective in complex diseases like cancer.[7] By creating hybrids of benzimidazole and benzylidene-benzohydrazide, researchers have developed compounds that inhibit multiple kinases simultaneously.[9] For instance, certain derivatives showed potent inhibition against EGFR, HER2, and VEGFR2—key drivers of tumor growth and angiogenesis.[1][9] This multi-targeted action underscores the scaffold's potential to address drug resistance and attack cancer through several pathways.[7]
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression; their inhibition is a validated strategy for cancer therapy.[10] The hydrazide group has been identified as a highly effective zinc-binding group (ZBG), which is essential for chelating the zinc ion in the HDAC active site.[11][12]
A novel class of HDAC inhibitors with a benzoylhydrazide scaffold was found to be selective for class I HDACs.[13] The lead compound, UF010 , acts as a competitive inhibitor with a desirable "fast-on/slow-off" binding mechanism, leading to prolonged target engagement.[13] This inhibition results in global changes in protein acetylation and gene expression, activating tumor suppressor pathways and inhibiting oncogenic ones.[13]
Monoamine Oxidase (MAO) Inhibition in Neurodegenerative Disease
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that metabolize neurotransmitters like serotonin, dopamine, and noradrenaline.[3] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are effective in treating Parkinson's disease.[3]
Phenylhydrazone derivatives have been synthesized and shown to be potent and selective MAO inhibitors.[3]
-
MAO-A Inhibition: Two compounds, 2a and 2b , were identified as highly active, selective, and reversible competitive inhibitors of human MAO-A, with IC₅₀ values of 0.342 µM and 0.028 µM, respectively.[3] Docking studies confirmed a strong interaction between these inhibitors and the MAO-A active site.[3]
-
MAO-B Inhibition: In a separate study, derivatives of 2-phenyl benzothiazole were developed as multifunctional agents for Parkinson's, exhibiting potent and selective MAO-B inhibition alongside antioxidant and neuroprotective effects.[14]
Indoleamine 2,3-dioxygenase (IDO) Inhibition in Immunotherapy
IDO is an enzyme that plays a critical role in immune suppression by depleting tryptophan. Inhibiting IDO is a promising strategy in cancer immunotherapy. A novel class of phenyl benzenesulfonylhydrazides has been identified as potent IDO inhibitors.[15] The lead compound 3i exhibited an IC₅₀ of 61 nM in enzymatic assays. Molecular docking suggested that the sulfone group coordinates with the heme iron in the IDO active site, a key interaction for potent inhibition.[15]
Methodologies: From Synthesis to Enzymatic Evaluation
The successful development of enzyme inhibitors relies on robust and reproducible experimental protocols.
Experimental Protocol: Synthesis of Phenylhydrazone Derivatives
This protocol outlines a standard one-pot condensation reaction, a widely used method for synthesizing phenylhydrazone derivatives due to its efficiency and simplicity.[16][17]
Principle: The synthesis is based on the acid-catalyzed condensation reaction between a phenylhydrazine derivative and a carbonyl compound (an aldehyde or ketone). The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N hydrazone linkage.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the selected substituted acetophenone (1 equivalent) and the corresponding substituted phenylhydrazine (1 equivalent) in 30-40 mL of absolute ethanol.
-
Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the mixture. The acid serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 65-75°C with constant stirring.[17]
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 1:1).[17] The reaction is typically complete within 3-10 hours.[17][18]
-
Isolation and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove the ethanol.[18]
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ether/petroleum ether mixtures) or by column chromatography to yield the pure phenylhydrazone derivative.[18]
-
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][16]
Caption: Workflow for the synthesis of phenylhydrazone derivatives.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a generalized framework for determining the inhibitory potency (IC₅₀) of a compound. Specific substrates and detection methods will vary depending on the enzyme.
Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare solutions of the enzyme, substrate, and any necessary cofactors in an appropriate assay buffer. The optimal pH and buffer composition are critical and enzyme-specific.
-
-
Assay Setup (96-well plate format):
-
Test Wells: Add a fixed volume of enzyme solution and a volume of the inhibitor dilution to each well.
-
Positive Control (100% Activity): Add enzyme solution and an equivalent volume of solvent (e.g., DMSO) without the inhibitor.
-
Negative Control (0% Activity): Add buffer and substrate but no enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal reaction temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Detection: Measure the formation of product or depletion of substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader. For label-free approaches, Liquid Chromatography-Mass Spectrometry (LC/MS) can be used to directly quantify substrate and product.[20]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the data by setting the average rate of the positive control wells to 100% activity and the negative control to 0% activity.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Caption: General workflow for an in vitro enzyme inhibition assay.
Determining the Mechanism of Action
Understanding how a compound inhibits an enzyme is critical for lead optimization. To determine the mechanism (e.g., competitive, non-competitive), the inhibition assay is repeated at several different fixed concentrations of the substrate.[19]
-
Competitive Inhibition: The apparent Kₘ (substrate concentration at half-maximal velocity) will increase with increasing inhibitor concentration, while the Vₘₐₓ (maximum reaction velocity) remains unchanged. This indicates the inhibitor and substrate are competing for the same active site.[6][19]
-
Non-competitive Inhibition: The Vₘₐₓ will decrease with increasing inhibitor concentration, but the Kₘ will remain unchanged. This suggests the inhibitor binds to an allosteric site, distinct from the substrate binding site.[6][19]
Caption: Model of competitive enzyme inhibition.
Structure-Activity Relationship (SAR) and Data Summary
The analysis of SAR provides crucial insights for rational drug design, guiding the modification of a lead compound to improve its potency and selectivity.
Key SAR Observations for Phenylhydrazone/hydrazide Derivatives:
-
Electronic Effects: For antifungal phenylhydrazones, the presence of electron-withdrawing groups on the phenyl ring generally enhances biological activity.[18]
-
Positional Isomerism: The position of substituents can be critical. For instance, a halogen at the para position of the phenyl ring was found to be more beneficial for antifungal activity than substitutions at the ortho or meta positions.[18]
-
Capping Group: Modifications to the "capping group" (the terminal phenyl ring) significantly impact affinity and selectivity. In the development of HDAC inhibitors, this part of the molecule interacts with residues at the rim of the active site channel.[12][13]
Table 1: Summary of Inhibitory Activities of Selected this compound Derivatives
| Compound ID | Target Enzyme | IC₅₀ Value | Mechanism | Therapeutic Area | Reference |
| 2b | MAO-A | 0.028 µM | Competitive, Reversible | Depression | [3] |
| 3h | MAO-B | 0.062 µM | Competitive, Reversible | Parkinson's Disease | [14] |
| UF010 | Class I HDACs | - | Competitive, Slow-off | Cancer | [13] |
| H20 | EGFR | 0.08 µM | - | Cancer | [8] |
| 3i | IDO | 0.061 µM | - | Cancer (Immunotherapy) | [15] |
| 15o | α-glucosidase | 2.09 µM | Non-competitive | Diabetes | [21] |
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly productive platform for the discovery of novel enzyme inhibitors. Their synthetic accessibility, coupled with their ability to be tailored to a diverse range of enzyme active sites, has led to the identification of potent inhibitors for targets in oncology, neurodegeneration, and metabolic disease. The field-proven insights show that rational design, guided by SAR and molecular modeling, can effectively enhance the potency and selectivity of these compounds. Future work should focus on optimizing the pharmacokinetic properties of these derivatives to translate their impressive in vitro potency into in vivo efficacy, paving the way for the development of new therapeutic agents.
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Abstract
Oxidative stress, a fundamental driver of cellular damage, is implicated in a wide array of pathologies, making the quest for novel antioxidant agents a cornerstone of modern drug discovery. Within this landscape, the benzhydrazide scaffold has emerged as a privileged structure, demonstrating significant potential for mitigating oxidative damage. This in-depth technical guide focuses on the antioxidant properties of 2-phenylbenzhydrazide and its related structures. We will explore the synthetic strategies, delve into the mechanistic underpinnings of their antioxidant action, provide detailed protocols for in vitro evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this chemical class.
Introduction: The Benzhydrazide Scaffold as a Promising Antioxidant Motif
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can overwhelm the body's endogenous antioxidant defenses, leading to oxidative stress. This imbalance is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, there is a pressing need for the development of potent and safe antioxidant therapeutics.
The hydrazide and hydrazone functionalities have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A significant aspect of their bioactivity is attributed to their antioxidant potential. The core structure of benzhydrazide, a hydrazine derivative of benzoic acid, serves as a versatile template for the synthesis of compounds with potent radical scavenging and metal-chelating properties.[2][3] While extensive research has been conducted on various substituted benzhydrazides, this guide will specifically focus on the this compound core and its analogs, aiming to provide a comprehensive understanding of their antioxidant capabilities.
Synthetic Pathways to this compound and Derivatives
The synthesis of this compound and its derivatives typically involves the reaction of a benzoic acid derivative with phenylhydrazine. A common synthetic route commences with the esterification of benzoic acid, followed by reaction with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate can then be reacted with various reagents to introduce the phenyl group and other substituents.
A representative synthesis of 2-amino-N'-phenylbenzhydrazide, a closely related analog, starts from isatoic anhydride, which is treated with phenylhydrazine in a suitable solvent like DMF at reflux to yield the desired product.[4]
Caption: General synthetic scheme for this compound derivatives.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound and its analogs is multifaceted, primarily revolving around two key mechanisms: direct radical scavenging and metal ion chelation.
Direct Radical Scavenging
Benzhydrazide derivatives can directly neutralize free radicals by donating a hydrogen atom from their -NH-NH- moiety. This process converts the highly reactive free radical into a more stable species, thus terminating the damaging chain reaction of oxidation. The presence of electron-donating groups on the aromatic rings can enhance this hydrogen-donating ability, thereby increasing the radical scavenging potency.[5]
The proposed mechanism involves the formation of a stable radical on the hydrazide nitrogen, which can be further stabilized by resonance delocalization across the aromatic rings.
Caption: Simplified representation of the radical scavenging mechanism.
Metal Ion Chelation
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Benzhydrazide derivatives can act as chelating agents, binding to these metal ions and preventing their participation in redox cycling.[3][6] The carbonyl oxygen and the hydrazinic nitrogens of the benzhydrazide scaffold can coordinate with metal ions, forming stable complexes that are redox-inactive.
Caption: Schematic of metal ion chelation by a benzhydrazide derivative.
In Vitro Evaluation of Antioxidant Potential: Protocols and Rationale
A battery of in vitro assays is essential to comprehensively evaluate the antioxidant potential of this compound and its analogs. Each assay targets a different aspect of antioxidant activity, and a combination of methods provides a more complete profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[7]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To 1.0 mL of the DPPH solution, add 1.0 mL of the test compound solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm against a blank (methanol).
-
A control is prepared using 1.0 mL of DPPH solution and 1.0 mL of the solvent.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is monitored by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[2][8]
Protocol:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Before use, dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
To 1.0 mL of the diluted ABTS•⁺ solution, add 10 µL of the test compound solution at different concentrations.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidant.[9]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
-
Sample Preparation: Prepare a stock solution of the test compound and serial dilutions.
-
Assay Procedure:
-
To 3.0 mL of the FRAP reagent, add 100 µL of the test compound solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox, and the results are expressed as µmol of Fe²⁺ equivalents per gram of the test compound.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are limited, valuable insights can be gleaned from the broader class of benzhydrazide and hydrazone derivatives.
-
Influence of Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings significantly impact antioxidant activity. Electron-donating groups (e.g., -OH, -OCH₃) generally enhance radical scavenging activity by increasing the electron density on the hydrazide moiety, making hydrogen atom donation more favorable.[5] Conversely, electron-withdrawing groups can diminish activity.
-
The Role of the Hydrazide Linker: The -CO-NH-NH- linker is crucial for both radical scavenging and metal chelation. Modifications to this linker can drastically alter the antioxidant properties.
-
Steric Effects: Bulky substituents near the active hydrazide moiety can hinder its interaction with free radicals, potentially reducing its scavenging efficiency.
Cellular Mechanisms and Signaling Pathways
Beyond direct chemical interactions, the antioxidant effects of benzhydrazide derivatives may also be mediated through the modulation of cellular signaling pathways involved in the endogenous antioxidant response.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress.[10][11][12] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxifying genes. It is plausible that this compound and its analogs could act as activators of the Nrf2 pathway, thereby augmenting the cell's intrinsic antioxidant capacity. Further research is warranted to investigate this potential mechanism.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Inhibition of Pro-oxidant Enzymes
Enzymes such as NADPH oxidases (NOX) are major sources of cellular ROS.[9][13] Some small molecules have been shown to inhibit NOX activity, thereby reducing ROS production. Investigating the potential of this compound derivatives to inhibit NOX enzymes could reveal another important mechanism contributing to their overall antioxidant effect.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel antioxidant agents. While the existing literature on related structures provides a strong foundation for understanding their potential, further research is needed to fully elucidate the properties of the core this compound molecule and its specifically substituted analogs.
Key areas for future investigation include:
-
Systematic SAR studies on a focused library of this compound derivatives to precisely map the structural requirements for optimal antioxidant activity.
-
In-depth mechanistic studies to confirm the role of the Keap1-Nrf2 pathway and to investigate the potential for NADPH oxidase inhibition.
-
In vivo studies in relevant animal models of diseases associated with oxidative stress to evaluate the therapeutic efficacy and safety of these compounds.[1][8]
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
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2-Phenylbenzhydrazide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Hydrazide Moiety
The hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by carbonyl groups, has long been a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide range of biological targets. Within the vast chemical space of hydrazide-containing compounds, the 2-phenylbenzhydrazide scaffold has emerged as a particularly promising starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the this compound core, detailing its synthesis, chemical properties, and burgeoning applications in drug discovery, with a particular focus on oncology.
The this compound Core: Structure and Properties
The this compound scaffold consists of a benzoyl group attached to a hydrazine linker, which is in turn substituted with a phenyl group at the 2-position. This arrangement confers a unique combination of rigidity and conformational flexibility, allowing for the precise spatial orientation of substituents to optimize interactions with target proteins. The presence of two aromatic rings provides a foundation for establishing crucial π-π stacking and hydrophobic interactions within protein binding pockets. Furthermore, the amide and N-H functionalities of the hydrazide linker are key sites for hydrogen bonding, anchoring the molecule to its biological target.
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Synthesis of the this compound Scaffold
The synthesis of this compound is typically achieved through the condensation of a benzoic acid derivative with phenylhydrazine. A reliable and straightforward protocol involves the reaction of benzoyl chloride with phenylhydrazine in the presence of a base to neutralize the hydrochloric acid byproduct.
Detailed Synthetic Protocol:
Materials:
-
Phenylhydrazine
-
Benzoyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve phenylhydrazine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add pyridine or triethylamine (1.1 equivalents) to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2'-phenylbenzhydrazide by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.[1]
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} Synthetic workflow for this compound.
This compound as a Scaffold in Anticancer Drug Discovery
The this compound scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Its structural features allow for systematic modifications to explore structure-activity relationships (SAR) and optimize potency against various cancer-related targets.
Targeting Tubulin Polymerization
One of the well-established mechanisms of action for certain benzhydrazide derivatives is the inhibition of tubulin polymerization.[2][3][4][5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Derivatives of the this compound scaffold have been designed to bind to the colchicine binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. This leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
Structure-Activity Relationship (SAR) Insights for Tubulin Inhibitors:
-
Substituents on the Phenyl Rings: The nature and position of substituents on both the benzoyl and the N-phenyl rings significantly influence the antiproliferative activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity to the colchicine site.
-
The Hydrazide Linker: The integrity of the hydrazide linker is crucial for activity. Modifications to this linker can alter the conformational preferences of the molecule and disrupt key hydrogen bonding interactions with the target protein.
Induction of Apoptosis
Beyond tubulin inhibition, this compound derivatives have been shown to induce apoptosis through various other mechanisms.[2][7][8][9][10][11] Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Some this compound analogs have been identified as potent inducers of apoptosis through caspase-dependent pathways.[2] These compounds can activate initiator and effector caspases, a family of proteases that execute the apoptotic program. The precise molecular targets that trigger this caspase activation can vary and represent an active area of research.
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} Anticancer mechanisms of this compound derivatives.
In Vivo Efficacy: From Bench to Preclinical Models
The translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery process. Promising this compound derivatives have been evaluated in preclinical animal models of cancer, such as xenograft models, to assess their antitumor activity and tolerability.[12][13][14]
In a typical xenograft study, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the investigational compound, and tumor growth is monitored over time. Such studies provide valuable information on the pharmacokinetic and pharmacodynamic properties of the drug candidate in a living organism.
Key Parameters Evaluated in In Vivo Studies:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.
-
Tolerability: Assessment of any adverse effects of the treatment, often monitored by changes in body weight and general animal health.
The successful demonstration of in vivo efficacy in preclinical models is a prerequisite for advancing a drug candidate into clinical trials.
Future Directions and Conclusion
The this compound scaffold continues to be a valuable platform for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its continued relevance in medicinal chemistry.
Future research in this area will likely focus on:
-
Target Identification: Elucidating the precise molecular targets of novel this compound derivatives to better understand their mechanisms of action.
-
Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective analogs.[15][16][17][18]
-
Exploration of New Therapeutic Areas: Investigating the potential of the this compound scaffold for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
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Preliminary in vivo antitumor efficacy of compound 20a against H1975 NSCLC xenograft mouse model. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). PubMed. [Link]
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Discovery of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as new apoptosis inducers using a cell- and caspase-based HTS assay. (2009). PubMed. [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. (2017). PubMed. [Link]
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Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2025). ResearchGate. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Synthesis of different 2-phenyl benzimidazole derivatives 15–55. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present. (2023). PubMed. [Link]
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Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Anticancer agents incorporating the N‐acylhydrazone scaffold: Progress from 2017 to present. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-Phenylbenzhydrazide Derivatives
Introduction: The Rationale for Investigating 2-Phenylbenzhydrazide Derivatives in Oncology
The quest for novel anticancer agents remains a cornerstone of modern medicinal chemistry. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antitumor effects.[1][2][3] this compound derivatives, a specific class within this broader family, offer a unique three-dimensional structure that allows for diverse substitutions, making them attractive candidates for targeted drug design. Preliminary studies on similar benzohydrazide analogs have shown promising cytotoxic activities against various cancer cell lines, suggesting that this chemical backbone could be a fruitful starting point for the development of new chemotherapeutic agents.[4][5] The primary goal of this guide is to provide a comprehensive, technically sound framework for the initial in vitro cytotoxicity screening of newly synthesized this compound derivatives. This process is a critical first step in the drug discovery pipeline, serving to identify promising lead compounds and eliminate inactive or overly toxic ones.[6][7][8]
This document is structured to provide not just a set of protocols, but a logical, field-tested workflow. We will delve into the causality behind experimental choices, from the selection of appropriate cancer cell lines to the choice of cytotoxicity assay that best fits the research question. By adhering to the principles outlined herein, researchers can generate robust, reproducible data that will confidently guide the next stages of drug development.
Part 1: Foundational Strategy - Cell Line Selection and Culture
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[9][10] A well-considered panel of cell lines should ideally represent a variety of cancer types to identify broad-spectrum activity or potential tissue-specific selectivity.
1.1. Strategic Cell Line Panel Selection:
For a preliminary screen of novel this compound derivatives, a panel of at least three to six cancer cell lines is recommended.[11] This panel should include representatives from common cancer types with significant unmet medical needs. A typical starting panel might include:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used and well-characterized.[12]
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat cancer subtype.[12]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.[11]
-
HCT116 (Colorectal Carcinoma): A well-established model for colon cancer research.[1]
-
HepG2 (Hepatocellular Carcinoma): A widely used liver cancer cell line.[2]
-
A normal, non-cancerous cell line (e.g., hTERT Gingival Fibroblasts): To assess general cytotoxicity and selectivity towards cancer cells.[9]
1.2. Cell Culture Best Practices:
Maintaining healthy, logarithmically growing cell cultures is paramount for obtaining reliable and reproducible cytotoxicity data.
Protocol 1: General Cell Culture Maintenance
-
Aseptic Technique: All cell culture work must be performed in a certified Class II biological safety cabinet to prevent microbial contamination.
-
Media Preparation: Use the recommended growth medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculturing (Passaging):
-
Monitor cell confluence daily. Passage cells when they reach 70-80% confluence to maintain them in the exponential growth phase.
-
For adherent cells, wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of a dissociation agent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new culture flasks at the appropriate density.
-
-
Cryopreservation: Maintain a stock of low-passage cells cryopreserved in liquid nitrogen.
Part 2: Core Experimental Workflow - Cytotoxicity Assessment
The choice of cytotoxicity assay is a critical decision that depends on the anticipated mechanism of action of the compounds and the desired experimental throughput.[10][13] For preliminary screening, two robust and widely accepted colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.
2.1. The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[14][15] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
2.2. The SRB Assay: A Measure of Cellular Protein Content
The Sulforhodamine B (SRB) assay is another widely used method for determining cytotoxicity.[19][20] It is a colorimetric assay that relies on the ability of SRB to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[21][22] The amount of bound dye is proportional to the total cellular protein mass.[20][22]
Protocol 3: SRB Cytotoxicity Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Absorbance Reading: Measure the absorbance at 510 nm or 540 nm using a microplate reader.[19][21]
2.3. Data Analysis and Interpretation
The primary endpoint of a preliminary cytotoxicity screen is the determination of the half-maximal inhibitory concentration (IC50).[23][24] The IC50 is the concentration of a compound that inhibits 50% of cell growth or viability compared to an untreated control.[23]
Data Analysis Steps:
-
Calculate Percentage of Cell Viability:
-
For each compound concentration, calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
-
Dose-Response Curve:
-
Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal dose-response curve.[23]
-
-
IC50 Determination:
Part 3: Visualization and Data Presentation
Clear and concise presentation of data is crucial for interpreting the results of the cytotoxicity screen and for making informed decisions about which compounds to advance.
3.1. Tabular Summary of IC50 Values
A table provides a straightforward way to compare the cytotoxic potency of the this compound derivatives across the panel of cell lines.
Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives after 48h Treatment
| Compound | MCF-7 | MDA-MB-231 | A549 | HCT116 | HepG2 | Normal Fibroblasts |
| Derivative 1 | 12.5 | 8.2 | 15.1 | 10.8 | 25.4 | > 100 |
| Derivative 2 | 5.6 | 3.1 | 7.8 | 4.9 | 11.2 | 85.3 |
| Derivative 3 | > 100 | > 100 | > 100 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 0.7 | 1.5 | 5.4 |
3.2. Visualizing the Experimental Workflow
A flowchart can effectively illustrate the sequential steps of the cytotoxicity screening process.
Caption: Overall workflow for preliminary cytotoxicity screening.
3.3. Illustrating the Assay Principles
A diagram can clarify the underlying mechanism of the chosen cytotoxicity assay.
Caption: Principle of the MTT cytotoxicity assay.
Conclusion and Forward Look
This guide has outlined a robust and scientifically sound methodology for the preliminary in vitro cytotoxicity screening of this compound derivatives. By following these protocols and understanding the rationale behind each step, researchers can generate high-quality, reproducible data. The identification of derivatives with potent and selective cytotoxicity against cancer cell lines from this initial screen is a critical milestone. These "hit" compounds will then become the focus of more in-depth mechanistic studies, such as apoptosis assays, cell cycle analysis, and target identification, to further elucidate their potential as novel anticancer agents.[2][26] This systematic approach ensures that the most promising candidates are efficiently advanced through the drug discovery pipeline.
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The Emergence of 2-Phenylbenzhydrazides: A Technical Guide to Novel Antimicrobial Agents
Preamble: The Ever-Present Challenge of Antimicrobial Resistance
The relentless evolution of antimicrobial resistance (AMR) poses a formidable threat to global health, necessitating a continuous search for novel therapeutic agents. The chemical scaffold of hydrazones and their derivatives has long been a fertile ground for the discovery of compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] This guide delves into the discovery and development of a promising class of these compounds: 2-phenylbenzhydrazide-based antimicrobial agents. We will explore their synthesis, biological evaluation, and the current understanding of their mechanism of action and structure-activity relationships (SAR), providing a comprehensive resource for researchers and drug development professionals in the field.
The Rationale for Investigating the this compound Scaffold
Hydrazide-hydrazone derivatives, characterized by the -CONH-N=CH- functional group, have attracted significant attention in medicinal chemistry due to their versatile biological activities.[2] The core structure of this compound offers a unique three-dimensional arrangement of aromatic rings and a flexible hydrazide linker, providing a foundation for diverse chemical modifications. This structural plasticity allows for the fine-tuning of physicochemical properties, such as lipophilicity and electronic distribution, which are critical for antimicrobial potency and selectivity. The exploration of this scaffold is driven by the hypothesis that the combination of a benzoyl moiety and a phenylhydrazine group can lead to novel interactions with microbial targets that are distinct from existing classes of antibiotics.
Synthesis and Characterization: A Step-by-Step Approach
The synthesis of this compound derivatives typically follows a convergent strategy, culminating in the formation of the characteristic hydrazone linkage through the condensation of a substituted benzohydrazide with a substituted benzaldehyde. This approach allows for the systematic variation of substituents on both aromatic rings, facilitating the exploration of structure-activity relationships.
Experimental Protocol: General Synthesis of this compound Derivatives
Objective: To synthesize a library of this compound derivatives for antimicrobial screening.
Materials:
-
Substituted benzoic acids
-
Thionyl chloride (SOCl₂)
-
Phenylhydrazine
-
Substituted benzaldehydes
-
Anhydrous ethanol
-
Dry solvents (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
Step 1: Synthesis of Substituted Benzohydrazides
-
To a solution of a substituted benzoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride.
-
In a separate flask, dissolve phenylhydrazine (1.0 eq) and triethylamine (1.1 eq) in a dry solvent such as dichloromethane.
-
Add the crude benzoyl chloride solution dropwise to the phenylhydrazine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired substituted benzohydrazide.
Step 2: Synthesis of this compound Derivatives (Schiff Base Formation)
-
Dissolve the synthesized substituted benzohydrazide (1.0 eq) in anhydrous ethanol.
-
Add a substituted benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system.
Characterization:
The synthesized compounds are characterized by standard spectroscopic techniques to confirm their structure and purity:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify characteristic vibrational frequencies of functional groups such as C=O, N-H, and C=N.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow for this compound derivatives.
In Vitro Antimicrobial Evaluation: Protocols and Data
The antimicrobial activity of the synthesized this compound derivatives is typically assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The standard methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) as a solvent for the compounds
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microorganism Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plates: Perform a two-fold serial dilution of the compound stock solutions in the appropriate growth medium in the 96-well plates to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium with inoculum and standard antibiotic), a negative control (medium with inoculum and DMSO), and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of a this compound derivative that kills 99.9% of the initial microbial inoculum.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-inoculate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as for the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of a representative series of substituted benzohydrazide derivatives, which serve as a proxy for the potential activity of 2-phenylbenzhydrazides.
| Compound ID | Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| BH-1 | H | 64 | 128 | >128 | [3] |
| BH-2 | 4-Cl | 32 | 64 | 64 | [3] |
| BH-3 | 4-NO₂ | 16 | 32 | 32 | [3] |
| BH-4 | 4-OCH₃ | 128 | >128 | >128 | [3] |
| Ciprofloxacin | - | 0.5 | 0.25 | NA | - |
| Fluconazole | - | NA | NA | 1 | - |
Note: The data presented is for a series of substituted benzohydrazides and is intended to be illustrative of the potential activity of this compound derivatives. The actual activity of 2-phenylbenzhydrazides would need to be determined experimentally.
Mechanism of Action: Unraveling the Molecular Targets
The precise mechanism of action for this compound-based antimicrobial agents is still an active area of investigation. However, studies on structurally related hydrazone and benzohydrazide compounds provide valuable insights into their potential molecular targets.
One proposed mechanism involves the inhibition of essential microbial enzymes . For instance, some hydrazone derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[4] The interaction of these compounds with the enzyme's active site can disrupt its function, leading to bacterial cell death. Another potential target is peroxidase, an enzyme involved in oxidative stress responses in some microorganisms.[5] Inhibition of this enzyme can lead to an accumulation of reactive oxygen species, causing cellular damage.
A second plausible mechanism is the disruption of the microbial cell membrane . The lipophilic nature of the aromatic rings in the this compound scaffold may facilitate their insertion into the lipid bilayer of the cell membrane. This can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell lysis.[6]
Further research, including enzymatic assays, proteomics, and transcriptomics, is required to definitively elucidate the primary molecular targets and the detailed mechanism of action of this compound antimicrobial agents.
Potential Mechanisms of Antimicrobial Action
Caption: Potential mechanisms of action for this compound antimicrobial agents.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound derivatives and their antimicrobial activity is crucial for the rational design of more potent and selective agents. While a comprehensive SAR study specifically for the this compound scaffold is yet to be published, general trends can be extrapolated from studies on related benzohydrazide and phenylhydrazone compounds.
-
Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro (-NO₂) and halogen (-Cl, -Br) groups, often enhance activity. This is likely due to their ability to increase the electrophilicity of the carbonyl carbon, potentially facilitating interactions with nucleophilic residues in the target enzyme's active site. Conversely, electron-donating groups, such as methoxy (-OCH₃), tend to decrease activity.
-
Substitution on the Phenylhydrazine Ring: Modifications to the phenyl ring of the hydrazine moiety also play a critical role. The presence of substituents can affect the overall lipophilicity of the molecule, influencing its ability to penetrate microbial cell membranes. The position of the substituent is also important, as it can impact the steric hindrance and conformational flexibility of the molecule, which are key determinants of binding affinity to the target.
-
The Hydrazone Linker: The -CONH-N=CH- linker is a key pharmacophoric feature. Its ability to form hydrogen bonds with target biomolecules is thought to be essential for biological activity. The planarity of the hydrazone group can also influence how the molecule fits into a binding pocket.
A systematic approach to SAR, involving the synthesis and testing of a diverse library of this compound analogs, is necessary to build a robust model for predicting the antimicrobial activity of new derivatives.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of these compounds allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties. Future research should focus on several key areas:
-
Elucidation of the precise mechanism of action: Identifying the specific molecular targets of these compounds will enable a more rational approach to drug design.
-
Comprehensive SAR studies: A detailed investigation of how different substituents affect antimicrobial activity will guide the synthesis of more effective analogs.
-
In vivo efficacy and toxicity studies: Promising lead compounds identified from in vitro screening need to be evaluated in animal models of infection to assess their therapeutic potential and safety profile.
-
Exploration of combination therapies: Investigating the synergistic effects of this compound derivatives with existing antibiotics could provide a strategy to combat drug-resistant infections.
References
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Dommati, C., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 123-131. [Link]
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Hewson, R., & Rettie, A. E. (2004). Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors. Biochemical Journal, 379(Pt 3), 759–765. [Link]
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Almaz, Z., Öztekіn, A., & Özdemіr, H. (2017). Investigation of hydrazide derivatives inhibitory effect on peroxidase enzyme purified from turnip roots. AIP Conference Proceedings, 1833(1), 020002. [Link]
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Li, Y., et al. (2022). Discovery of novel phenylhydrazone-based oxindole-thiolazoles as potent antibacterial agents toward Pseudomonas aeruginosa. European Journal of Medicinal Chemistry, 240, 114521. [Link]
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Ece, A., & Sevindik, H. G. (2020). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Letters in Drug Design & Discovery, 17(8), 1011-1019. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 26(11), 3185. [Link]
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Biernasiuk, A., & Popiołek, R. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2343-2362. [Link]
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Abubakar, A., et al. (2019). Antibacterial Activity of the Synthesized Phenylhydrazones Against Staphylococcus aureus. Journal of Applicable Chemistry, 8(5), 2321-2327. [Link]
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A Technical Guide to 2-Phenylbenzhydrazide as a Versatile Precursor for Heterocyclic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-phenylbenzhydrazide, a highly versatile and strategic precursor for the synthesis of a diverse range of pharmacologically significant heterocyclic compounds. We delve into the synthesis of the precursor itself, followed by a detailed examination of its application in constructing key five-membered aromatic rings, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into reaction mechanisms and detailed, step-by-step protocols. This document serves as a comprehensive resource, integrating synthetic strategy with mechanistic understanding to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of this compound
Heterocyclic chemistry forms the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing ring systems constituting the core scaffolds of a vast majority of therapeutic agents. Within this landscape, precursors that offer a direct and efficient route to multiple heterocyclic systems are of immense value. This compound, also known as [1,1'-biphenyl]-2-carbohydrazide, has emerged as a particularly strategic building block.
Its utility stems from two key structural features:
-
The Hydrazide Moiety (-CONHNH₂): This functional group is a cornerstone of heterocyclic synthesis. It possesses two nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, providing the ideal atomic arrangement for a variety of cyclization reactions.
-
The Biphenyl Scaffold: The presence of a biphenyl group imparts significant lipophilicity and unique conformational properties to the final molecules. This scaffold is a well-established pharmacophore found in numerous approved drugs, where it often engages in crucial hydrophobic and π-stacking interactions with biological targets.[1] The 2-substitution pattern creates a specific steric and electronic environment that can be exploited for targeted drug design.
This guide will systematically detail the synthesis of this compound and its subsequent transformation into three pivotal classes of five-membered heterocycles, providing the mechanistic rationale and actionable protocols required for practical application.
Synthesis and Characterization of the this compound Precursor
The reliable synthesis of the precursor is the foundational step for any subsequent heterocyclic chemistry. The most common and efficient route begins with 2-phenylbenzoic acid ([1,1'-biphenyl]-2-carboxylic acid), a commercially available starting material.[2][3][4][5][6] The synthesis proceeds via a two-step sequence: esterification followed by hydrazinolysis.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 2-Phenylbenzoic Acid
-
Rationale: The carboxylic acid is first converted to its methyl ester. This is a critical activation step, as the ester carbonyl is more susceptible to nucleophilic attack by hydrazine than the resonance-stabilized carboxylate anion that would form in the presence of a basic nucleophile.
-
To a solution of 2-phenylbenzoic acid (10.0 g, 50.4 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield methyl 2-phenylbenzoate as an oil or low-melting solid, which can often be used in the next step without further purification.
Step 2: Hydrazinolysis of Methyl 2-Phenylbenzoate
-
Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl to displace the methoxy group and form the stable hydrazide. Ethanol is an excellent solvent as it solubilizes both the ester and hydrazine hydrate.
-
Dissolve the crude methyl 2-phenylbenzoate from the previous step in absolute ethanol (80 mL).
-
Add hydrazine hydrate (80% solution, 10 mL, approx. 160 mmol) to the solution.
-
Heat the mixture to reflux for 6-8 hours. The formation of a white precipitate often indicates product formation.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the resulting white solid to obtain this compound. The product can be recrystallized from ethanol if necessary.
Characterization: The structure should be confirmed using standard analytical techniques.
-
FTIR (cm⁻¹): Appearance of N-H stretching bands (approx. 3200-3400), an amide I band (C=O) around 1640-1660, and disappearance of the ester C=O band.
-
¹H NMR: Signals corresponding to the aromatic protons of the biphenyl system and characteristic broad signals for the -NH and -NH₂ protons.
Synthesis of 1,3,4-Oxadiazoles: The Cyclodehydration Pathway
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often used as a bioisostere for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[7][8] The conversion of this compound to a 2,5-disubstituted 1,3,4-oxadiazole is typically achieved through cyclodehydration of an N,N'-diacylhydrazine intermediate.
Mechanism: Dehydrative Cyclization
The most direct route involves reacting the hydrazide with an acylating agent (e.g., an acid chloride or carboxylic acid) to form an N,N'-diacylhydrazine, which is then cyclized. Powerful dehydrating agents can effect this transformation in a one-pot fashion. Phosphorus oxychloride (POCl₃) is a widely used and highly effective reagent for this purpose.[9] It acts by activating the carbonyl oxygen atoms, facilitating intramolecular nucleophilic attack by the nitrogen-bound oxygen, followed by elimination to form the stable aromatic oxadiazole ring.
Experimental Protocol: Synthesis of 2-(Biphenyl-2-yl)-5-aryl-1,3,4-oxadiazoles
-
Rationale: This one-pot protocol utilizes POCl₃ as both a solvent and a powerful dehydrating agent. The reaction proceeds through an in-situ generated diacylhydrazine intermediate, which immediately undergoes cyclization under the harsh dehydrating conditions.
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, mix this compound (1.0 eq) and a substituted aromatic carboxylic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 mL per gram of hydrazide) to the mixture at room temperature in a fume hood.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-7 hours. The reaction should be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
| Reagent/Condition | Purpose | Typical Yields | Reference |
| POCl₃ | Powerful dehydrating agent and solvent | Good to Excellent | [9] |
| Polyphosphoric Acid (PPA) | Viscous dehydrating agent, requires high temp. | Good | [9] |
| Sulfuric Acid (H₂SO₄) | Strong acid catalyst and dehydrating agent | Variable, potential for sulfonation | [9] |
| Burgess Reagent | Mild, neutral dehydrating agent | Good to Excellent | [9] |
Synthesis of 1,3,4-Thiadiazoles: The Pathway of Thionation
The 1,3,4-thiadiazole ring is another crucial heterocycle in drug discovery, often exhibiting a distinct biological profile from its oxadiazole counterpart.[10][11] It is commonly synthesized from hydrazide precursors by introducing a sulfur atom.
Mechanism: Reaction with Carbon Disulfide
A classic and highly effective method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the reaction of a hydrazide with carbon disulfide (CS₂) in a basic medium.[12] The hydrazide nitrogen attacks the electrophilic carbon of CS₂, forming a dithiocarbazate salt. Under heating, this intermediate undergoes intramolecular cyclization with the elimination of water to yield the thiadiazole thiol/thione tautomer.
Experimental Protocol: Synthesis of 5-(Biphenyl-2-yl)-1,3,4-thiadiazole-2-thiol
-
Rationale: This protocol leverages the high reactivity of CS₂ in a basic alcoholic solution. Potassium hydroxide deprotonates the hydrazide, increasing its nucleophilicity, and facilitates the formation of the key dithiocarbazate salt intermediate.
-
Dissolve this compound (1.0 eq) in absolute ethanol (50 mL).
-
To this solution, add potassium hydroxide (1.2 eq) and stir until it dissolves.
-
Add carbon disulfide (CS₂, 1.5 eq) dropwise to the mixture at room temperature. A yellowish precipitate of the potassium dithiocarbazate salt may form.
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.[12]
-
Cool the mixture to room temperature and reduce the solvent volume by rotary evaporation.
-
Dissolve the residue in water and filter to remove any impurities.
-
Cool the aqueous filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of cold, dilute hydrochloric acid.
-
A solid will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure 5-(biphenyl-2-yl)-1,3,4-thiadiazole-2-thiol.
Synthesis of 1,2,4-Triazoles: Incorporating a Third Nitrogen
1,2,4-Triazoles are a class of heterocycles with an exceptionally broad range of biological activities, including antifungal, anticancer, and antiviral properties.[13][14] A common synthetic route from hydrazides involves reaction with a synthon that provides the final carbon and nitrogen atoms of the ring, such as an isothiocyanate.
Mechanism: Reaction with Isothiocyanates
Reacting this compound with an aryl isothiocyanate yields a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions. The mechanism involves the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto its own carbonyl carbon, followed by dehydration, to form the 4,5-disubstituted-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 4-Aryl-5-(biphenyl-2-yl)-4H-1,2,4-triazole-3-thiol
-
Rationale: This two-step, one-pot procedure first forms the stable thiosemicarbazide adduct. The subsequent addition of a base (e.g., NaOH) promotes the cyclization by deprotonating the relevant nitrogen and hydroxyl groups, facilitating the intramolecular condensation and dehydration.[15]
-
Step A (Thiosemicarbazide formation): Add an aryl isothiocyanate (1.0 eq) to a solution of this compound (1.0 eq) in absolute ethanol (50 mL).
-
Heat the mixture to reflux for 3-4 hours. A white solid, the thiosemicarbazide intermediate, will typically precipitate upon cooling.
-
Step B (Cyclization): To the reaction mixture containing the thiosemicarbazide, add an aqueous solution of sodium hydroxide (2N, 20 mL).
-
Heat the resulting solution to reflux for an additional 3-5 hours, during which the solid will dissolve.[15]
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of ~5-6. The triazole product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.
Applications in Drug Discovery and Medicinal Chemistry
The heterocycles derived from this compound are of significant interest to drug development professionals. The biphenyl moiety itself is a key feature in many potent therapeutic agents.[1]
-
Biphenyl-Substituted 1,3,4-Oxadiazoles: These compounds have been investigated for a range of activities, including antimicrobial and analgesic properties.[16][17] The oxadiazole ring acts as a rigid linker and a hydrogen bond acceptor, while the biphenyl group can be tailored to fit into hydrophobic pockets of target enzymes or receptors.
-
Biphenyl-Substituted 1,3,4-Thiadiazoles: This class of compounds has shown promise as anticonvulsant and anti-inflammatory agents.[18] The replacement of oxygen with sulfur can alter the electronic properties and metabolic profile of the molecule, sometimes leading to enhanced potency or a different spectrum of activity.
-
Biphenyl-Substituted 1,2,4-Triazoles: These derivatives have been explored as potential antihypertensive agents, acting as angiotensin II receptor agonists.[19] The triazole core is a versatile scaffold that can be functionalized at multiple positions to optimize target engagement and ADME properties.
The synthetic routes outlined in this guide provide a robust platform for generating libraries of these compounds for high-throughput screening and lead optimization campaigns.
Conclusion and Future Outlook
This compound stands out as a powerful and efficient precursor in heterocyclic synthesis. Its straightforward preparation and versatile reactivity allow for direct access to the medicinally relevant 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole ring systems. The protocols described herein are well-established and provide a solid foundation for further exploration.
Future research can be directed towards expanding the scope of heterocycles synthesized from this precursor, exploring novel and greener cyclization methodologies, and systematically investigating the structure-activity relationships of the resulting biphenyl-substituted heterocyclic libraries to identify new lead compounds for drug discovery.
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Chen, Z., et al. (2016). A metal-free approach for synthesizing 1,2,4-triazole scaffolds from hydrazones and amines. ISRES. Available at: [Link]
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Li, W., et al. (2018). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. PMC. Available at: [Link]
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Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]
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Shawali, A. S., et al. (2012). Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. J. Chem. Soc. Pak.. Available at: [Link]
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Kaur, P. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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Li, G., et al. (2020). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. National Institutes of Health. Available at: [Link]
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Farghaly, T. A., et al. (2006). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES. Taylor & Francis Online. Available at: [Link]
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Park, S., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. National Institutes of Health. Available at: [Link]
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Tuma, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
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Ramaprasad, G. C., et al. (2010). Synthesis and biological property of some novel 1,3,4-oxadiazoles. PubMed. Available at: [Link]
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Malhotra, M., et al. (2013). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. ResearchGate. Available at: [Link]
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Flores-Alamo, M., et al. (2019). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. PMC. Available at: [Link]
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Unknown. (2016). Design, synthesis, and biological evaluation of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives as potential antihypertensive candidates. ResearchGate. Available at: [Link]
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Kane, S.R., et al. (2013). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. IJPPR. Available at: [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant. Eurasian Chemical Communications. Available at: [Link]
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Various Authors. (2023). Synthesis of biphenyl linked 1,4-disubstituted 1,2,3-triazoles. ResearchGate. Available at: [Link]
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Shawali, A. S., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]
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Li, G., et al. (2020). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. ResearchGate. Available at: [Link]
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Unknown. (2012). Novel Biphenyl Imidazo[2,1-b][15][18][20]-Thiadiazole -a versatile scaffold. ResearchGate. Available at: [Link]
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da Silva, A. C. M., et al. (2017). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available at: [Link]
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Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]
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Gontijo, R. J., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
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Wieckowska, A., et al. (2021). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Molecules. Available at: [Link]
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Unknown. (n.d.). View of Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]
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Um, S., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC. Available at: [Link]
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Unknown. (n.d.). Model reaction for the synthesis of 2-phenyl benzimidazole. ResearchGate. Available at: [Link]
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Sztanke, K., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]
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Unknown. (2021). A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. ResearchGate. Available at: [Link]
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Unknown. (n.d.). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. Available at: [Link]
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Jan, M. S., et al. (2020). Synthesis of 2-Hydroxybenzohydrazide. ResearchGate. Available at: [Link]
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Mahdi, H. A., et al. (2020). Chemical biology of cyclization reactions by using POCL3. ResearchGate. Available at: [Link]
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The Therapeutic Potential of the 2-Phenylbenzhydrazide Scaffold: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The 2-Phenylbenzhydrazide core, a specific subclass within the broader family of hydrazones, represents a versatile and synthetically accessible scaffold in medicinal chemistry. Characterized by a benzoyl group and a phenyl group attached to a central hydrazide linker, these molecules have attracted significant interest for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding and future potential of this compound derivatives as therapeutic agents. We will delve into the key areas of application, primarily focusing on their robust antimicrobial and anti-inflammatory properties. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the literature but also actionable, field-proven experimental protocols and mechanistic insights to guide future research and development efforts in this promising chemical space.
Introduction to the Benzhydrazide Scaffold
Hydrazones, which contain the azometine group (-NHN=CH-), and their related hydrazide derivatives are foundational structures in modern drug discovery.[1] Their prevalence stems from a combination of straightforward synthesis, metabolic stability, and the ability to form multiple hydrogen bonds and chelate metal ions, which contributes to a wide array of pharmacological effects.[2] The benzhydrazide moiety, in particular, is a key pharmacophore in several established drugs and has been extensively studied for a range of activities including antibacterial, antifungal, anti-inflammatory, and antioxidant effects.[3] The this compound structure offers two distinct aromatic rings that can be readily functionalized, allowing for precise tuning of physicochemical properties and biological targets through systematic Structure-Activity Relationship (SAR) studies.
Synthesis and Chemical Strategy
The primary synthetic route to this compound derivatives is a condensation reaction. This typically involves reacting a substituted phenylhydrazine with a substituted benzoyl chloride or acetophenone, often catalyzed by a few drops of acid in a solvent like ethanol.[4][5] The simplicity and efficiency of this reaction are significant advantages, enabling the rapid generation of compound libraries for high-throughput screening.
The strategic value lies in modifying the peripheral substituents on either phenyl ring. For instance, adding electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) can dramatically alter the molecule's electronic profile, lipophilicity, and steric properties, thereby influencing its interaction with biological targets.[4]
Therapeutic Application I: Antimicrobial Agents
One of the most extensively documented applications for this class of compounds is in combating microbial infections. The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and phenylhydrazone derivatives have shown considerable promise.[5]
Mechanistic Rationale & Key Findings
The antimicrobial activity of these compounds is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Research has demonstrated that specific halogen and nitro substitutions on the phenyl rings can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and phytopathogenic fungi such as Rhizoctonia solani.[1][4][6]
Data Presentation: Representative Antimicrobial Activity
To illustrate the impact of chemical substitution, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of this compound analogs. Such a table is fundamental in early-stage discovery to identify initial SAR trends.
Table 1: Illustrative MIC Values of this compound Derivatives
| Compound ID | R1 Substituent (Benzoyl Ring) | R2 Substituent (Phenyl Ring) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| PBH-01 | H | H | 128 | >256 | 64 |
| PBH-02 | 4-Cl | H | 32 | 128 | 32 |
| PBH-03 | H | 4-NO₂ | 16 | 64 | 8 |
| PBH-04 | 4-Cl | 4-NO₂ | 8 | 32 | 4 |
| PBH-05 | 4-OCH₃ | H | 64 | >256 | 64 |
Note: This data is illustrative and intended to represent typical results from an initial screening campaign.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating standard for determining the antimicrobial efficacy of novel compounds. The inclusion of positive and negative controls is critical for data integrity.
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of each test compound in 100% DMSO.
-
Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a 0.5 McFarland standard suspension of the microbial culture in sterile saline. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Preparation:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 10 mg/mL compound stock to the first well of a row and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include wells with inoculum only (positive growth control) and wells with sterile broth only (negative control).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.
-
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Therapeutic Application II: Anti-inflammatory Agents
Chronic inflammation underpins a vast range of human diseases, from arthritis to neurodegenerative disorders. Benzhydrazide derivatives have emerged as promising candidates for modulating inflammatory pathways.[3]
Mechanistic Rationale & Key Findings
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[7] By inhibiting these enzymes, the compounds can reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation. A study on 2-hydroxybenzohydrazide demonstrated dose-dependent inhibition of pain, inflammation, and pyrexia, with computational studies suggesting a strong binding affinity for COX-I/II receptors.[7] This dual inhibition can be advantageous, but selectivity for COX-2 is often a key goal in modern drug design to minimize gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This is a standard, reliable assay to quantify the direct inhibitory effect of a compound on COX enzyme activity.
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer.
-
Prepare the fluorometric substrate (e.g., ADHP) and arachidonic acid (the natural substrate).
-
Prepare serial dilutions of the this compound test compounds and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, add assay buffer, heme, and the COX enzyme (COX-1 or COX-2 in separate wells).
-
Add the test compound or control inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric substrate.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Visualization: Inflammatory Pathway and Point of Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.
Future Directions and Conclusion
The this compound scaffold is a validated starting point for the development of novel therapeutics. The initial findings in antimicrobial and anti-inflammatory research are compelling, but significant work remains.
-
Lead Optimization: Future efforts must focus on systematic SAR to improve potency and selectivity while optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).
-
Mechanism Deconvolution: While enzyme inhibition is a likely mechanism, further studies are needed to rule out other potential targets and understand the full biological profile of active compounds.
-
In Vivo Validation: Promising in vitro hits must be advanced to relevant animal models of infection and inflammation to assess their efficacy and safety profiles.
-
Exploration of New Indications: The inherent chemical versatility of hydrazones suggests that this compound derivatives could also be explored for other applications, such as anticancer, antiviral, and neuroprotective agents.[1][3]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science.[Link]
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Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules.[Link]
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Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. SN Applied Sciences.[Link]
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PNPG Assay: Two ß-glucuronidase activity assays were employed to examine the potency of inhibitors both in vitro and in cell-based studies. PubChem.[Link]
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Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry.[Link]
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Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry.[Link]
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Synthesis of 2-phenylbenzimidazole by the reaction of o-phenylenediamine and benzaldehyde. ResearchGate.[Link]
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Model reaction for the synthesis of 2-phenyl benzimidazole. ResearchGate.[Link]
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2-Hydroxybenzohydrazide as a novel potential candidate against nociception, inflammation, and pyrexia: in vitro, in vivo, and computational approaches. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]
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Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. ResearchGate.[Link]
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A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. Cancer Discovery.[Link]
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Methodological & Application
Application Notes & Protocols: Single-Crystal X-ray Diffraction Analysis of 2-Phenylbenzhydrazide Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive analytical technique in the pharmaceutical sciences, offering unparalleled insight into the three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs).[1][2] For novel compounds such as 2-Phenylbenzhydrazide derivatives, which hold potential in drug discovery, a thorough understanding of their solid-state structure is paramount. This application note provides a comprehensive guide to the SC-XRD analysis of this class of compounds, from the critical initial step of crystal growth to the final stages of structure solution, refinement, and detailed intermolecular interaction analysis. The protocols herein are designed to be robust and informative, empowering researchers to elucidate the precise molecular architecture of their synthesized derivatives, a crucial step in structure-based drug design and the optimization of physicochemical properties.[3][4]
Introduction: The Imperative of Structural Elucidation in Drug Development
The journey of a novel chemical entity from a laboratory curiosity to a viable drug candidate is paved with rigorous analytical characterization. Among the arsenal of techniques available, single-crystal X-ray diffraction is unique in its ability to provide the absolute structure of a molecule.[3] This is not merely an academic exercise; the precise knowledge of atomic coordinates, bond lengths, bond angles, and stereochemistry is fundamental to understanding a molecule's biological activity.[5] For this compound derivatives, which possess a flexible hydrazide linkage and multiple aromatic rings, the conformational preferences and the landscape of intermolecular interactions in the solid state can profoundly influence properties such as solubility, stability, and bioavailability.[2]
Furthermore, regulatory bodies like the FDA and the European Medicines Agency often require detailed solid-state characterization, including the identification of polymorphic forms.[2] SC-XRD is the gold standard for unambiguously determining the crystal structure of different polymorphs, salts, and cocrystals, which can have distinct physical properties and therapeutic outcomes.[2][6] This guide, therefore, is constructed to provide not just a methodology, but a foundational understanding of the principles and practices that ensure high-quality, reliable crystallographic data for this compound derivatives.
The Art and Science of Crystallization
The primary bottleneck in SC-XRD analysis is often the growth of a suitable single crystal.[7] For this compound derivatives, their organic nature necessitates a systematic exploration of crystallization conditions. A good crystal for diffraction should be a single, transparent entity, free of cracks or other visible defects, with typical dimensions in the range of 0.1-0.3 mm.[8][9]
Preliminary Solubility Screening
A foundational step is to assess the solubility of the this compound derivative in a range of common laboratory solvents. This qualitative evaluation helps in selecting appropriate solvent systems for various crystallization techniques.
Protocol: Qualitative Solubility Test
-
Place a few milligrams of the powdered compound into separate small vials.
-
Add a small aliquot (e.g., 0.5 mL) of a test solvent (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, water) to each vial.
-
Observe the solubility at room temperature with gentle agitation.
-
If the compound does not dissolve, gently warm the vial and observe any changes.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at both room and elevated temperatures.
Common Crystallization Techniques for Organic Molecules
Based on the solubility data, several techniques can be employed. The key to all methods is to achieve a state of supersaturation slowly, allowing for ordered crystal growth rather than rapid precipitation.[10]
-
Slow Evaporation: This is one of the simplest and most common methods.[11]
-
Vapor Diffusion: This technique is highly effective for small quantities of material and allows for fine control over the crystallization process.[11]
-
Protocol (Solvent-Antisolvent): Dissolve the compound in a small volume of a "good" solvent. Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a larger volume of a volatile "antisolvent" in which the compound is insoluble. The vapor of the antisolvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[13]
-
-
Solvent Layering: This method relies on the slow diffusion between a solution of the compound and an antisolvent.[11]
-
Protocol: Dissolve the compound in a minimal amount of a dense "good" solvent. Carefully layer a less dense, miscible "antisolvent" on top of this solution, creating a distinct interface. Crystals will ideally form at this interface as the solvents slowly mix.[11]
-
-
Slow Cooling: This technique is suitable when the compound's solubility is significantly temperature-dependent.
Caption: Workflow for the crystallization of this compound derivatives.
Single-Crystal X-ray Diffraction: Data Acquisition to Structure Solution
Once a suitable single crystal is obtained, the next phase involves collecting and processing the diffraction data. Modern diffractometers have streamlined this process, but a clear understanding of the steps is crucial for obtaining high-quality data.
Crystal Mounting and Data Collection
Protocol: Data Acquisition
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal and mount it on a goniometer head using a suitable adhesive or cryoprotectant oil on a loop.[14][15]
-
Centering: Carefully center the crystal in the X-ray beam.[16]
-
Initial Screening: Collect a few initial diffraction images to assess the crystal quality and to determine the unit cell parameters.[5][16]
-
Strategy Calculation: Based on the determined unit cell and Bravais lattice, the data collection software will calculate an optimal strategy to collect a complete and redundant dataset.[5][16]
-
Data Collection: Execute the data collection run. This involves rotating the crystal and collecting diffraction patterns at various orientations.[8] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
Data Processing and Structure Solution
The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve the crystal structure.[17]
Protocol: Data Processing and Structure Solution
-
Integration: The software integrates the intensity of each diffraction spot, correcting for background noise.[16][17]
-
Scaling and Merging: The integrated intensities from all images are scaled and merged to produce a unique set of reflections. This step also provides important statistics on data quality.[17]
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.[8]
-
Structure Solution: For small molecules like this compound derivatives, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[8][18] This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[19] This iterative process involves adjusting atomic positions, and thermal parameters, and adding hydrogen atoms to improve the agreement between the calculated and observed structure factors.[18][20]
Caption: Step-by-step workflow for SC-XRD data processing and structure refinement.
Analysis and Interpretation of the Crystal Structure
With a refined crystal structure, the focus shifts to a detailed analysis of the molecular geometry and the intermolecular interactions that govern the crystal packing.
Molecular Conformation
The flexibility of the this compound scaffold allows for various conformations. The crystal structure reveals the preferred conformation in the solid state, including the torsion angles of the hydrazide linkage and the relative orientations of the phenyl and benzoyl rings. This information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.
Intermolecular Interactions
The packing of molecules in a crystal is dictated by a network of non-covalent interactions.[21] Identifying and understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.[22] Common interactions to analyze in this compound derivatives include:
-
Hydrogen Bonds: The N-H and C=O groups of the hydrazide moiety are potent hydrogen bond donors and acceptors, respectively. These interactions often play a dominant role in the crystal packing.
-
π-π Stacking: The aromatic rings can engage in stacking interactions, which contribute significantly to the stability of the crystal lattice.[23]
-
C-H···π Interactions: The hydrogen atoms of the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.
-
van der Waals Forces: These weaker, non-specific interactions are also important in determining the overall packing efficiency.
Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular interactions.[21]
Data Presentation and Validation
The final crystallographic data is typically presented in a standardized format, such as a Crystallographic Information File (CIF). It is also common to report key crystallographic parameters in a tabular format for publication and comparison.
| Parameter | Example Value | Significance |
| Empirical Formula | C13 H12 N2 O | Chemical composition of the asymmetric unit. |
| Formula Weight | 212.25 | Molar mass. |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P21/c | The symmetry of the crystal. |
| a, b, c (Å) | 10.123, 5.432, 18.765 | Unit cell dimensions. |
| α, β, γ (°) | 90, 98.76, 90 | Unit cell angles. |
| Volume (ų) | 1018.9 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1, wR2 | 0.045, 0.112 | Indicators of the quality of the refinement. |
| Goodness-of-fit | 1.05 | A measure of the agreement between the model and the data. |
Conclusion
The single-crystal X-ray diffraction analysis of this compound derivatives is a powerful and essential component of their characterization in the context of drug discovery and development. By providing a detailed three-dimensional map of the molecule and its interactions in the solid state, SC-XRD enables a deeper understanding of its chemical and physical properties. The protocols and guidelines presented in this application note are intended to equip researchers with the knowledge and tools necessary to successfully perform and interpret these crucial experiments, thereby accelerating the journey of promising compounds from the bench to potential clinical applications.
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Harnessing the power of single crystal X-ray diffraction. (2023, June 21). Veranova. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1109–1115. [Link]
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Solve a small-molecule structure. (n.d.). CCP4 wiki. Retrieved January 9, 2026, from [Link]
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Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals. Retrieved January 9, 2026, from [Link]
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Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(22), 3186-3201. [Link]
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Refinement of Large Small-Molecule Structures Using SHELXL-92. (2023, October 31). Oxford Academic. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Advanced Materials. Retrieved January 9, 2026, from [Link]
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Asada, Y., et al. (2015). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 57(3), 193-199. [Link]
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Application Note & Protocol: A Framework for Assessing the In Vitro Antibacterial Efficacy of 2-Phenylbenzhydrazide
Audience: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Abstract: The rising tide of antimicrobial resistance necessitates the rigorous evaluation of novel chemical entities. Benzhydrazide derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial action.[1] This document provides a comprehensive, field-proven framework for assessing the antibacterial efficacy of a specific member of this class, 2-Phenylbenzhydrazide. We move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the protocols are not only followed but understood. The methodologies detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a self-validating system for generating robust and reproducible data.[2][3]
Introduction: The Scientific Rationale
This compound belongs to the hydrazide-hydrazone class of compounds, which are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The core of their antibacterial potential is often attributed to the azomethine group (-NH–N=CH-), a key pharmacophore.[6] For some hydrazide-hydrazone derivatives, the proposed mechanism of action involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[7][8]
To translate this potential into a quantifiable therapeutic promise, a systematic and standardized assessment is paramount. This protocol outlines three cornerstone in vitro assays:
-
Minimum Inhibitory Concentration (MIC): Determines the lowest concentration of the agent that prevents the visible growth of a microorganism.[9]
-
Minimum Bactericidal Concentration (MBC): Identifies the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[10]
-
Time-Kill Kinetic Assay: Evaluates the rate and dynamics of bacterial killing over time, providing crucial insights into the agent's pharmacodynamics.[11]
Adherence to standardized guidelines, such as those from CLSI, is critical for ensuring that results are comparable and clinically relevant.[12] This document provides the necessary protocols to perform these assessments rigorously.
Integrated Experimental Workflow
The assessment of an antibacterial agent follows a logical progression from determining basic inhibitory capacity to understanding its cidal activity and kill kinetics. The MIC assay is the foundational screen, the results of which directly inform the subsequent MBC and time-kill experiments.
Caption: Integrated workflow for antibacterial assessment.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the cornerstone metric for antibiotic susceptibility testing.[13] This protocol employs the broth microdilution method, a standardized and widely accepted technique for determining MIC values.[9][14][15]
Principle
A standardized bacterial inoculum is exposed to serial two-fold dilutions of this compound in a 96-well microtiter plate.[16] Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[15]
Materials and Reagents
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) for stock solution
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or turbidimeter
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh this compound and dissolve in 100% DMSO to create a high-concentration stock (e.g., 12.8 mg/mL). The choice of solvent is critical; DMSO is common, but its final concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Causality: A high-concentration stock minimizes the volume of solvent added to the assay medium, preventing interference with bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[16]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][17]
-
Causality: A standardized inoculum is crucial for reproducibility. Too high an inoculum can overwhelm the antibiotic, leading to falsely elevated MIC values.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the stock solution in CAMHB. For example, add a calculated volume of the 12.8 mg/mL stock to CAMHB to get a starting concentration of 256 µg/mL.
-
Add 200 µL of this 256 µg/mL solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.[17] This creates a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Well 11 serves as the Growth Control (no compound).
-
Well 12 serves as the Sterility Control (no compound, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (e.g., 128 µg/mL becomes 64 µg/mL).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate. The Growth Control (well 11) should be turbid, and the Sterility Control (well 12) should be clear.
-
The MIC is the lowest concentration of this compound where no visible growth (turbidity) is observed.[9]
-
Caption: Example 96-well plate layout for MIC determination.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a crucial follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10][18]
Principle
Aliquots from the wells of the completed MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[17]
Materials and Reagents
-
Completed MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Step-by-Step Methodology
-
Selection of Wells: Identify the MIC well and all wells with higher concentrations of this compound that showed no visible growth.
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.
-
Spot-plate the 10 µL aliquot onto a labeled MHA plate. It is also advisable to plate from the growth control well to confirm the initial inoculum count.
-
Causality: Plating onto a fresh, drug-free medium allows any bacteria that were merely inhibited (but not killed) by the compound to resume growth.
-
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[17]
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies (CFUs) on each spot.
-
The initial inoculum was ~5 x 10⁵ CFU/mL, which corresponds to ~5000 CFUs in the 10 µL that was plated. A 99.9% reduction means that no more than 5 CFUs should be present on the spot.
-
The MBC is the lowest concentration that results in a ≥99.9% kill (e.g., ≤5 colonies from a 10 µL spot of a 5x10⁵ CFU/mL culture).[18]
-
MBC/MIC Ratio: This ratio provides a valuable index. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]
-
Data Presentation: MIC & MBC
Summarize the quantitative data into a clear table for easy comparison.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 16 | 32 | 2 | Bactericidal |
| P. aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| Disclaimer: The data above are for illustrative purposes only. Actual values must be determined experimentally. |
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides critical information on the rate of antibacterial activity, which is often more informative than the static endpoints of MIC/MBC assays.[11][19]
Principle
A standardized bacterial suspension is challenged with various concentrations of the antimicrobial agent (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria. A graph of log₁₀ CFU/mL versus time illustrates the killing kinetics.[20]
Materials and Reagents
-
All materials from Protocol 1
-
Sterile flasks or tubes for incubation
-
Sterile saline for serial dilutions
-
MHA plates
-
Shaking incubator
Step-by-Step Methodology
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1 (target ~5 x 10⁵ CFU/mL).
-
Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. Also include a positive control flask with a known bactericidal antibiotic.
-
-
Initiation of Assay:
-
Inoculate each flask with the standardized bacterial suspension.
-
Immediately after inoculation (T=0), remove an aliquot from each flask. This first time point establishes the starting CFU/mL count.
-
-
Time-Point Sampling:
-
Incubate the flasks at 35 ± 2°C with shaking.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each flask.[19]
-
-
Enumeration of Viable Bacteria:
-
For each aliquot collected, perform a 10-fold serial dilution in sterile saline.
-
Plate a defined volume (e.g., 100 µL) from appropriate dilutions onto MHA plates.
-
Incubate the plates for 18-24 hours and count the resulting colonies.
-
-
Data Analysis and Plotting:
-
Calculate the CFU/mL for each time point for each concentration.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis).
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[11][21]
-
Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.[21]
-
Caption: Conceptual plot of time-kill kinetic assay results.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
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Swebocki, B., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. [Link]
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Application Note & Protocols: A Framework for Evaluating the In Vitro Anticancer Activity of 2-Phenylbenzhydrazide Compounds
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract: The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including significant anticancer properties.[1] This document provides a comprehensive guide for the systematic in vitro evaluation of novel 2-Phenylbenzhydrazide compounds. We present a series of integrated protocols, moving from initial cytotoxicity screening to the elucidation of underlying cellular and molecular mechanisms. The methodologies are designed to be robust and self-validating, providing a clear path for researchers to assess the therapeutic potential of their candidate compounds.
Introduction: The Rationale for Investigating this compound Compounds
Benzohydrazides and their related hydrazone analogs are a subject of intense research due to their versatile synthesis and broad biological activities. In the context of oncology, numerous studies have highlighted the potent cytotoxic effects of this class of compounds against various human cancer cell lines.[2][3][4] The proposed mechanisms are often multifaceted, including the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.[1][5]
The this compound core offers a unique three-dimensional structure that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). Evaluating a new series of these compounds requires a logical, tiered approach to first identify active molecules and then to understand how they exert their anticancer effects. This guide provides the experimental framework for such an investigation.
Experimental Overview: A Multi-Faceted Approach
A thorough in vitro evaluation should not rely on a single endpoint. We advocate for a workflow that builds upon previous results, creating a comprehensive profile for each test compound.
Figure 1: Recommended experimental workflow for evaluating this compound compounds.
Section 1: Cytotoxicity Screening via MTT Assay
Scientific Principle: The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) to ~80% confluency.[2][4][9]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Causality Check: Using serum-free medium for dilutions prevents compound-protein interactions that could skew results.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations.
-
Include "vehicle control" wells treated with the same final concentration of DMSO used in the highest compound dose, and "untreated control" wells with fresh medium only. A positive control like Doxorubicin is also recommended.[1][9]
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1][10]
-
After incubation, carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[10]
-
Data Presentation and Analysis
The percentage of cell viability is calculated as: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve (Compound Concentration vs. % Viability) using non-linear regression analysis.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Phenylbenz-A | A549 | 48 | 12.5 |
| Phenylbenz-B | A549 | 48 | 5.8 |
| Phenylbenz-A | MCF-7 | 48 | 25.1 |
| Phenylbenz-B | MCF-7 | 48 | 9.3 |
| Doxorubicin | A549 | 48 | 0.9 |
Section 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Scientific Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is lost. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[12]
Figure 3: Hypothetical signaling pathway where a this compound compound inhibits Akt.
Protocol: Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells as previously described. After treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [13] * Scrape the cells, collect the lysate, and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris. [13] * Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Add SDS sample buffer and boil for 5-10 minutes. * Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. * Incubate the membrane with a primary antibody specific to your protein of interest (e.g., anti-Akt, anti-phospho-Akt, anti-cleaved Caspase-3, anti-GAPDH as a loading control) overnight at 4°C. * Wash the membrane three times with TBST. [13] * Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13] * Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. [14] * The intensity of the bands can be quantified using densitometry software.
-
Conclusion and Future Directions
This guide outlines a robust, multi-assay approach to characterize the in vitro anticancer activity of novel this compound compounds. By systematically assessing cytotoxicity, mode of cell death, effects on cell proliferation, and impact on key molecular pathways, researchers can build a comprehensive profile for their compounds of interest. Positive results from this in vitro cascade provide a strong rationale for advancing promising candidates to more complex studies, including in vivo animal models, to further evaluate their therapeutic potential.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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Flow Cytometry Core Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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PharmaInfo. (n.d.). Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. Retrieved from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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MDPI. (n.d.). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (2020, April 24). (PDF) Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. Retrieved from [Link]
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ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
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MDPI. (n.d.). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 3). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[15]riazin-7-ones and Stable Free Radical Precursors. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[15]xazin-3(4H). Retrieved from [Link]
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Molecular docking protocol for 2-Phenylbenzhydrazide with target proteins.
An in-depth guide to the molecular docking of 2-Phenylbenzhydrazide with selected protein targets, designed for researchers and scientists in drug development. This document provides a comprehensive, step-by-step protocol, from ligand and protein preparation to results analysis and validation, grounded in established scientific principles.
Application Note & Protocol: Molecular Docking of this compound
Introduction and Scientific Context
Hydrazides and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] This class of compounds exhibits a vast range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2] this compound, the subject of this protocol, belongs to this versatile family. Its therapeutic potential is largely unexplored, making it a compelling candidate for computational studies aimed at identifying and characterizing its interactions with biological targets.
Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[3][4] This technique allows us to simulate the molecular recognition process, estimating the strength of the interaction, known as binding affinity, and visualizing the specific atomic contacts that stabilize the complex.[5][6] By employing molecular docking, researchers can rapidly screen virtual libraries of compounds, prioritize candidates for experimental testing, and generate hypotheses about the mechanism of action, thereby accelerating the drug discovery pipeline.[3][7]
This guide provides a detailed, self-validating protocol for docking this compound against two distinct and pharmacologically relevant protein targets:
-
Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway of bacteria, making it a validated target for antibacterial agents.
-
Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's.[1]
The causality behind each step is explained to provide not just a method, but a framework for critical thinking and adaptation to other ligand-target systems.
Foundational Principles & Workflow Overview
The molecular docking process can be conceptually divided into two main stages: sampling and scoring.[5]
-
Sampling: The algorithm explores a vast number of possible conformations (poses) of the ligand within the defined binding site of the protein. This involves translations, rotations, and internal torsional changes of the ligand.[3]
-
Scoring: Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity (typically as a negative value in kcal/mol). A more negative score indicates a stronger predicted binding.[8][9]
The overall workflow is a systematic process that ensures the biological relevance and computational integrity of the simulation.
Caption: High-level workflow for the molecular docking protocol.
Required Resources
This protocol relies on widely-used and freely available software for academic use.
| Software/Resource | Purpose | Source |
| RCSB Protein Data Bank (PDB) | Database of 3D macromolecular structures. | [Link] |
| PubChem | Database of chemical molecules and their properties. | [Link] |
| AutoDock Tools (MGLTools) | GUI for preparing protein and ligand files for docking. | [Link] |
| AutoDock Vina | Molecular docking and virtual screening program. | [Link] |
| Open Babel | A chemical toolbox for converting file formats. | [Link] |
| PyMOL or UCSF ChimeraX | Molecular visualization software for analyzing results. | [Link] or |
Detailed Experimental Protocol
This section provides a step-by-step methodology. The protocol is demonstrated using AutoDock Tools (ADT) and AutoDock Vina.
Part A: Ligand Preparation (this compound)
The goal of ligand preparation is to generate a low-energy, 3D conformation with correct atom types and charges.
-
Obtain Ligand Structure:
-
Search for "this compound" on PubChem.
-
Download the 3D structure in SDF format. The structure can also be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved as a .mol file.[10]
-
-
File Format Conversion and Energy Minimization:
-
Use Open Babel to convert the downloaded SDF file to a PDB file. This is a common intermediate format.
-
It is crucial to perform an energy minimization to obtain a stable, low-energy conformer. This can be done using software like Avogadro or the MMFF94 force field within Open Babel.[11]
-
-
Preparation using AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select the energy-minimized PDB file of this compound.
-
ADT will automatically add hydrogens and compute Gasteiger charges, which are necessary for the scoring function.[12]
-
Define the rotatable bonds which allow the ligand to be flexible during docking. Go to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions.[12][13]
-
Save the final prepared ligand file in PDBQT format (Ligand -> Output -> Save as PDBQT). The "QT" indicates that charges (Q) and atom types (T) have been added.
-
Part B: Target Protein Preparation
Protein preparation involves cleaning the crystal structure to make it suitable for docking.[14]
-
Select and Download Protein Structure:
-
Navigate to the RCSB PDB database.
-
For our examples, search for a suitable structure of B. anthracisDihydropteroate Synthase (e.g., PDB ID: 1TWW ) and human Monoamine Oxidase B (e.g., PDB ID: 2BYB ).
-
Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Open the PDB file in ADT (File -> Read Molecule).
-
The crystal structure often contains non-essential components. It is critical to remove them as they can interfere with the docking algorithm.[10][14]
-
Remove Water Molecules: Go to Edit -> Delete Water. In some specific cases, a critical water molecule that mediates ligand binding might be retained.[15]
-
Remove Co-crystallized Ligands/Ions: Select and delete any existing ligands, ions, or cofactors that are not essential for the binding interaction you wish to study. This is done to make the binding site available for this compound.
-
-
If the protein has multiple chains and functions as a monomer, delete the extra chains.[14]
-
-
Prepare the Receptor for Docking:
-
Add polar hydrogen atoms: Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Kollman charges: Edit -> Charges -> Add Kollman Charges. These are partial atomic charges required by the AutoDock force field.
-
Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose, then save the output).
-
Part C: Execution of Molecular Docking with AutoDock Vina
This stage involves defining the search space and running the simulation.
-
Define the Binding Site (Grid Box):
-
The grid box defines the three-dimensional space where Vina will search for binding poses.[16]
-
In ADT, go to Grid -> Grid Box.
-
Position the grid box to encompass the known active site of the protein. If the active site is unknown ("blind docking"), the box should cover the entire protein surface, though this is computationally more intensive.[17]
-
The coordinates of the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z) will be used in the configuration file. Note these values down.
-
-
Create a Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and how to set up the grid.
-
Populate the file with the following information:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a reasonable starting point.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command:
-
Vina will perform the docking and write the output poses to results.pdbqt and the binding affinity scores to results.log.
-
Analysis and Interpretation of Results
Proper analysis is crucial to extract meaningful insights from the docking simulation.[8][18]
-
Interpreting Binding Affinity:
-
Open the results.log file. Vina provides a table of binding affinities for the top poses (usually 9).
-
The binding affinity is given in kcal/mol. The most negative value corresponds to the highest predicted binding affinity.[8] This value provides a semi-quantitative estimate of how strongly the ligand binds to the protein.
-
-
Visualizing Binding Poses and Interactions:
-
Open your prepared protein PDBQT file in a molecular visualizer like PyMOL or UCSF ChimeraX.
-
Load the results.pdbqt file, which contains the different binding poses of your ligand.
-
Analyze the top-ranked pose (the one with the lowest binding energy). Examine the key interactions between this compound and the protein's active site residues.[8] Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are critical for binding specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Software like Discovery Studio Visualizer or LigPlot+ can be used to generate 2D diagrams of these interactions for clearer presentation.[18][19]
-
Caption: Decision workflow for analyzing molecular docking results.
Example Data Presentation
Docking results should be summarized clearly.
| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| DHPS | 1TWW | -8.5 | Ser222, Arg257 (H-Bonds); Phe190 (Pi-Pi) |
| MAO-B | 2BYB | -9.2 | Tyr398, Tyr435 (Pi-Pi); Cys172 (H-Bond) |
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to ensure it can reliably predict the correct binding mode.[15][20] The most common and robust method is redocking .
-
Principle of Redocking:
-
The protocol is validated by redocking the native, co-crystallized ligand back into its corresponding protein's active site.[21]
-
If the docking protocol is accurate, it should be able to reproduce the experimentally observed binding pose.
-
-
Validation Procedure:
-
Select a protein-ligand complex from the PDB where a ligand similar to your compound of interest is already bound (e.g., for DHPS, use PDB ID 1TWW which contains the ligand ANP).
-
Extract the native ligand from the PDB file and save it separately.
-
Prepare the protein (after removing the native ligand) and the extracted native ligand using the exact same steps described in Section 4.
-
Perform the docking using the same grid parameters and Vina settings.
-
Compare the top-ranked docked pose of the native ligand with its original crystallographic position.
-
-
Success Criteria (RMSD):
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking of this compound. By following these steps—from meticulous preparation of the ligand and target to rigorous analysis and validation—researchers can generate reliable and insightful predictions of molecular interactions. These computational results serve as a powerful hypothesis-generating tool, guiding subsequent experimental studies and accelerating the path toward novel therapeutic discoveries.
References
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ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
YouTube. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol? ResearchGate. [Link]
-
YouTube. (2024). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
-
Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
YouTube. (2020). Autodock Results Analysis. YouTube. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
Balius, T. E., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(1), 155-165. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
-
YouTube. (2022). Protein preparation for molecular docking using Discovery Studio. YouTube. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
J, S., & K, S. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 2(1), 1009. [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. [Link]
-
Al-Ostoot, F. H., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(3), 102961. [Link]
-
Wikipedia. (n.d.). Docking (molecular). Wikipedia. [Link]
-
Guedes, I. A., et al. (2021). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 26(18), 5590. [Link]
-
Carreiras, M., & Marco-Contelles, J. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Hydrazides with biological activity. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Phenylbenzimidazole. PubChem. [Link]
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Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for the Evaluation of 2-Phenylbenzhydrazide Derivatives
Introduction: The Rationale for In Vitro Characterization
The 2-Phenylbenzhydrazide scaffold and its derivatives represent a promising class of small molecules with demonstrated potential in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] The journey from a newly synthesized compound to a viable drug candidate is a rigorous process, demanding a systematic evaluation of its biological activity. In vitro cell culture-based assays serve as the cornerstone of this initial evaluation, providing a cost-effective, rapid, and ethically sound framework for screening large numbers of compounds and elucidating their mechanisms of action.[3][4][5]
This guide provides a structured, multi-tiered approach to the biological characterization of this compound derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute these protocols but also to interpret the results with confidence. The workflow is designed to first establish the cytotoxic potential of a compound, then to dissect the specific cellular mechanisms responsible for its activity, such as the induction of programmed cell death (apoptosis) or the disruption of cell division.
Tier 1: Foundational Analysis - Assessing Cytotoxicity
The primary question for any potential therapeutic is whether it has a biological effect. Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell damage or death, a critical parameter for gauging its potency.[6][7][8] The MTT assay, a colorimetric method, is a widely used, cost-effective, and reliable technique for this initial screening.[9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9] A decrease in metabolic activity in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for IC50 Determination
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound derivatives dissolved in DMSO
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the this compound derivatives in culture medium. Start from a high concentration (e.g., 200 µM) and perform 1:2 or 1:3 dilutions. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Carefully add 100 µL of the 2x compound dilutions (or vehicle control) to the appropriate wells, bringing the final volume to 200 µL and the final compound concentrations to 1x.
-
Treatment Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove 100 µL of medium from each well. Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down gently to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
| Derivative | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Compound A | MCF-7 | 48 | 8.4 |
| Compound B | MCF-7 | 48 | 25.1 |
| Compound C | HCT-116 | 48 | 12.5 |
| Paclitaxel (Control) | MCF-7 | 48 | 0.05 |
Tier 2: Mechanistic Insight - Uncovering the Mode of Cell Death
Once a compound is confirmed to be cytotoxic, the next critical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a key mechanism for many successful anticancer drugs.[12][13] Distinguishing apoptosis from necrosis (uncontrolled cell death) is crucial. We will use two complementary assays to investigate apoptosis.
Principle of Apoptosis Assays
Apoptosis is characterized by distinct biochemical and morphological changes, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases.[13][14]
-
Annexin V Staining: Annexin V is a protein that has a high affinity for PS.[15] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer surface, where it can be detected by fluorescently-labeled Annexin V.[12]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
-
Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that execute the apoptotic program.[15] Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by active Caspase-3/7, generating a luminescent signal proportional to caspase activity.[13]
Apoptotic Signaling Pathway
Caption: Detection of apoptosis via Annexin V/PI and Caspase activation.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Materials:
-
6-well cell culture plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
Data Analysis:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells
-
Quadrant 3 (Q3, Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant. A significant increase in Q4 and Q2 populations in treated cells compared to the control indicates apoptosis induction.
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Compound A (IC50) | 55.8 | 25.3 | 15.4 | 3.5 |
| Compound A (2x IC50) | 20.1 | 38.9 | 36.7 | 4.3 |
Protocol 3: Caspase-3/7 Activity Assay
Materials:
-
White-walled, 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol. The final volume should be 100 µL.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control. A significant increase indicates the activation of the apoptotic pathway.
Tier 3: Proliferation Effects - Cell Cycle Analysis
Some compounds may exert their effects not by directly killing cells, but by halting their ability to divide and proliferate. Analyzing the cell cycle distribution can reveal if a compound causes arrest at a specific phase (G0/G1, S, or G2/M).[16]
Principle of Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) is a standard method for cell cycle analysis. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[17][18]
-
G0/G1 phase: Cells have a normal (2n) amount of DNA.
-
S phase: Cells are actively replicating their DNA (between 2n and 4n).
-
G2/M phase: Cells have completed DNA replication (4n) and are preparing for or are in mitosis. By measuring the fluorescence intensity of a population of cells, one can generate a histogram that reveals the percentage of cells in each phase.
Phases of the Eukaryotic Cell Cycle
Caption: The four main phases of the cell cycle and key checkpoints.
Protocol 4: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Harvesting: Harvest cells as described in the apoptosis protocol (Protocol 2, Step 2).
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to remove RNA, which PI can also bind to.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content histogram.
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a specific phase in the treated sample compared to the control indicates a cell cycle arrest.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Compound C (IC50) | 25.3 | 15.5 | 59.2 |
References
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Title: Incucyte® Apoptosis Assays for Live-Cell Analysis Source: Sartorius URL: [Link]
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Title: The Importance of In Vitro Assays Source: Visikol URL: [Link]
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Title: The Role Of in vitro Testing In Drug Development Source: Pion Inc URL: [Link]
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Title: cell biology academy | ultra-detailed apoptosis assay selection guide! Source: Pricella URL: [Link]
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Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]
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Title: Cell Cycle Tutorial Contents Source: The University of Edinburgh URL: [Link]
-
Title: Cell cycle analysis - Wikipedia Source: Wikipedia URL: [Link]
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Title: How to Develop Effective in vitro Assays for Early Drug Discovery Source: Charnwood Discovery URL: [Link]
-
Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
-
Title: MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents Source: PubMed URL: [Link]
-
Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: PMC - NIH URL: [Link]
-
Title: Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI URL: [Link]
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Title: Target Engagement Assays in Early Drug Discovery Source: PubMed URL: [Link]
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Title: Target Engagement Assays in Early Drug Discovery Source: Kinam Park URL: [Link]
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Title: Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents Source: PubMed URL: [Link]
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Application Note & Protocols: Green Synthesis of 2-Phenylbenzhydrazide
Abstract: This document provides a comprehensive guide to the green synthesis of 2-Phenylbenzhydrazide (also known as N'-phenylbenzohydrazide), a key intermediate in the development of pharmaceuticals and fine chemicals. Traditional synthesis routes often rely on hazardous reagents and volatile organic solvents. This guide details two environmentally benign, efficient, and scalable protocols: a solvent-free microwave-assisted synthesis and an ultrasound-promoted aqueous synthesis. We provide detailed, step-by-step methodologies, mechanistic insights, comparative data, and validation techniques to equip researchers in drug development and organic synthesis with robust and sustainable alternatives.
The Imperative for Green Chemistry in Hydrazide Synthesis
The synthesis of hydrazide derivatives is a cornerstone of medicinal chemistry. However, conventional methods, such as the acylation of phenylhydrazine with benzoyl chloride, typically involve chlorinated solvents, require excess base to neutralize the HCl byproduct, and often necessitate lengthy reaction times with significant energy consumption.[1] These factors contribute to a high environmental (E) factor and poor process mass intensity (PMI), metrics that are increasingly scrutinized in modern chemical manufacturing.[2][3][4] The principles of green chemistry call for the development of synthetic pathways that minimize waste, eliminate the use of toxic substances, improve energy efficiency, and utilize renewable feedstocks.[4][5] The following protocols for the synthesis of this compound have been designed with these principles at the forefront.
Green Synthetic Approach 1: Solvent-Free Microwave-Assisted Synthesis
This approach leverages microwave irradiation to dramatically accelerate the reaction between a carboxylic acid and a hydrazine, eliminating the need for any solvent. Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, often leading to higher yields and cleaner reaction profiles in significantly less time compared to conventional heating.[2][6][7][8]
Principle and Rationale
The direct reaction of benzoic acid and phenylhydrazine under solvent-free microwave conditions represents a highly atom-economical and environmentally friendly route.[2] By avoiding solvents, this method reduces volatile organic compound (VOC) emissions, simplifies product isolation, and lowers waste disposal costs. The high energy efficiency of microwave irradiation drastically reduces reaction times from hours to mere minutes.[2][9][10]
Detailed Experimental Protocol
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Phenylhydrazine (C₆H₈N₂)
-
Domestic Microwave Oven (e.g., 900W, 2.45 GHz)
-
Mortar and Pestle
-
Beaker or Erlenmeyer Flask
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Preparation: In a clean, dry mortar, add benzoic acid (1.22 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Homogenization: Gently grind the two solids together with a pestle for 1-2 minutes until a homogeneous, fine powder is obtained.
-
Microwave Irradiation: Transfer the powdered mixture to a dry beaker. Place the beaker in the center of the microwave oven. Irradiate the mixture at a medium power level (e.g., 540W) for a total of 120-180 seconds. It is advisable to apply the irradiation in short bursts of 30 seconds to prevent localized overheating and allow for gentle mixing in between.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane, 3:7).
-
Work-up and Purification: After irradiation, allow the reaction mixture to cool to room temperature. Add approximately 20 mL of cold deionized water to the solid and stir to break up any clumps.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with an additional 10 mL of cold water.
-
Recrystallization: Purify the crude this compound by recrystallizing from hot ethanol to obtain fine, white crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.
Reaction Mechanism and Visualization
The reaction proceeds via a direct nucleophilic acyl substitution. The more nucleophilic terminal nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of benzoic acid. This is followed by a proton transfer and subsequent dehydration to form the final amide bond. The high-energy environment created by the microwave irradiation facilitates the removal of the water molecule, driving the reaction to completion without the need for a catalyst.[1]
Caption: Microwave-assisted synthesis workflow.
Green Synthetic Approach 2: Ultrasound-Promoted Aqueous Synthesis
This protocol utilizes the phenomenon of acoustic cavitation generated by ultrasound to promote the reaction in an aqueous medium. Glycerol is used as a co-solvent to enhance the solubility of the reactants and increase the efficiency of the ultrasonic irradiation.[11][12] This method avoids volatile organic solvents and operates at or near room temperature, offering significant energy savings.
Principle and Rationale
Ultrasonic irradiation of a liquid generates, grows, and implodes microscopic bubbles (cavitation).[13] This process creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions.[13] Performing the synthesis in a water-glycerol mixture provides an environmentally benign medium. Glycerol, a biodegradable and non-toxic solvent, helps to mediate the transfer of ultrasonic energy.[11]
Detailed Experimental Protocol
Materials:
-
Methyl Benzoate (C₈H₈O₂)
-
Phenylhydrazine (C₆H₈N₂)
-
Glycerol
-
Deionized Water
-
Ultrasonic Bath or Probe Sonicator (e.g., 40 kHz)
-
Reaction Flask
-
Ethanol (for washing)
Procedure:
-
Solvent Preparation: Prepare a water-glycerol (6:4 v/v) solvent mixture.
-
Reactant Mixture: In a round-bottom flask, add methyl benzoate (1.36 g, 10 mmol) and phenylhydrazine (1.19 g, 11 mmol, 1.1 eq.).
-
Add Solvent: Add 20 mL of the prepared water-glycerol solvent system to the flask.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate the mixture for 30-45 minutes at room temperature.[11] The reaction progress can be monitored via TLC.
-
Product Precipitation: Upon completion, a solid precipitate will form. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Isolation and Washing: Filter the solid product using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water (2 x 15 mL) followed by a small amount of cold ethanol (10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified this compound under vacuum to yield a white solid.
Reaction Mechanism and Visualization
The mechanism is a nucleophilic acyl substitution on the ester. Phenylhydrazine acts as the nucleophile, attacking the carbonyl carbon of methyl benzoate. The localized high energy from acoustic cavitation facilitates the formation of the tetrahedral intermediate and the subsequent elimination of methanol.
Caption: Ultrasound-promoted aqueous synthesis workflow.
Comparative Analysis and Data
The following table summarizes the key performance indicators for the described green synthesis protocols in comparison to a traditional method. The data highlights the significant improvements in efficiency and environmental impact.
| Parameter | Traditional Method (Benzoyl Chloride) | Microwave-Assisted (Solvent-Free) | Ultrasound-Promoted (Aqueous) |
| Reaction Time | 6-9 hours[2] | 2-3 minutes[2] | 30-45 minutes[11] |
| Solvent | Chlorinated Solvents (e.g., DCM) | None | Water/Glycerol[11] |
| Catalyst | Base (e.g., Pyridine, Triethylamine) | None | None |
| Energy Input | High (prolonged heating) | Low (short duration) | Low (room temperature) |
| Typical Yield | 70-80% | >90%[2] | ~85-95% |
| Byproducts | Amine Hydrochloride Salts | Water | Methanol |
| Work-up | Aqueous extraction, drying | Simple filtration | Simple filtration |
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.[5][14][15]
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (approx. 168-170 °C).
-
FT-IR Spectroscopy: The IR spectrum should display characteristic absorption bands.[15][16]
-
N-H stretching (amide & amine): ~3300-3200 cm⁻¹
-
C=O stretching (amide): ~1640 cm⁻¹
-
Aromatic C=C stretching: ~1600, 1490 cm⁻¹
-
-
¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) will show distinct signals for the aromatic protons and the N-H protons.[15][17] The amide and amine protons typically appear as singlets in the downfield region (~10.2 ppm and ~8.4 ppm, respectively).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (212.24 g/mol ).[14]
Conclusion
The microwave-assisted solvent-free and ultrasound-promoted aqueous synthesis methods presented here offer powerful, efficient, and environmentally responsible alternatives for the production of this compound. These protocols significantly reduce reaction times, eliminate the need for hazardous solvents and catalysts, and simplify product isolation, aligning perfectly with the principles of green chemistry. By adopting these techniques, researchers and drug development professionals can enhance laboratory safety, reduce environmental impact, and improve overall process efficiency.
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Polymorphic N-acetylation of phenelzine and monoacetylhydrazine by highly purified rabbit liver isoniazid N-acetyltransferase. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Saha, A., Kumar, R., Kumar, R., & Devakumar, C. (2010). Development and Assessment of Green Synthesis of Hydrazides. Indian Journal of Chemistry, 49B, 526-531. Retrieved January 9, 2026, from [Link]
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Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial. (2022). Semantic Scholar. Retrieved January 9, 2026, from [Link]
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Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
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Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2019). Pharmacy Education, 19(2), 1-6. Retrieved January 9, 2026, from [Link]
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Green Chemistry Metrics, A Review. (2022). MDPI. Retrieved January 9, 2026, from [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved January 9, 2026, from [Link]
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Acylation Reactions of Phenylhydrazines. Preparation and Properties of New Diacylphenylhydrazines. (n.d.). WashU Medicine Research Profiles. Retrieved January 9, 2026, from [Link]
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Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry, 10(3), 5621-5627. Retrieved January 9, 2026, from [Link]
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One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
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Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
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A Green and Efficient Protocol for the Synthesis of Phenylhydrazone Derivatives Catalyzed by Nanostructured Diphosphate Na2CaP2O7 and Screening of Their Antibacterial Activity. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
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Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103-112. Retrieved January 9, 2026, from [Link]
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Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). Der Pharma Chemica, 8(1), 447-455. Retrieved January 9, 2026, from [Link]
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Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (2023). Arabian Journal of Chemistry, 16(11), 105241. Retrieved January 9, 2026, from [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Organic Communications.
-
Reaction mechanism of phenylhydrazine with carbonyl. (2013). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (n.d.). Asian Journal of Chemistry.
-
Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. (2019). Research on Chemical Intermediates, 45, 4779–4788. Retrieved January 9, 2026, from [Link]
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research, 1(8), 534-540. Retrieved January 9, 2026, from [Link]
-
Microwave‐Assisted One‐Pot Synthesis of 2‐(Substituted phenyl)‐1 H ‐benzimidazole Derivatives. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. (n.d.). Der Pharma Chemica. Retrieved January 9, 2026, from [Link]
-
Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 9, 2026, from [Link]
-
Ecofriendly one pot synthesis of 2-substituted benzimidazole. (2015). Der Pharma Chemica, 7(10), 533-535. Retrieved January 9, 2026, from [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. Retrieved January 9, 2026, from [Link]
-
A simple and efficient one-pot phenyl phonic acid catalyzed synthesis of 2-aryl-benzimidazoles derivatives. (2015). TSI Journals. Retrieved January 9, 2026, from [Link]
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microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum. Retrieved January 9, 2026, from [Link]
-
Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. (n.d.). ChemRxiv. Retrieved January 9, 2026, from [Link]
-
Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. (n.d.). ChemRxiv. Retrieved January 9, 2026, from [Link]
-
¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. (2016). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Solvent-free protocol for the green synthesis of benzamide analogs of dibenzoazepine. (2020). Scite.ai. Retrieved January 9, 2026, from [Link]
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One-Pot, Green Approach Synthesis of 2-Aryl Substituted Benzimidazole Derivatives Catalyzed by Water Extract of Papaya Bark Ash. (2018). ResearchGate. Retrieved January 9, 2026, from [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Phenylbenzhydrazide Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
2-Phenylbenzhydrazide and its derivatives represent a critical class of compounds in medicinal chemistry and drug development. These scaffolds are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The therapeutic potential of these molecules is largely dictated by their specific structural features.[1] Traditionally, the synthesis of these derivatives involves conventional heating methods that are often time-consuming and can lead to the formation of undesirable byproducts.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, enhances product yields, and improves purity.[4][5][6] This technology utilizes microwave radiation to directly and uniformly heat reactants and solvents, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to mere minutes.[7][8] The principal advantages of MAOS include increased reaction rates, higher yields, enhanced purity, improved energy efficiency, and the potential for solvent-free reactions.[4][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this compound derivatives using microwave irradiation.
The Underlying Chemistry: Mechanism of Hydrazide Formation
The synthesis of this compound derivatives typically proceeds via the condensation reaction between a substituted benzoic acid or its ester derivative and phenylhydrazine. The reaction is a nucleophilic acyl substitution where the nitrogen atom of phenylhydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid or ester.
Under microwave irradiation, polar molecules in the reaction mixture, such as the reactants and any polar solvent, absorb microwave energy. This leads to rapid and efficient heating, which accelerates the rate of the nucleophilic attack and subsequent dehydration or alcohol elimination, thereby significantly shortening the reaction time.[7]
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the formation of a this compound derivative from a substituted methyl benzoate and phenylhydrazine.
Caption: General reaction mechanism for microwave-assisted synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the microwave-assisted synthesis of a this compound derivative from a substituted methyl benzoate and phenylhydrazine. Researchers should optimize the reaction conditions for their specific substrates.
Materials and Equipment
-
Substituted methyl benzoate (1.0 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Ethanol (or other suitable polar solvent), 3-5 mL
-
Microwave reactor equipped with sealed reaction vessels
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, water)
Synthesis Procedure
-
Reactant Preparation: In a dedicated microwave reaction vessel, combine the substituted methyl benzoate (1.0 mmol) and phenylhydrazine (1.2 mmol).
-
Solvent Addition: Add a minimal amount of a polar solvent, such as ethanol (3-5 mL), to facilitate efficient microwave energy absorption. For some liquid reactants, a solvent-free reaction may be possible.[9]
-
Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it according to the microwave reactor manufacturer's instructions.
-
Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture under controlled conditions. Typical parameters are a constant temperature of 100-150°C or a constant power of 100-300 W for a duration of 5-15 minutes.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC. It is advisable to perform initial optimization runs to determine the optimal reaction time.
-
Cooling and Work-up: After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Product Isolation: Open the vessel in a well-ventilated fume hood. The crude product may precipitate upon cooling. If not, the product can often be precipitated by adding cold water to the reaction mixture.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., ethanol or water). The crude product can be further purified by recrystallization from a suitable solvent system to obtain the pure this compound derivative.
Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: Experimental workflow for microwave-assisted synthesis.
Data Presentation and Characterization
The successful synthesis of this compound derivatives should be confirmed by standard analytical techniques.
Expected Yields and Reaction Times
Microwave-assisted synthesis typically affords high yields in significantly reduced reaction times compared to conventional heating methods.[3][10]
| Derivative Substitution | Conventional Method Time | Microwave Method Time | Yield (%) |
| Unsubstituted | 4-8 hours | 5-10 minutes | > 85% |
| Electron-donating group | 6-12 hours | 8-15 minutes | > 80% |
| Electron-withdrawing group | 3-6 hours | 5-10 minutes | > 90% |
Note: The data presented are representative and may vary depending on the specific substrates and optimized reaction conditions.
Spectroscopic Characterization
The structural identity and purity of the synthesized compounds must be confirmed using spectroscopic methods.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic absorption bands. The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration is expected around 1640-1680 cm⁻¹.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The N-H protons will appear as broad singlets in the downfield region (typically δ 8-11 ppm). Aromatic protons will be observed in the δ 7-8.5 ppm range.
-
¹³C NMR: The carbonyl carbon signal is characteristic and will appear in the δ 160-170 ppm region.[12]
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The significant reduction in reaction time and the high yields obtained are primary indicators of a successful microwave-assisted reaction. Furthermore, the spectroscopic data obtained should be consistent with the expected structure of the this compound derivative. Any significant deviation in the spectral data would indicate the formation of byproducts or an incomplete reaction, prompting further optimization of the reaction conditions.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional methods for the synthesis of this compound derivatives.[5][6] This powerful technique allows researchers to accelerate the drug discovery process by enabling the rapid synthesis of compound libraries for biological screening. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of microwave synthesis in the laboratory.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- Unknown Source. (2024, November 21). Microwave assisted green organic synthesis.
- Arabian Journal of Chemistry. (n.d.). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives.
- Unknown Source. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
- International Journal of Pharmaceutical Sciences and Research. (2010, January 1). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY.
- Unknown Source. (2025, August 6). Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides.
- International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
- Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives.
- MDPI. (n.d.). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids.
- Benchchem. (n.d.). Characterization of n'-Benzoyl-2-methylbenzohydrazide using FT-IR and NMR Spectroscopy: An Application Note.
- Unknown Source. (2025, August 8). Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation.
- Pharmacy Education. (n.d.). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.
- Taylor & Francis. (n.d.). Hydrazide – Knowledge and References.
- Microbial Science Archives. (n.d.). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes.
- Neliti. (2022, March 31). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly.
- Benchchem. (n.d.). Microwave-Assisted Synthesis of Derivatives from 2-Methylbenzaldehyde: Application Notes and Protocols.
- PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.
- MDPI. (n.d.). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.
- ResearchGate. (2025, August 7). Spectroscopic characterization, and anti-bacterial activity studies of the benzohydrazide derivatives complexes.
- Semantic Scholar. (2016, December 31). Microwave assisted multicomponent reaction: An environmentally benign protocol for the synthesis of substituted imidazo[2,1-b]thiazole-2-carbohydrazide derivatives under solvent free condition.
- Sciforum. (n.d.). microwave assisted synthesis of 2-aryl benzimidazole.
- Unknown Source. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.
Sources
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- 3. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
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- 8. ajchem-a.com [ajchem-a.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for Characterizing Enzyme Inhibition by 2-Phenylbenzhydrazide Using Indoleamine 2,3-Dioxygenase 1 (IDO1) as a Model System
Abstract
The study of enzyme inhibitors is a cornerstone of modern drug discovery and development. 2-Phenylbenzhydrazide and its structural analogs represent a class of compounds with potential therapeutic applications, including the inhibition of key metabolic enzymes. This application note provides a comprehensive, validated protocol for researchers, scientists, and drug development professionals to characterize the inhibitory activity of this compound. We utilize Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan metabolism and a significant target in immuno-oncology, as the model system.[1][2][3] This guide details the step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition (MoI) through kinetic studies, ensuring data integrity and reproducibility.
Introduction and Scientific Principles
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][4] By depleting local tryptophan concentrations and producing immunosuppressive metabolites like kynurenine, IDO1 plays a pivotal role in creating an immune-tolerant microenvironment.[2][3] This mechanism is exploited by many tumors to evade the host immune system, making IDO1 a prime target for cancer immunotherapy.[2][3][5]
The protocol herein describes a robust colorimetric assay to quantify IDO1 activity. The enzyme converts L-Tryptophan (L-Trp) to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine.[4][6] The amount of kynurenine produced is measured by its reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow-colored adduct that can be quantified spectrophotometrically at 480-492 nm.[7][8][9] The intensity of the color is directly proportional to the enzyme activity. By measuring the reduction in color formation in the presence of this compound, we can accurately determine its inhibitory potency.
Materials and Reagents
For reliable and reproducible results, use high-purity reagents and calibrated equipment.
-
Enzyme: Recombinant Human IDO1 (e.g., BPS Bioscience, Cat. No. 71182 or equivalent)
-
Inhibitor: this compound (e.g., Sigma-Aldrich, Cat. No. P14805 or equivalent)
-
Substrate: L-Tryptophan (e.g., Sigma-Aldrich, Cat. No. T0254)
-
Cofactors & Buffers:
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Ascorbic Acid (Ascorbate)
-
Methylene Blue
-
Catalase (from bovine liver)
-
Dimethyl Sulfoxide (DMSO), Molecular Biology Grade
-
-
Detection Reagent:
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (Ehrlich's Reagent)
-
Glacial Acetic Acid
-
-
Equipment & Consumables:
-
Spectrophotometric microplate reader (capable of reading at 492 nm)
-
Clear, flat-bottom 96-well microplates
-
Calibrated single- and multi-channel pipettes
-
Incubator (37°C and 50°C)
-
Centrifuge with a microplate rotor
-
Experimental Protocols
Preparation of Stock Solutions and Reagents
-
Causality: Proper reagent preparation is critical. The inhibitor is dissolved in DMSO due to its common low aqueous solubility. The final DMSO concentration in the assay must be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
This compound (Inhibitor) Stock (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO. Store at -20°C.
-
L-Tryptophan (Substrate) Stock (10 mM): Dissolve in IDO1 Assay Buffer. Prepare fresh or store at -20°C for short-term use.
-
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5): Prepare and adjust pH accurately.
-
Complete Reaction Buffer: Prepare fresh before each experiment by adding cofactors to the IDO1 Assay Buffer. A typical formulation is: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase.[6]
-
Ehrlich's Reagent (2% w/v): Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of glacial acetic acid. This solution is light-sensitive and should be stored in an amber bottle at room temperature.[9]
Protocol 1: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11] This protocol uses a fixed substrate concentration and a variable inhibitor concentration.
Workflow Diagram: IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Step-by-Step Procedure:
-
Inhibitor Dilution: Prepare a serial dilution series of this compound (e.g., 10-point, 1:3 dilution) from the 10 mM stock using DMSO. This creates a range of concentrations to test. Then, prepare an intermediate dilution of each of these in Assay Buffer to create 10X final concentration stocks. This minimizes the final DMSO concentration.
-
Plate Setup:
-
Add 10 µL of each 10X inhibitor dilution to triplicate wells of a 96-well plate.
-
Controls: Prepare wells for 'No Inhibitor' (100% activity) by adding 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells. Prepare 'Blank' wells (0% activity) with Assay Buffer and no enzyme.
-
-
Enzyme Addition: Add 80 µL of Complete Reaction Buffer containing the appropriate concentration of recombinant IDO1 to all wells except the 'Blank'.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of 10X L-Tryptophan solution to all wells to start the reaction. The final volume should be 100 µL. The final substrate concentration should be at or near its Michaelis constant (Km) for sensitive IC50 determination.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption in the 'No Inhibitor' control).
-
Stop and Develop:
-
Stop the reaction by adding 30 µL of 30% TCA to each well.[9]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[6][9]
-
Centrifuge the plate (e.g., 2500 x g for 10 min) to pellet any precipitate.[6]
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom plate.
-
Add 100 µL of fresh 2% Ehrlich's Reagent to each well.[9]
-
-
Readout: Incubate for 10-15 minutes at room temperature to allow color development and read the absorbance at 492 nm.[9]
Protocol 2: Mechanism of Action (MoA) Study
This study determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive).[12][13] It involves measuring reaction rates at various substrate concentrations in the presence of fixed inhibitor concentrations.
Step-by-Step Procedure:
-
Setup: Design a matrix experiment. You will have several sets of reactions. One set will have no inhibitor. Subsequent sets will each have a fixed concentration of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
Substrate Variation: Within each set, vary the concentration of L-Tryptophan across a wide range (e.g., 0.2x Km to 10x Km).
-
Assay Execution: Perform the enzymatic assay as described in Protocol 1 for each condition. Measure the initial reaction velocity (rate) for each combination of inhibitor and substrate concentration.
-
Data Analysis: The data will be used to generate Lineweaver-Burk plots.[14][15]
Data Analysis and Interpretation
IC50 Calculation
-
Normalize Data: Subtract the average absorbance of the 'Blank' wells from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Abs_Inhibitor / Abs_NoInhibitor)) * 100
-
Plot and Fit: Plot % Inhibition versus the log[Inhibitor] concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.[10]
Sample Data Table:
| [Inhibitor] (µM) | log[Inhibitor] | Avg. Absorbance | % Inhibition |
| 0 (Control) | - | 1.250 | 0% |
| 0.1 | -1.00 | 1.188 | 5% |
| 0.3 | -0.52 | 1.025 | 18% |
| 1.0 | 0.00 | 0.688 | 45% |
| 3.0 | 0.48 | 0.300 | 76% |
| 10.0 | 1.00 | 0.138 | 89% |
| 30.0 | 1.48 | 0.100 | 92% |
| 100.0 | 2.00 | 0.095 | 92.4% |
Lineweaver-Burk Plot for MoA
The Lineweaver-Burk plot is a double reciprocal graph of 1/Velocity versus 1/[Substrate].[15][16] It linearizes the Michaelis-Menten kinetics, allowing for a visual determination of the inhibition mechanism.[17]
-
Calculate: For each data point from the MoA study, calculate 1/V (where V is the reaction rate, proportional to absorbance) and 1/[S].
-
Plot: Plot 1/V on the y-axis against 1/[S] on the x-axis. You will generate a separate line for each fixed inhibitor concentration.
-
Interpret:
Diagram: Interpreting Lineweaver-Burk Plots
Caption: Characteristic patterns of reversible inhibitors on a Lineweaver-Burk plot.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variation | Inaccurate pipetting; Incomplete mixing. | Calibrate pipettes; Ensure thorough mixing by gently tapping the plate after reagent addition. |
| Low Signal (Absorbance) | Insufficient enzyme activity; Incorrect buffer pH. | Increase enzyme concentration or incubation time (while staying in linear range); Verify pH of Assay Buffer is 6.5. |
| No Inhibition Observed | Inhibitor is inactive; Inhibitor precipitated. | Verify inhibitor integrity; Check for solubility issues, reduce concentration, or try a different solvent. |
| Inconsistent Results | Reagents degraded (esp. Ascorbate); Temperature fluctuations. | Prepare Complete Reaction Buffer fresh; Ensure consistent incubation temperatures. |
Conclusion
This application note provides a validated, step-by-step framework for characterizing the inhibitory properties of this compound against IDO1. The described protocols for IC50 determination and mechanism of action studies are designed to yield robust and reproducible data. By adhering to these methodologies, researchers can confidently assess the potency and kinetic behavior of this and other novel enzyme inhibitors, accelerating the drug discovery process.
References
-
Zhai, L., et al. (2020). Indoleamine 2,3-dioxygenase 1 and its inhibitors in cancer therapy. Journal of Hematology & Oncology. Available at: [Link]
-
Jackerman, D. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Gold Standard MCAT. Available at: [Link]
-
Mishra, B., et al. (2020). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
Hornyák, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]
-
Wikipedia contributors. (2023). Lineweaver–Burk plot. Wikipedia. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
-
Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
-
LibreTexts Chemistry. (2021). Enzyme Inhibition. Available at: [Link]
-
Wikipedia contributors. (2023). IC50. Wikipedia. Available at: [Link]
-
CeMM Research Center for Molecular Medicine. (2026). Newly discovered molecules accelerate the removal of immune-modulating enzyme. Phys.org. Available at: [Link]
-
Wille, G., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society. Available at: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]
-
Wiatr, M., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. Available at: [Link]
-
Peterson, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Hu, Y., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]
-
ResearchGate. (2018). Protocol for kynurenine assay (Ehrlich's reagent)?. ResearchGate. Available at: [Link]
-
Le, T., et al. (2021). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Biosensors. Available at: [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Unknown. (n.d.). Kynurenine in supernatant. I-med.ac.at. Available at: [Link]
-
ResearchGate. (2019). Tryptophan metabolites interfere with the Ehrlich reaction used for the measurement of kynurenine. ResearchGate. Available at: [Link]
-
de Visser, S. P., et al. (2003). Mechanism of horseradish peroxidase inactivation by benzhydrazide: a critical evaluation of arylhydrazides as peroxidase inhibitors. Biochemical Journal. Available at: [Link]
-
Patsnap. (2024). Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. Available at: [Link]
-
Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available at: [Link]
-
Wikipedia contributors. (2023). Enzyme inhibitor. Wikipedia. Available at: [Link]
Sources
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- 2. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news-medical.net [news-medical.net]
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- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. www2.nau.edu [www2.nau.edu]
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- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 13. microbenotes.com [microbenotes.com]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
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- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenylbenzhydrazide
Welcome to the technical support center for the synthesis of 2-Phenylbenzhydrazide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our focus is on practical, field-tested insights to help you navigate the common challenges associated with this synthesis and ultimately improve your yield and purity.
I. Introduction to this compound Synthesis
This compound is a key structural motif in medicinal chemistry, often serving as a precursor for various heterocyclic compounds with diverse biological activities. The most prevalent synthetic route involves the nucleophilic acyl substitution reaction between a benzoic acid derivative and phenylhydrazine. While conceptually straightforward, this reaction is often plagued by issues such as low yields, challenging purifications, and the formation of unwanted side products. This guide will address these critical points to streamline your synthetic efforts.
II. Core Synthesis Protocol
A common and effective method for preparing this compound is the coupling of benzoic acid and phenylhydrazine using a carbodiimide reagent.
Experimental Protocol: EDCI/HOBt-Mediated Synthesis of this compound [1]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. To this, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C. Stir the mixture for 20-30 minutes to activate the carboxylic acid.
-
Nucleophilic Addition: Slowly add a solution of phenylhydrazine (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors, from the quality of your reagents to the reaction conditions.
| Potential Cause | Explanation & Solution |
| Poor Quality of Phenylhydrazine | Phenylhydrazine is susceptible to oxidation, often indicated by a dark coloration. Oxidized phenylhydrazine is less nucleophilic and can introduce impurities. Solution: Use freshly distilled or high-purity phenylhydrazine. If the reagent is old or discolored, consider purification by distillation under reduced pressure.[2] |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction progress using TLC. If starting materials are still present after the initial reaction time, consider extending the reaction duration or gently heating the mixture (e.g., to 40 °C). |
| Moisture in the Reaction | Water can hydrolyze the activated ester intermediate and deactivate the coupling agents. Solution: Use anhydrous solvents and properly dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3] |
| Suboptimal pH | If using phenylhydrazine hydrochloride, the free base needs to be liberated for it to act as a nucleophile. Solution: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 eq.), to the reaction mixture along with the phenylhydrazine hydrochloride to neutralize the HCl salt.[4] |
Issue 2: Formation of Multiple Byproducts
Question: My crude product shows multiple spots on the TLC plate, making purification difficult. What are the likely side reactions and how can I minimize them?
Answer: Side reactions are a common challenge in this synthesis. Understanding their origin is key to suppression.
Diagram: Key Reaction and Side Reactions
Caption: Desired reaction pathway and common side reactions.
-
Over-acylation: The product, this compound, still possesses a nucleophilic nitrogen that can react with another molecule of the activated benzoic acid to form 1,2-dibenzoyl-1-phenylhydrazine.
-
Solution: To minimize this, use a slight excess of phenylhydrazine (1.1-1.2 equivalents). Alternatively, add the activated benzoic acid solution slowly to the phenylhydrazine solution to maintain a low concentration of the acylating agent.[3]
-
-
Formation of Symmetrical Urea Derivatives: The carbodiimide coupling agent (EDCI) can react with nucleophiles, including water, to form a symmetrical urea byproduct, which can be difficult to remove.
-
Solution: As mentioned, ensure anhydrous conditions. The use of HOBt helps to suppress this side reaction by forming a more stable activated ester intermediate.
-
Issue 3: Purification Challenges
Question: I'm struggling to purify my this compound. What are the best methods?
Answer: Effective purification is crucial for obtaining a high-quality product.
| Purification Method | Protocol and Tips |
| Recrystallization | This is the most common and often most effective method for purifying solid this compound. Protocol: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol). If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5] |
| Column Chromatography | If recrystallization fails to yield a pure product, column chromatography is a good alternative. Protocol: Use silica gel as the stationary phase. A common mobile phase is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. Monitor the fractions by TLC.[5] |
| Aqueous Work-up | A thorough aqueous work-up is essential to remove water-soluble impurities and the hydrochloride salt of any base used. Protocol: After the reaction, wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted base and phenylhydrazine. Then, wash with a mild base (e.g., saturated NaHCO₃) to remove any unreacted benzoic acid. Finally, wash with brine to remove residual water.[4] |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use benzoyl chloride instead of benzoic acid?
A1: Yes, benzoyl chloride can be used as the acylating agent. This reaction is typically faster but can be more difficult to control, often leading to a higher incidence of over-acylation. If using benzoyl chloride, the reaction should be run at a low temperature (0 °C) and a non-nucleophilic base (e.g., pyridine or triethylamine) must be included to scavenge the HCl byproduct.
Q2: How do I know if my phenylhydrazine is of good quality?
A2: Phenylhydrazine should be a pale yellow solid or liquid. If it is dark brown or black, it has likely oxidized and will be less reactive, potentially leading to lower yields and more impurities. It is best to use a freshly opened bottle or to purify the phenylhydrazine by distillation before use.
Q3: What is the role of HOBt in the coupling reaction?
A3: HOBt acts as a catalyst and a racemization suppressant (though not relevant for this specific achiral synthesis). It reacts with the O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDCI to form an activated HOBt ester. This ester is more stable and less prone to side reactions than the O-acylisourea, and it reacts efficiently with the amine nucleophile (phenylhydrazine) to form the desired amide bond.
Q4: My final product is an oil, not a solid. How should I proceed with purification?
A4: If your product is an oil, recrystallization will not be possible. In this case, column chromatography is the recommended method of purification. If the oil is highly viscous, you can dissolve it in a small amount of the mobile phase before loading it onto the column.
Q5: Can this protocol be scaled up?
A5: Yes, this protocol can be scaled up. However, for larger scale reactions, it is important to manage the exothermicity of the reaction, particularly during the addition of EDCI and phenylhydrazine. A slower addition rate and efficient cooling are crucial. Additionally, mechanical stirring is recommended for larger volumes to ensure proper mixing.
V. References
-
ResearchGate. Synthesis of phenylbenzohydrazides. Available from: [Link]
-
Google Patents. CN103553963A - Synthetic method of phenylhydrazine hydrochloride. Available from:
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]
-
ResearchGate. Formation of 1,2-dibenzoylhydrazine (8) on reacting of benzoyl chloride (7 a) with hydrazine hydrate. Available from: [Link]
-
Quora. What is the product of the reaction between benzyl and phenylhydrazine?. Available from: [Link]
-
Reddit. Help with Low Yield Synthesis : r/Chempros. Available from: [Link]
-
ResearchGate. Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. Available from: [Link]
-
YouTube. REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. Available from: [Link]
-
Google Patents. US4358611A - Preparation of 2-phenylsemicarbazides. Available from:
-
Doubtnut. The reduction of benzenediazonium chloride to phenyl hydrazine can be accomplished by. Available from: [Link]
-
Google Patents. US4352941A - Process for purification of phenylhydrazine. Available from:
-
Google Patents. JPS5920665B2 - Purification method of phenylhydrazine. Available from:
Sources
Common byproducts in 2-Phenylbenzhydrazide synthesis and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Phenylbenzhydrazide?
The synthesis of this compound typically proceeds via the reaction of a 2-phenylbenzoyl derivative with hydrazine. The three most common starting materials are 2-phenylbenzoic acid, methyl 2-phenylbenzoate, or 2-phenylbenzoyl chloride. The reaction with the acid chloride is generally the fastest and most efficient, while the reaction with the acid or ester often requires higher temperatures and longer reaction times.
Q2: I've synthesized this compound, but my yield is low and the product is impure. What are the likely byproducts?
Low yields and impurities are common challenges in organic synthesis. For this compound, the primary byproducts to consider are:
-
Unreacted Starting Materials: Residual 2-phenylbenzoic acid, its corresponding ester, or acid chloride, along with unreacted hydrazine, are the most common impurities.
-
1,2-di(2-phenylbenzoyl)hydrazine: This "diacyl" byproduct forms when two molecules of the 2-phenylbenzoyl starting material react with a single molecule of hydrazine. This is more likely to occur if the 2-phenylbenzoyl derivative is added too quickly or if there is a localized excess of it in the reaction mixture.
Q3: How can I monitor the progress of my reaction to optimize the yield and minimize byproducts?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. By taking small aliquots from your reaction mixture over time and running a TLC, you can visualize the consumption of your starting materials and the formation of your product. A typical TLC system for this reaction would use a silica gel plate and an eluent such as a mixture of ethyl acetate and hexanes. The product, being more polar than the starting ester or acid chloride, will have a lower Rf value.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature (if using the acid or ester). - Use a slight excess of hydrazine. |
| Formation of the diacyl byproduct. | - Add the 2-phenylbenzoyl derivative slowly to the hydrazine solution with vigorous stirring. - Use a dilute solution of the 2-phenylbenzoyl derivative. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Purified product has a broad melting point range | Presence of impurities. | - Perform another recrystallization. - Purify by column chromatography. |
| Multiple spots on TLC after purification | Inefficient purification. | - For recrystallization, ensure the correct solvent is used and the cooling process is slow. - For column chromatography, optimize the eluent system for better separation. |
Experimental Protocols
Synthesis of this compound from Methyl 2-Phenylbenzoate
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
Methyl 2-phenylbenzoate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-phenylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add cold water to the residue to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying crude this compound, especially if the main impurities are unreacted starting materials.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated.
-
Perform a hot filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum. The melting point of pure this compound is approximately 150-152 °C.[1]
Column Chromatography
Column chromatography is recommended when recrystallization fails to remove all impurities, particularly the diacylhydrazine byproduct.
Procedure:
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexanes.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel and then evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 10-20% ethyl acetate in hexanes. The less polar diacylhydrazine byproduct will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualization of Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
Characterization Data
After purification, it is crucial to confirm the identity and purity of your this compound.
-
Melting Point: 150-152 °C[1]
-
¹H NMR (400 MHz, CDCl₃): δ 6.75 (t, -CH-), 7.05 (d, -CH-), 6.85-7.50 (m, aromatic protons), 7.55 (s, -CH-), 9.75 (s, -NH-).[1]
References
- Islam, M. M., Ansary, M. R. H., Sheikh, M. C., Miyatake, R., Zangrando, E., & Howlader, M. B. (2020). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Journal of Molecular Structure, 1222, 128889.
- Chan, Y., Ali, A., Khairuddean, M., & Quah, C. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68.
- IOSR Journal of Applied Chemistry. (2015). Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide.
- Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12(1), 28-39.
- Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141.
Sources
Purification of crude 2-Phenylbenzhydrazide by recrystallization vs. column chromatography
A troubleshooting guide for researchers, scientists, and drug development professionals on the purification of crude 2-Phenylbenzhydrazide by recrystallization versus column chromatography.
Choosing Your Purification Strategy: Recrystallization vs. Column Chromatography
The selection of an appropriate purification technique is paramount for obtaining this compound of the desired purity. Both recrystallization and column chromatography are powerful methods, but their suitability depends on the nature and quantity of impurities, the amount of crude material, and the desired final purity.
Recrystallization is often the first choice for purification due to its simplicity and cost-effectiveness, especially for larger quantities of material. This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal solvent will dissolve the crude this compound at an elevated temperature but will have limited solubility for the compound at lower temperatures, allowing for the formation of pure crystals upon cooling.[1] Impurities should either be highly soluble in the cold solvent, remaining in the mother liquor, or insoluble in the hot solvent, allowing for their removal by hot filtration.[1]
Column chromatography , on the other hand, is a more versatile and powerful technique for separating complex mixtures or removing impurities with similar solubility profiles to the target compound.[2] This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[2][3] For this compound, a polar molecule, normal-phase chromatography is typically employed where the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent mixture.[3] Less polar impurities will travel down the column faster, while more polar compounds, including this compound, will be retained more strongly by the silica gel and elute later.[2][3]
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method for crude this compound.
Decision workflow for purification method selection.
Recrystallization Troubleshooting and FAQs
Recrystallization is a powerful technique, but several common issues can arise. This section addresses these challenges in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[4] This is often due to the solution being cooled too quickly or the boiling point of the solvent being higher than the melting point of the solute.[4] To resolve this, try the following:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation and allow the solution to cool down more slowly.[4]
-
Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature or by wrapping the flask in glass wool.
-
Use a Seed Crystal: If you have a small amount of pure this compound, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[5]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[5]
Q2: I'm getting a very low yield of recrystallized this compound. What are the likely causes and solutions?
A2: A low recovery of your purified product can be due to several factors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[4][6] To avoid this, use the minimum amount of hot solvent necessary to just dissolve the crude material.[4]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. To prevent this, ensure your filtration apparatus is pre-heated and the filtration is carried out quickly.[4]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After reaching room temperature, placing the flask in an ice bath can often significantly increase the yield.[4]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
Q3: How do I choose the best solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[1] Given the polar nature of the hydrazide and the aromatic rings, suitable solvents could include ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[7][8]
Solvent Selection Protocol:
-
Place a small amount of your crude this compound (about 20-30 mg) into several test tubes.
-
Add a small amount of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
| Solvent System | Suitability for this compound | Notes |
| Ethanol | Good | Often a good starting point for polar aromatic compounds.[8] |
| Methanol | Good | Similar to ethanol, but with a lower boiling point. |
| Ethanol/Water | Potentially Excellent | The addition of water as an anti-solvent can improve crystal formation.[1] |
| Ethyl Acetate/Hexane | Potentially Excellent | A common mixed solvent system for compounds of intermediate polarity.[7] |
| Toluene | Possible | Can be effective for aromatic compounds, but has a high boiling point.[9] |
Column Chromatography Troubleshooting and FAQs
Column chromatography offers excellent separation but can be prone to issues if not performed correctly.
Q4: My this compound is not separating from impurities on the silica gel column. What should I do?
A4: Poor separation can stem from several factors:
-
Incorrect Solvent System: The polarity of your eluent is crucial. If your compound and impurities are moving together, you may need to adjust the solvent system. A good starting point is to find a solvent mixture that gives your this compound an Rf value of around 0.3 on a TLC plate.[10]
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[10]
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed will create channels for the solvent and sample to flow through, bypassing proper separation.[2] Ensure the column is packed uniformly as a slurry and is never allowed to run dry.[2][10]
-
Sample Application: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[11] If the sample is not very soluble in the eluent, a "dry loading" technique can be used.[10][11]
Q5: The this compound seems to be stuck on the column and won't elute. What's the problem?
A5: If your compound is not eluting, it is likely too strongly adsorbed to the silica gel.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
-
Compound Decomposition: It is possible that your compound is decomposing on the acidic silica gel.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If decomposition is an issue, you can try using deactivated silica gel or a different stationary phase like alumina.[2][12]
Q6: I'm seeing "tailing" of my this compound spot on the TLC and long, drawn-out fractions from my column. How can I get sharper bands?
A6: Tailing is often an issue with polar compounds on silica gel.
-
Add a Polar Modifier: Adding a small amount of a more polar solvent to your eluent can help to reduce tailing. For a compound like this compound, which has a basic nitrogen, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly improve the peak shape by neutralizing acidic sites on the silica gel.[8][13]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can help to sharpen the bands of late-eluting compounds.[13]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Workflow for column chromatography purification.
1. Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system will give the this compound spot an Rf value of approximately 0.3.[10]
2. Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.[10]
-
Prepare a slurry of silica gel in the chosen eluent.[10]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[2][10]
-
Add another thin layer of sand on top of the silica gel to protect the surface.[10]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[10][11] Carefully add the solution to the top of the column and allow it to absorb into the silica gel.[10]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10][11] Carefully add this powder to the top of the column.[10][11]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the progress of the separation by spotting the collected fractions onto TLC plates and visualizing the spots under UV light.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the melting point and obtain spectroscopic data (e.g., NMR) to confirm the purity and identity of the compound.
References
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Preparing A Silica Gel Chromatography Column: Required Equipment. Retrieved from [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Quora. (2021, August 29). Why is the choice of solvent important in recrystallization?. Retrieved from [Link]
-
ResearchGate. (2020, August 31). How to purify hydrazone?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanone, phenylhydrazone (CAS 103-02-6). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of York Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbenzimidazole. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). synthesis, photochemical properties, and cytotoxicity of 10-alkylphenazin-2(10h)-ones. Retrieved from [Link]
-
YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating Solubility Challenges of 2-Phenylbenzhydrazide in Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Phenylbenzhydrazide and other similarly challenging hydrophobic compounds in biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these common experimental hurdles and ensure the reliability and reproducibility of your data.
Introduction: The Challenge of Poor Aqueous Solubility
This compound, like many promising small molecule candidates in drug discovery, exhibits poor aqueous solubility. This inherent characteristic can lead to a cascade of experimental problems, including compound precipitation, inaccurate concentration measurements, and, ultimately, misleading biological data. This guide will walk you through a systematic approach to identify, troubleshoot, and resolve these solubility-related issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with this compound.
Q1: I've dissolved this compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What's happening?
A: This phenomenon, often called "crashing out," is a classic sign that the final concentration of this compound in your medium exceeds its aqueous solubility limit. The compound is soluble in the organic solvent (DMSO), but when this stock solution is diluted into the aqueous environment of your assay buffer or cell culture medium, the DMSO concentration drops, and the compound can no longer stay in solution.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies significantly between cell lines, with primary cells generally being more sensitive. A widely accepted "rule of thumb" is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity.[1] However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.
Q3: Can I heat my this compound stock solution to get it to dissolve?
A: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of some compounds.[1] However, this should be done with caution as excessive heat can lead to the degradation of heat-labile compounds like this compound. If you choose to warm your solution, do so for a minimal amount of time and always allow it to return to room temperature before use.
Q4: My media containing this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. Why is this happening?
A: This delayed precipitation can be due to several factors. The compound may be slowly coming out of a supersaturated solution, or it could be degrading over time into less soluble byproducts. Additionally, changes in the media's pH due to cellular metabolism can alter the solubility of pH-sensitive compounds. Evaporation of the media in long-term cultures can also concentrate the compound, leading to precipitation.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Precipitation
This section provides a more detailed, cause-and-effect-based approach to troubleshooting solubility issues.
Issue 1: Immediate Precipitation Upon Dilution
If you observe a precipitate immediately after adding your DMSO stock of this compound to your aqueous medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation in Culture
For precipitation that occurs after a period of incubation, consider the following:
Caption: Troubleshooting workflow for delayed precipitation.
Experimental Protocols
Protocol 1: Determining Approximate Solubility in Your Biological Medium
Materials:
-
This compound
-
100% sterile DMSO
-
Your specific biological medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Create a series of dilutions of this stock solution in your pre-warmed biological medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM. Ensure the final DMSO concentration is consistent and below your cell line's toxic threshold (e.g., 0.5%).
-
Vortex each dilution gently.
-
Visually inspect each tube for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear is your approximate working solubility limit in that specific medium.
Protocol 2: Preparation of Stock and Working Solutions
This protocol outlines the best practices for preparing and diluting your compound to minimize precipitation.
Step 1: Preparing a High-Concentration Stock Solution in 100% DMSO
-
Accurately weigh the required amount of this compound.
-
Dissolve it in the appropriate volume of 100% sterile DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[1]
Step 2: Serial Dilution in 100% DMSO To create a range of concentrations for your dose-response experiments, it is best to perform serial dilutions in 100% DMSO before the final dilution into your aqueous medium.[1]
-
Start with your highest concentration stock solution (e.g., 10 mM).
-
To create a 2-fold serial dilution, transfer half the volume of the stock solution to a new tube containing an equal volume of 100% DMSO. Mix thoroughly.
-
Repeat this process for the desired number of concentrations.
Step 3: Preparing the Final Working Solution
-
Pre-warm your biological medium to 37°C.
-
Add the desired volume of your DMSO-diluted stock to the pre-warmed medium to achieve your final working concentration. For example, to achieve a 0.1% final DMSO concentration, add 1 µL of your DMSO stock to 999 µL of medium.[2]
-
Add the DMSO stock dropwise while gently vortexing the medium to ensure rapid and uniform dispersion.
Advanced Solubilization Strategies
If optimizing your dilution protocol with DMSO is insufficient, consider these alternative formulation strategies.
Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[3]
-
How it works: The hydrophobic this compound molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be water-soluble.[3]
-
Which to use: β-cyclodextrins have a cavity size that is often suitable for many small molecules used in cell culture.[3] Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have significantly improved aqueous solubility compared to the native forms.
-
Considerations: It is important to test the cyclodextrin alone in your assay to ensure it does not have any confounding biological effects.
Protocol 3: Preparing a this compound-Cyclodextrin Complex
-
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your biological medium. The concentration will need to be optimized, but starting with a 1-5% (w/v) solution is a reasonable range.
-
Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.
-
Allow the mixture to equilibrate, often by stirring at room temperature for several hours or overnight.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Determine the concentration of this compound in the final solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Summary Table
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | High solubilizing power for a wide range of compounds. |
| Stock Solution Concentration | 10-50 mM | A high concentration minimizes the volume added to the final assay, keeping the solvent concentration low. |
| Stock Solution Storage | -20°C or -80°C, single-use aliquots | Prevents degradation and avoids water absorption from repeated freeze-thaw cycles.[1] |
| Final DMSO Concentration | < 0.5% (cell line dependent) | Minimizes solvent-induced cytotoxicity and off-target effects.[1] |
| Dilution Method | Serial dilution in 100% DMSO, then final dilution in aqueous media | Maintains a consistent final DMSO concentration across all tested compound concentrations.[1] |
| Addition to Aqueous Media | Add dropwise to pre-warmed (37°C) media with gentle vortexing | Promotes rapid dispersion and reduces the risk of localized high concentrations that can lead to precipitation. |
| Alternative Solubilizer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can form inclusion complexes with hydrophobic compounds to increase aqueous solubility. |
Stability Considerations for Hydrazide-Containing Compounds
Hydrazide moieties can be susceptible to hydrolysis in aqueous solutions. Studies on similar compounds have shown that their stability is often pH-dependent, with increased stability observed as the pH approaches neutrality.[4][5] It is advisable to:
-
Prepare fresh working solutions of this compound for each experiment.
-
If long-term incubation is required, consider assessing the stability of this compound in your specific culture medium over the time course of your experiment.
By implementing these systematic troubleshooting and optimization strategies, researchers can confidently address the solubility challenges posed by this compound, leading to more accurate and reliable results in their biological assays.
References
-
Quora. (2020). How do I dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration? Quora. Available from: [Link]
-
ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. Available from: [Link]
-
ResearchGate. (2014). Small molecule dissolved in 100% DMSO formed crystals in culture media. Can I use beta-cyclodextrin derivative as a solvent for Vitro study? ResearchGate. Available from: [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Journal of Pharmaceutical Sciences, 89(10), 1275-1285.
- Popescu, C., et al. (2019). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein.
- Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Available from: [Link]
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available from: [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available from: [Link]
- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- ResearchGate. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Phenylbenzhydrazide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-phenylbenzhydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these valuable scaffolds. We will move beyond simple procedural lists to address the mechanistic reasoning behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Synthesis Pathways
The synthesis of this compound derivatives is most commonly achieved via the nucleophilic acyl substitution of a benzoic acid precursor with phenylhydrazine. The choice of starting material—typically an ester, carboxylic acid, or acyl chloride—dictates the necessary reaction conditions, potential side reactions, and overall strategy. Understanding these primary routes is the first step toward optimization.
-
Route A: Hydrazinolysis of Esters: This is the most prevalent and often most straightforward method. It involves reacting a methyl or ethyl benzoate derivative with phenylhydrazine, usually under reflux in an alcohol solvent like ethanol. The reaction is driven by the formation of the more stable amide bond of the hydrazide.[1][2][3]
-
Route B: Acylation with Acyl Chlorides: This method is highly reactive and rapid but prone to side reactions if not carefully controlled.[4] The reaction of a benzoyl chloride with phenylhydrazine generates HCl as a byproduct, which can protonate the nucleophile and stall the reaction.[5]
-
Route C: Direct Coupling of Carboxylic Acids: This approach avoids the need to first prepare an ester or acyl chloride. It requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) in combination with an additive like N-hydroxybenzotriazole (HOBt), to activate the carboxylic acid for nucleophilic attack by phenylhydrazine.[4][6]
Below is a diagram illustrating the common synthetic workflows.
Caption: Common synthetic routes to this compound derivatives.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. A systematic approach is key to diagnosis.
-
Incomplete Reaction: The hydrazinolysis of esters, while common, can be slow.
-
Causality: Insufficient thermal energy or reaction time may prevent the reaction from reaching equilibrium or completion.
-
Solution: Ensure the reaction is refluxing adequately for a sufficient duration (4-16 hours is typical).[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.[1]
-
-
Purity of Reactants: The quality of your starting materials is paramount.
-
Causality: Phenylhydrazine can oxidize over time, appearing as a dark oil or solid, which reduces its nucleophilicity. Esters may contain residual acid from their synthesis, which can protonate and deactivate the hydrazine.
-
Solution: Use high-purity or freshly distilled phenylhydrazine.[5] Ensure your ester starting material is neutral.
-
-
Suboptimal Stoichiometry: The molar ratio of reactants is critical.
-
Causality: Using a stoichiometric amount of phenylhydrazine may lead to an incomplete reaction. Conversely, a very large excess can create purification challenges.
-
Solution: A modest excess of phenylhydrazine (1.2–1.5 equivalents) is often optimal to drive the reaction to completion without significant purification hurdles.[2]
-
-
Side Reactions: Unwanted secondary reactions consume starting materials.
-
Causality: The primary cause of side reactions is often excessive temperature or the use of overly reactive starting materials without proper controls.
-
Solution: For highly reactive precursors like acyl chlorides, implement strict temperature control. See Q2 for a detailed explanation.
-
| Parameter | Recommended Condition (from Ester) | Recommended Condition (from Acyl Chloride) |
| Temperature | Reflux (e.g., Ethanol at ~78°C) | -78°C to 0°C for addition, then warm to RT[5] |
| Solvent | Absolute Ethanol[2] | Anhydrous Dichloromethane (DCM)[5] |
| Hydrazine Ratio | 1.2 - 1.5 equivalents | 1.0 - 1.1 equivalents |
| Additives | None typically required | 1.1 eq. non-nucleophilic base (e.g., Et3N)[5] |
| Reaction Time | 4 - 16 hours | 2 - 12 hours |
Q2: I'm observing a significant amount of an insoluble, high-melting-point byproduct, especially when using an acyl chloride. What is it and how can I prevent it?
A2: This is a classic sign of N,N'-diacylation , where one molecule of hydrazine is acylated on both nitrogen atoms by two molecules of the benzoyl chloride.
-
Causality: Acyl chlorides are extremely reactive. When phenylhydrazine is added to a solution of the acyl chloride, or if the local concentration of the acyl chloride is too high, the initially formed this compound can act as a nucleophile itself and react with a second molecule of the acyl chloride. This forms a symmetrical, often insoluble, N,N'-dibenzoylphenylhydrazine byproduct.
-
Preventative Measures: The key is to control the reaction kinetics to favor mono-acylation over di-acylation.
-
Inverse Addition: Add the acyl chloride solution dropwise to a stirred solution of phenylhydrazine. This ensures that the concentration of the acylating agent is always low compared to the hydrazine nucleophile.[5]
-
Low Temperature: Conduct the addition at very low temperatures, ideally in a dry ice/acetone bath (-78°C).[5] This dramatically slows the reaction rate, including the undesired second acylation.
-
High Dilution: Running the reaction in a larger volume of solvent can disfavor the intermolecular reaction that leads to the byproduct.[5]
-
Q3: My reaction with a benzoyl chloride starting material stalls and TLC shows unreacted starting materials. Why is this happening?
A3: This issue is most likely due to the in-situ generation of hydrochloric acid (HCl).
-
Causality: The reaction between an acyl chloride and phenylhydrazine produces one equivalent of HCl. This strong acid will immediately protonate the most basic species in the mixture, which is the unreacted phenylhydrazine. The resulting phenylhydrazinium chloride salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.[5]
-
Solution: Incorporate a non-nucleophilic base into the reaction mixture to act as an "acid scavenger."
-
Recommended Base: Triethylamine (Et3N) or pyridine are commonly used. Use at least 1.1 equivalents to neutralize the generated HCl.
-
Procedure: Add the base to the initial solution of phenylhydrazine in anhydrous DCM before beginning the dropwise addition of the benzoyl chloride.[5]
-
Q4: My final product is difficult to purify and appears as an oil or is discolored. What are the best purification strategies?
A4: Proper work-up and purification are critical for obtaining a high-quality solid product.
-
Initial Work-up:
-
Quenching & Neutralization: After the reaction is complete, cool the mixture and quench it by slowly adding water or a saturated sodium bicarbonate solution.
-
Washing: The most crucial step is to remove unreacted hydrazine. After precipitating the crude product, wash it thoroughly with cold water.[1] Phenylhydrazine has some water solubility, while the desired hydrazide product is typically much less soluble.
-
-
Purification Techniques:
-
Recrystallization: This is the most effective method for purifying solid benzhydrazide derivatives.[1]
-
Solvent Choice: Ethanol is an excellent first choice, as many benzhydrazides have high solubility in hot ethanol and low solubility when cold.[1] Other potential solvents include methanol or ethanol/water mixtures.
-
Protocol: Dissolve the crude product in a minimum amount of boiling solvent. If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes. Filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.[1]
-
-
Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, silica gel column chromatography is a reliable alternative.
-
Eluent System: A mixture of a polar solvent like ethanol or ethyl acetate in a less polar solvent like chloroform or hexanes is a good starting point.[1] Use TLC to determine the optimal eluent system before running the column.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the best method.[1] Spot the starting ester/acyl chloride, the phenylhydrazine, and the reaction mixture on a silica gel plate. The product, being more polar than the starting ester but less polar than phenylhydrazine, should appear as a new spot with an intermediate Rf value. The reaction is complete when the spot for the limiting reagent has disappeared.
-
-
Q: What are the key safety precautions when working with phenylhydrazine?
-
A: Phenylhydrazine and its derivatives are toxic, corrosive, and potential carcinogens. Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
-
Q: How do I confirm the successful synthesis of my this compound derivative using spectroscopy?
-
A:
-
FT-IR Spectroscopy: Look for the appearance of characteristic N-H stretching bands (typically two bands in the 3200-3400 cm⁻¹ region) and a strong C=O (amide) stretch around 1640-1680 cm⁻¹. Crucially, you should see the disappearance of the ester C-O stretch from the starting material (around 1720-1740 cm⁻¹).[1]
-
¹H NMR Spectroscopy: You should observe signals for the aromatic protons on both phenyl rings. Key signals to identify are the two N-H protons, which often appear as broad singlets in the downfield region (δ 8-10 ppm), though their chemical shift can be highly variable and dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The appearance of the amide carbonyl carbon signal around 165-175 ppm is a strong indicator of success.[8]
-
-
Section 4: Experimental Protocols
Protocol 1: General Synthesis from a Methyl Benzoate Derivative (Route A)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted methyl benzoate (1.0 eq.).
-
Reagents: Add absolute ethanol as the solvent (approx. 10 mL per gram of ester) followed by phenylhydrazine (1.5 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the precipitated solid and wash it thoroughly with a generous amount of cold water to remove excess phenylhydrazine, followed by a small amount of cold ethanol.[1] Recrystallize the crude solid from hot ethanol to yield the pure this compound derivative.
Protocol 2: Controlled Synthesis from a Benzoyl Chloride Derivative (Route B)
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve phenylhydrazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[5]
-
Addition: In a separate flask, dissolve the substituted benzoyl chloride (1.0 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred phenylhydrazine solution over 1-2 hours, ensuring the internal temperature remains below -70°C.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at -78°C for an additional hour, then slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or silica gel chromatography.
Section 5: Troubleshooting Workflow
The following diagram provides a logical decision tree for addressing common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]
-
Jasim, H. A., & Jarad, A. J. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 975-982. [Link]
- Al-Hourani, B. J. (2011). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Jordan Journal of Chemistry, 6(3), 269-276.
- CN105348141A - Preparation and application of benzoyl hydrazine derivative. (2016).
- CN103408454B - A kind of preparation method of hydrazide kind compound. (2015).
-
Shafiee, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4905. [Link]
-
Kucuk, M. O., et al. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1145-1152. [Link]
-
Bawa, S., & Kumar, S. (2019). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Eng. Proc., 11, 21. [Link]
-
Wang, L., et al. (2014). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of the Serbian Chemical Society, 79(10), 1193-1202. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105348141A - Preparation and application of benzoyl hydrazine derivative - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 2-Phenylbenzhydrazide bioactivity assays
Welcome to the technical support center for 2-Phenylbenzhydrazide. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome common hurdles in your bioactivity assays. Inconsistent results can be a significant source of frustration and delay in research and development. This guide is structured to help you diagnose and resolve these issues through a combination of troubleshooting workflows, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific, common problems encountered during this compound bioactivity assays. Each issue is presented with potential causes and a series of recommended solutions grounded in established scientific principles.
Issue 1: High Variability or Poor Reproducibility Between Replicate Wells
Question: My dose-response curves are inconsistent across experiments, and even my replicate wells on the same plate show high standard deviations. What could be the cause?
Potential Causes:
-
Compound Precipitation: this compound, like many small organic molecules, has limited aqueous solubility. Precipitation upon dilution from a DMSO stock into aqueous assay buffer is a primary cause of variability.
-
Inaccurate Liquid Handling: Small volume inaccuracies during serial dilutions or plating can lead to significant concentration errors, a common issue in multi-well plate formats.[1]
-
Cell Plating Inconsistency: Uneven cell distribution in the wells (the "edge effect") or variations in cell number can drastically alter the cellular response.
-
Reagent Instability: Degradation of the compound or critical assay reagents over the course of the experiment can lead to a signal drift.[2]
-
Inconsistent Incubation Times: Variations in the timing of reagent additions or plate readings, especially in kinetic assays, will introduce variability.[3]
Recommended Solutions:
-
Verify Compound Solubility: Before beginning your assay, determine the kinetic solubility of your this compound batch in your specific assay buffer. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it into the final assay medium.[4] Ensure the final DMSO concentration is consistent across all wells (including controls) and is below the tolerance level for your cell line (typically ≤0.5%).
-
Refine Pipetting Technique: Ensure pipettes are properly calibrated regularly.[5] When preparing serial dilutions, always mix thoroughly between each step. For plating, consider using a multichannel or automated liquid handler to minimize well-to-well variations.[1]
-
Optimize Cell Plating: Mix the cell suspension thoroughly before and during plating to prevent settling. To mitigate edge effects, avoid using the outer wells of the plate for experimental data or, alternatively, fill them with sterile buffer or media to create a more uniform environment.
-
Conduct Reagent Stability Checks: Prepare fresh reagents for each experiment whenever possible. If using leftover reagents, ensure their stability under storage and assay conditions has been validated.[2]
-
Standardize the Workflow: Create and strictly follow a Standard Operating Procedure (SOP) for all steps of the assay.[5] This includes incubation times, temperatures, and the order of reagent addition.
Troubleshooting Workflow: High Variability
Below is a logical workflow to diagnose the source of inconsistency in your assay.
Caption: A step-by-step workflow for troubleshooting high assay variability.
Issue 2: Low Signal-to-Noise Ratio or No Compound Activity
Question: I'm not observing any significant activity with this compound, even at high concentrations. How can I determine if this is a true negative result or an assay malfunction?
Potential Causes:
-
Compound Reactivity/Instability: The hydrazide moiety can be susceptible to oxidation or hydrolysis under certain pH and buffer conditions, leading to compound degradation.[6]
-
Assay Interference: this compound may interfere with the assay technology itself (e.g., quenching fluorescence, inhibiting a reporter enzyme).
-
Redox Cycling: Hydrazide-containing compounds can sometimes undergo redox cycling, which generates reactive oxygen species (ROS) that can interfere with assay components or cause non-specific cell toxicity.[6][7]
-
Incorrect Assay Target: The compound may not be active against the chosen biological target or in the specific cellular context being tested.
-
Suboptimal Assay Conditions: The assay may not be sensitive enough to detect modest activity. This can be due to factors like enzyme concentration, substrate Km, or incubation time.
Recommended Solutions:
-
Run Assay Controls: This is the most critical step.
-
Positive Control: A known activator or inhibitor for your target to confirm the assay is working correctly.
-
Negative Control: An inactive compound structurally similar to this compound, if available.
-
Vehicle Control: Typically DMSO, to measure the baseline response.
-
-
Perform an Orthogonal Assay: Validate any hits or lack thereof using a different assay technology that measures the same biological endpoint. For example, if your primary screen is a fluorescence-based enzyme assay, a follow-up could be a label-free mass spectrometry-based assay.[8]
-
Assess for Compound Interference: Run the assay in a biochemical (cell-free) format without the target enzyme or protein. If you still see a signal change in the presence of this compound, it indicates direct interference with the detection reagents.
-
Evaluate Compound Stability: Use analytical methods like HPLC or LC-MS to assess the stability of this compound in your assay buffer over the time course of the experiment.
-
Optimize Assay Parameters: Review your assay parameters to ensure they are optimized for detecting inhibitors/activators. This may involve adjusting reagent concentrations or incubation times as detailed in resources like the Assay Guidance Manual.[2][9]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound? A1: this compound powder should be stored at -20°C, protected from light and moisture. For experimental use, prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO.[4] Aliquot this stock into single-use vials to minimize freeze-thaw cycles, which can degrade the compound or introduce water, leading to precipitation. Store DMSO stocks at -20°C or -80°C.
Q2: What are the solubility characteristics of this compound? A2: While specific data for this compound is not widely published, compounds of this class typically exhibit high solubility in organic solvents like DMSO and poor solubility in aqueous buffers.[4] It is essential to perform your own solubility tests.
| Solvent/Buffer | Expected Solubility (Approximate) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mM | Recommended for primary stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low µM range | Solubility is limited; precipitation is likely at higher concentrations. |
| Tris Buffer, pH 7.4 | Low µM range | Similar to PBS, solubility is expected to be poor. |
Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)? A3: The hydrazide functional group is not a classic PAINS alert, but related hydrazone substructures are known promiscuous compounds.[10] Hydrazides can be reactive and may engage in redox cycling or form covalent bonds non-specifically.[7][11] Therefore, it is crucial to employ counter-screens and orthogonal assays to rule out non-specific activity and assay interference.[8]
Q4: What are the known biological activities of hydrazides? A4: The hydrazide-hydrazone scaffold is a versatile structural motif found in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[11][12] This diverse activity profile underscores the importance of careful validation to ensure any observed effect is specific to the target of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of a DMSO stock and subsequent serial dilutions for a typical dose-response experiment.
Workflow for Compound Preparation and Plating
Caption: Standard workflow for preparing and plating small molecule compounds.
Steps:
-
Prepare 50 mM Stock Solution: Accurately weigh the required amount of this compound (MW: 212.25 g/mol ). Dissolve it in anhydrous DMSO to a final concentration of 50 mM. Ensure complete dissolution by vortexing or brief sonication.
-
Create Intermediate Dilution Plate: In a 96-well polypropylene plate, perform a serial dilution series in 100% DMSO. For example, for a 10-point, 3-fold dilution series starting at 10 mM, add 50 µL of DMSO to columns 2-10. Add 75 µL of your 50 mM stock to column 1 and dilute it to 10 mM with DMSO. Then, transfer 25 µL from column 1 to column 2, mix, and repeat across the plate.
-
Prepare Final Assay Plate: Add your cells and assay media to a 384-well assay plate. Using an automated liquid handler or multichannel pipette, transfer a small volume (e.g., 0.5 µL) from your DMSO intermediate plate into the assay plate containing a larger volume of media (e.g., 99.5 µL). This final dilution step is critical for minimizing precipitation. This results in a final DMSO concentration of 0.5%.
Protocol 2: General Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 384-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Addition: Prepare this compound dilutions as described in Protocol 1. Add the final compound dilutions to the cells. Include vehicle (e.g., 0.5% DMSO) and positive control (e.g., staurosporine) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Development: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data to controls (Vehicle = 100% viability, No cells = 0% viability). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
References
-
Kosheeka. (2019, August 24). 4 Factors Affecting Data Reproducibility. [Link]
-
Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. [Link]
-
Michigan State University. Resources for Assay Development and High Throughput Screening. [Link]
-
American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. [Link]
-
Mettler Toledo. Sources of Variability in Cell Based Assays. [Link]
-
MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
NIH National Library of Medicine. (2012, October 17). A Hydrazine Coupled Cycling Assay Validates the Decrease in Redox Ratio under Starvation in Drosophila. [Link]
-
PLOS One. (2012). A Hydrazine Coupled Cycling Assay Validates the Decrease in Redox Ratio under Starvation in Drosophila. [Link]
-
NIH National Library of Medicine. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. [Link]
-
A-Z of AI. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Royal Society of Chemistry. Chemical motifs that redox cycle and their associated toxicity. [Link]
-
ACS Publications. (2017, April 19). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
-
ResearchGate. (2025, August 7). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]
-
NIH National Library of Medicine. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. [Link]
-
NIH National Library of Medicine. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]
-
ResearchGate. (2021, July). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. [Link]
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How to avoid the formation of rotamers in 2-Phenylbenzhydrazide derivatives
Technical Support Center: 2-Phenylbenzhydrazide Derivatives
A Guide to Understanding and Mitigating Rotamer Formation in Experimental Settings
Welcome to the technical support center for researchers working with this compound and related derivatives. This guide is designed to help you understand, troubleshoot, and control the formation of rotational isomers (rotamers) which can often complicate spectral analysis, chromatographic purification, and interpretation of bioassay results.
Part 1: Understanding the Problem
Q1: What are rotamers and why am I seeing them in my this compound derivatives?
Answer:
Rotamers, or rotational isomers, are distinct molecular conformations that arise from restricted rotation around a single bond.[1][2] In this compound and similar amide or hydrazide structures, this phenomenon is most prominent around the amide C-N bond.
The amide C-N bond has significant double-bond character due to resonance, which creates a substantial energy barrier to rotation.[3] This restricted rotation leads to the existence of two or more stable, slowly interconverting conformers in solution at room temperature.[4] For this compound, rotation around the N-N bond can also contribute to conformational complexity.[5][6] These distinct conformers are what you observe as multiple species in your analyses.
Caption: Equilibrium between two rotamers due to a high energy barrier (ΔG‡) for C-N bond rotation.
Q2: What are the practical consequences of having multiple rotamers in my sample?
Answer:
The presence of multiple rotamers can significantly complicate drug discovery and development for several reasons:
-
Complex NMR Spectra: Instead of a single set of peaks for your compound, you will see doubled or multiple sets of signals, making structural confirmation and purity analysis difficult.[1] It can be challenging to distinguish rotamers from actual impurities or diastereomers.[7]
-
Chromatographic Challenges: Rotamers can appear as separate, often poorly resolved or broad peaks in HPLC, complicating purification and accurate quantification.[8][9][10] If the interconversion is on the same timescale as the separation, significant peak broadening or plateau formation between peaks can occur.[9]
-
Inconsistent Bioassay Results: Different rotamers can have distinct three-dimensional shapes. Consequently, they may bind to a biological target with different affinities, leading to inconsistent or difficult-to-interpret bioassay data.[4][11] Understanding the specific conformation responsible for biological activity is crucial.
-
Regulatory Hurdles: For a compound to be developed as a drug, its isomeric composition must be well-defined and controlled. Molecules that exist as stable, separable rotamers (atropisomers) may require each isomer to be characterized and tested individually.[11][12]
Part 2: Troubleshooting and Mitigation Strategies
Q3: My NMR spectrum is complex with doubled peaks. How can I confirm these are rotamers and not impurities?
Answer:
This is a common and critical diagnostic step. The most reliable method is Variable Temperature (VT) NMR spectroscopy .[1][13]
-
The Principle: Rotamers are in a temperature-dependent equilibrium. By heating the sample, you provide enough thermal energy to overcome the rotational energy barrier. As the rate of interconversion increases, the separate signals for each rotamer will broaden, move closer together, and eventually coalesce into a single, time-averaged peak.[1][2] Cooling the sample may resolve the signals further. In contrast, peaks from impurities will generally remain sharp and unaffected by temperature changes.
Another useful, though less common, technique is a 1D NOE or chemical exchange NMR experiment (e.g., EXSY). Irradiating a peak corresponding to one rotamer will show a negative signal (in the same phase) for the corresponding peak of the other rotamer due to chemical exchange.[1][7]
Q4: How can I simplify my spectra by coalescing the rotamer signals? A Protocol for Variable Temperature (VT) NMR.
Answer:
Performing a VT-NMR experiment is the best way to confirm and analyze rotamers.
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) in a Class A NMR tube designed for VT work. Cheap tubes can break under thermal stress.[13]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298K) to serve as a baseline.[13]
-
Increase Temperature: Increase the probe temperature in stepwise increments (e.g., 10-20°C at a time). Allow the temperature to equilibrate for 5-20 minutes at each new setpoint before acquiring a spectrum.[13]
-
Observe Coalescence: Watch for the characteristic broadening and merging of the doubled peaks. The temperature at which the two signals merge into a single broad peak is the coalescence temperature (Tc) .[2]
-
Acquire High-Temp Spectrum: Continue increasing the temperature by another 10-20°C above Tc until the coalesced peak becomes sharp. This simplified spectrum can be used for structural confirmation.
-
Data Analysis (Optional): The coalescence temperature (Tc) and the frequency difference between the signals (Δν) at low temperature can be used to calculate the free energy barrier to rotation (ΔG‡) using the Eyring equation, providing valuable kinetic data about your molecule's conformational stability.[2][14]
Caption: Workflow for a typical Variable Temperature (VT) NMR experiment.
Q5: Can I control the rotamer population by changing the solvent?
Answer:
Yes, the solvent can have a significant impact on the rotamer equilibrium and the barrier to rotation.[15][16]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with the carbonyl oxygen of the amide/hydrazide. This interaction increases the double-bond character of the C-N bond, thereby increasing the rotational barrier and slowing interconversion.[16][17]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents stabilize the polar ground state of the amide more than the transition state, which generally leads to a higher rotational barrier compared to nonpolar solvents.[17]
-
Nonpolar Solvents (e.g., Toluene, Chloroform): In these solvents, the rotational barrier is typically lower. Intramolecular interactions (like hydrogen bonding) may become more dominant in stabilizing a particular conformer.
By changing the solvent, you may not eliminate one rotamer entirely, but you can often shift the equilibrium to favor one form, simplifying analysis.
| Solvent Type | Example | Effect on C-N Rotational Barrier (ΔG‡) | Common Observation |
| Nonpolar | Toluene-d₈, CDCl₃ | Lower | Faster interconversion; coalescence at lower temps. |
| Polar Aprotic | Acetonitrile-d₃, DMSO-d₆ | Higher | Slower interconversion; sharper rotamer signals at RT. |
| Polar Protic | Methanol-d₄, D₂O | Highest | Slowest interconversion; may stabilize one form via H-bonds.[16][17] |
| Caption: Summary of solvent effects on amide rotamer dynamics. |
Q6: Does pH affect the rotamer equilibrium?
Answer:
Yes, for molecules with ionizable groups, pH can dramatically alter rotamer dynamics. Protonation of a nearby basic site (like a pyridine or another amine) can influence the electronic properties of the rotating bond. For instance, protonation can increase the double-bond character of a C-N bond, which significantly increases the rotational barrier and slows down interconversion.[17][18] If your molecule has an acidic or basic center, acquiring NMR spectra with the addition of a small amount of acid (e.g., TFA-d) or base (e.g., pyridine-d₅) can be a useful diagnostic tool.
Q7: Are there synthetic modifications I can make to prevent rotamer formation?
Answer:
Yes, a highly effective strategy is to synthetically modify the molecule to favor a single conformation. This is a key consideration in medicinal chemistry and drug design.[11][19]
-
Introduce Steric Hindrance: Adding bulky substituents near the rotating bond can create a strong steric preference for one rotamer over the other, effectively locking the conformation.[3] For example, a large ortho-substituent on the phenyl ring can restrict its orientation relative to the hydrazide backbone.
-
Design for Intramolecular Hydrogen Bonding: Introduce functional groups that can form a stable intramolecular hydrogen bond in one conformation but not the other. This can significantly lower the energy of the desired rotamer, making it the overwhelmingly dominant species in solution.
-
Increase Rotational Barrier (Atropisomerism): If two rotamers have distinct and beneficial properties, you can increase the steric bulk to a point where the rotational barrier is so high (>24 kcal/mol) that the isomers can be separated and do not interconvert at room temperature.[2] These stable rotamers are called atropisomers .[19][20] This is an advanced strategy that often requires asymmetric synthesis to produce a single atropisomer.[12]
Part 3: Analytical Workflows
Q8: What is the best way to separate and quantify rotamers using HPLC?
Answer:
If the rotamers are stable enough (i.e., they don't interconvert significantly during the chromatographic run), you can separate them using HPLC.[8][9]
Protocol Guidelines for HPLC Method Development:
-
Lower the Temperature: Reducing the column temperature slows down the on-column interconversion of the rotamers, leading to sharper peaks and better resolution.[10]
-
Optimize Mobile Phase: Experiment with different solvent systems (e.g., Acetonitrile vs. Methanol) and modifiers. The polarity and hydrogen-bonding capacity of the mobile phase can influence the separation.
-
Use High-Efficiency Columns: Employ columns with smaller particle sizes (e.g., UPLC) and optimal dimensions to maximize resolving power.[21]
-
Dynamic HPLC (Advanced): For rotamers that interconvert on the chromatographic timescale, a technique called dynamic HPLC (DHPLC) can be used. By running the separation at various temperatures, the elution profile can be modeled to extract the kinetic and thermodynamic parameters of the interconversion.[9]
References
-
Campbell, A. D. G., & Armstrong, R. J. (2023). Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides. Synthesis, 55. Available at: [Link]
-
Bocskei, Z., et al. (2024). Exploring Rotamers and Their Significance in Science and Drug Discovery. SinoPii. Available at: [Link]
-
Drug Hunter Team. (2022). Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis. Drug Hunter. Available at: [Link]
-
Zhang, J., et al. (2024). Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery. Medicinal Research Reviews, 44(5), 1971-2014. Available at: [Link]
-
Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. University of Sussex. Available at: [Link]
-
Campbell, A. D. G., & Armstrong, R. J. (2023). Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides. Newcastle University ePrints. Available at: [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford, Department of Chemistry. Available at: [Link]
-
Andernach, L., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701-709. Available at: [Link]
-
Andernach, L., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry, 10, 701-709. Available at: [Link]
-
Andernach, L., et al. (2014). Chromatographically separable rotamers of an unhindered amide. ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2021). Variable-temperature 1H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Bentham Science. Available at: [Link]
-
Ley, S. V., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5037-5041. Available at: [Link]
-
Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Semantic Scholar. Available at: [Link]
-
Balaram, P., et al. (2013). Steric and Electronic Interactions Controlling the cis/trans Isomer Equilibrium at X-Pro Tertiary Amide Motifs in Solution. Biopolymers, 100(4), 354-370. Available at: [Link]
-
Ballester, P., et al. (2018). Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[11]pyrrole. Chemical Science, 9(35), 7111-7119. Available at: [Link]
-
Horne, D., et al. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry, 89(9), 6061-6066. Available at: [Link]
-
Case, D. A., et al. (2016). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society, 138(30), 9621-9633. Available at: [Link]
-
Kelleghan, A. V., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1438-1442. Available at: [Link]
-
Jorgensen, W. L., & Gao, J. (1992). Solvent effects on the barrier to isomerization for a tertiary amide from ab initio and Monte Carlo calculations. Journal of the American Chemical Society, 114(19), 7569-7576. Available at: [Link]
-
Hamelryck, T., et al. (2016). Rotamer Dynamics: Analysis of Rotamers in Molecular Dynamics Simulations of Proteins. Biophysical Journal, 110(1), 46-56. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Chemical Aspects of the Restricted Rotation of Esters, Amides, and Related Compounds. ResearchGate. Available at: [Link]
-
Sicho, M., et al. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. Available at: [Link]
-
Bean, J. W., & Nelson, D. J. (1984). The effect of solvent polarity upon rotational barriers in nikethamide. Biochemical Pharmacology, 33(13), 2145-2149. Available at: [Link]
-
Gellman, S. H., et al. (2019). Amide nitrogen pyramidalization changes lactam amide spinning. Nature Communications, 10(1), 472. Available at: [Link]
-
Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12), 1912-1918. Available at: [Link]
-
Sforza, S., et al. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules, 28(23), 7859. Available at: [Link]
-
Najmanovich, R., et al. (2011). Side-chain rotamer changes upon ligand binding: common, crucial, correlate with entropy and rearrange hydrogen bonding. Bioinformatics, 27(15), 2083-2089. Available at: [Link]
-
Sharma, G., et al. (2018). Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. Molecules, 23(10), 2465. Available at: [Link]
-
ResearchGate. (2013). How can we effectively separate multiple diastereomers, rotamers in reverse phase chromatography? ResearchGate. Available at: [Link]
-
Chromatography Forum. (2007). rotamers question. Chromatography Forum. Available at: [Link]
-
Sicho, M., et al. (2023). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 18(9), 929-933. Available at: [Link]
-
Kloczkowski, A., et al. (2012). Rotamer libraries and probabilities of transition between rotamers for the side chains in protein-protein binding. Proteins: Structure, Function, and Bioinformatics, 80(8), 1989-2004. Available at: [Link]
-
Wiberg, K. B., & Rablen, P. R. (1995). Barrier to internal rotation of amides. I. Formamide. Journal of the American Chemical Society, 117(8), 2201-2209. Available at: [Link]
-
Kass, S. R., et al. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry, 67(11), 3949-3552. Available at: [Link]
-
Mo, Y., & Gao, J. (2000). Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis. Journal of Physical Chemistry A, 104(21), 5170-5175. Available at: [Link]
-
Klochkov, V. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 438. Available at: [Link]
-
Yoshikawa, T., et al. (2023). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 19, 137-144. Available at: [Link]
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- 4. Topics in Organic Chemistry: Exploring Rotamers and Their Significance in Science and Drug Discovery [chemistrywithdrsantosh.com]
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Technical Support Center: Challenges in the Scale-Up of 2-Phenylbenzhydrazide Synthesis
Welcome to the technical support center for the synthesis of 2-Phenylbenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges with in-depth, field-proven insights to ensure your scale-up is successful, efficient, and safe.
Troubleshooting Guide: From Benchtop to Pilot Plant
Scaling up any chemical synthesis is more than just multiplying reagent quantities. The transition often reveals hidden variables related to heat transfer, mass transport, and reaction kinetics that can dramatically impact yield and purity.[1] This section addresses specific, common problems encountered during the scale-up of this compound synthesis in a practical Q&A format.
Issue 1: My yield has significantly dropped after moving from a 1L flask to a 50L reactor.
Potential Cause A: Inadequate Temperature Control & Thermal Runaway
-
Expertise & Experience: Exothermic reactions are a primary concern during scale-up.[1][2] A reaction that is easily managed in a small flask with a large surface-area-to-volume ratio can become difficult to control in a large reactor. The heat generated may not dissipate quickly enough, leading to localized "hot spots." These hot spots can accelerate decomposition of reagents or products and promote side reactions, thus lowering the yield.
-
Trustworthy Protocol (Self-Validation):
-
Characterize Thermal Profile: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction. This will determine the total heat output and the rate of heat evolution.
-
Reactor & Cooling System Check: Ensure your pilot-scale reactor's cooling system is sufficient to handle the calculated heat load. Check the heat transfer fluid flow rate and temperature range.
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a programmable pump for slow, controlled addition. This allows the cooling system to keep pace with the heat being generated.[2][3] Monitor the internal temperature continuously with a calibrated probe. If the temperature rises above the set point, the addition should be paused.
-
Potential Cause B: Inefficient Mixing and Mass Transfer
-
Expertise & Experience: What works with a magnetic stir bar in a flask will not suffice in a large reactor.[1] Inefficient mixing leads to localized high concentrations of reactants, which can favor the formation of byproducts.[2] For instance, in a common synthesis route involving the reaction of a benzoic acid derivative with phenylhydrazine, poor mixing can lead to areas where the activating agent concentration is too high, causing undesired side reactions.
-
Trustworthy Protocol (Self-Validation):
-
Select the Right Agitator: For most stirred-tank reactors, a pitched-blade turbine or a retreat curve impeller is more effective than a simple anchor stirrer for promoting axial (top-to-bottom) flow and ensuring homogeneity.
-
Determine Optimal Agitation Speed: The goal is to achieve a vortex-free, uniform suspension of all components. Visual inspection through the reactor sight glass is crucial. You can also use computational fluid dynamics (CFD) modeling to simulate mixing efficiency.
-
Baffling: Ensure the reactor is properly baffled. Baffles prevent the formation of a central vortex and improve top-to-bottom mixing, breaking up dead zones where reactants can stagnate.[1]
-
Issue 2: The final product is off-color and fails purity specifications.
Potential Cause A: Oxidative Side Reactions
-
Expertise & Experience: Phenylhydrazine and its derivatives can be sensitive to air oxidation, especially at elevated temperatures.[4] This can lead to the formation of colored impurities that are difficult to remove. The risk of oxidation increases at scale due to longer reaction times and more significant headspace in the reactor.
-
Trustworthy Protocol (Self-Validation):
-
Inert Atmosphere: Always run the reaction under an inert atmosphere, such as nitrogen or argon.[5] Before starting, purge the reactor vessel thoroughly to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction and cooling phases.
-
Solvent Degassing: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Antioxidant Addition: In some cases, a small amount of a radical scavenger or antioxidant can be added, but this must be carefully evaluated to ensure it does not interfere with the desired reaction.
-
Potential Cause B: Ineffective Crystallization and Impurity Entrapment
-
Expertise & Experience: "Crashing out" the product by rapid cooling or by quickly adding an anti-solvent can lead to the formation of small, impure crystals that trap solvents and byproducts within their lattice.[3] A controlled crystallization process is essential for achieving high purity at scale.
-
Trustworthy Protocol (Self-Validation):
-
Develop a Cooling Profile: Instead of rapid cooling, implement a programmed, gradual cooling ramp. For example, cool from the reaction temperature to an intermediate temperature and hold, then cool slowly to the final crystallization temperature. This allows for the growth of larger, purer crystals.
-
Seeding: Introduce a small quantity of pure this compound crystals (seeding) when the solution is supersaturated. This encourages crystallization to occur on the pure seed crystals, leading to a more uniform and pure final product.
-
Anti-Solvent Addition Rate: If using an anti-solvent, add it slowly and subsurface to a well-agitated solution to avoid localized, rapid precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound suitable for scale-up?
A common and robust method is the condensation reaction between a benzoic acid derivative and phenylhydrazine.[6] For example, reacting benzoic acid with phenylhydrazine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a high-yield pathway.[6] Another approach involves the reaction of isatoic anhydride with phenylhydrazine in ethanol.[7] The choice of route often depends on the cost of starting materials and the desired purity profile.
Q2: What are the most critical safety considerations when handling phenylhydrazine at an industrial scale?
Phenylhydrazine is toxic if swallowed, inhaled, or in contact with skin.[8] It is also a suspected carcinogen and mutagen.[8][9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including double gloves (nitrile or latex), a lab coat or chemical-resistant suit, and safety goggles with a face shield.[10][11]
-
Engineering Controls: All handling of phenylhydrazine, especially at scale, must be done in a well-ventilated area, preferably within a chemical fume hood or a closed-system reactor to prevent inhalation of vapors.[9]
-
Storage: Store phenylhydrazine in tightly closed containers in a cool, well-ventilated area, away from light, air, and oxidizing agents.[5] It is often stored under an inert gas like nitrogen.[8]
-
Spill Response: Have a spill kit readily available. For minor spills, use dry clean-up procedures to avoid generating dust.[10] For larger spills, evacuate the area and follow emergency procedures.
Q3: How do I choose the best solvent for both the reaction and the crystallization at scale?
The ideal solvent should:
-
Fully dissolve the reactants at the reaction temperature.
-
Be relatively inert to the reactants and products.
-
Have a boiling point that is appropriate for the desired reaction temperature.
-
Allow for the product to crystallize in high yield and purity upon cooling or addition of an anti-solvent.
-
Be safe to handle at scale (i.e., have a high flash point and low toxicity).
Table 1: Solvent Selection Considerations
| Solvent | Boiling Point (°C) | Key Advantages | Scale-Up Challenges |
| Ethanol | 78 | Good solvency for many hydrazides, relatively low toxicity.[7] | Flammable, may require specific handling procedures at scale. |
| Toluene | 111 | Higher boiling point allows for higher reaction temperatures. | Higher toxicity, potential for peroxide formation. |
| Dichloromethane (DCM) | 40 | Excellent solvent for many organic reactions.[6] | Low boiling point can be difficult to manage at scale; environmental and health concerns. |
| Ethylene Glycol | 197 | Very high boiling point, can facilitate difficult reactions.[12] | High viscosity can make stirring and filtration difficult; difficult to remove during workup. |
Q4: Which analytical techniques are essential for monitoring this process?
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction at the bench and in the plant by observing the disappearance of starting materials and the appearance of the product.[2]
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis. HPLC can be used to determine the exact conversion rate, identify the formation of byproducts, and assess the purity of the final product with high accuracy.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the structure of the final product and identifying any impurities that may have co-crystallized.
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield during the scale-up process.
Caption: A step-by-step decision diagram for troubleshooting low yields.
General Reaction Mechanism
This diagram illustrates a generalized pathway for the formation of this compound from a benzoic acid precursor and phenylhydrazine, highlighting the key steps.
Caption: Generalized reaction pathway for this compound synthesis.
References
- Fisher Scientific. (2023, October 20). Safety Data Sheet: Phenylhydrazine.
- CDH Fine Chemical. (n.d.). Phenyl Hydrazine MATERIAL SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). Phenylhydrazine hydrochloride Safety Data Sheet.
- NCI at Frederick. (2014, November 7). Chemical Safety Practices Recommendations: PhenylHydrazine HCl.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phenylhydrazine.
- Vulcanchem. (n.d.). N-phenylbenzohydrazide.
- BenchChem. (2025). Challenges in the scale-up synthesis of N-phenylhydrazine-1,2-dicarboxamide.
- Google Patents. (n.d.). CN103553963A - Synthetic method of phenylhydrazine hydrochloride.
- Venkataramana, H. S., et al. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38.
- ChemicalBook. (n.d.). BENZOPHENONE PHENYLHYDRAZONE synthesis.
- O'Malley, P. F. (1997). Oxidation, Cyclisation and Rearrangements of Hydrazone Derivatives of ß-Ketoesters. Dublin City University.
- Smith, L. I., & Howard, K. L. (n.d.). Diphenyldiazomethane. Organic Syntheses.
- ResearchGate. (n.d.). Synthesis of phenylbenzohydrazides.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Google Patents. (n.d.). CN1858037A - Synthetic method for benzophenonehydrazone.
- Ökten, S., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(11), 2999.
- Synchem. (n.d.). N'-Phenylbenzohydrazide.
- Kim, J. N., et al. (2001). Generation of Diphenyldiazomethane by Oxidation of Benzophenone Hydrazone with MagtrieveTM. Bulletin of the Korean Chemical Society, 22(12), 1393-1394.
- BenchChem. (2025). Technical Support Center: Synthesis of Benzophenone Hydrazone.
- Wróbel, M., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules, 28(9), 3891.
- PubMed. (2023). Oxidation and Reduction of Hydrazones-Risk Factors Related to the Manufacture and Stability of the Drugs.
- BenchChem. (2025). Addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one.
- ResearchGate. (n.d.). Proposed mechanism for the oxidation of hydrazone (2) to naphthooxadiazine (5).
- Google Patents. (n.d.). CN102503853A - Synthesis method of benzophenone hydrazone.
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- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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Technical Support Center: Interpreting Complex NMR Spectra of 2-Phenylbenzhydrazide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Phenylbenzhydrazide analogs. This guide is designed to help you navigate the common challenges encountered during the interpretation of their often complex NMR spectra. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the NMR analysis of this compound analogs.
Question 1: Why does my ¹H NMR spectrum show more signals than expected for my this compound analog?
Answer: The presence of more signals than anticipated is a hallmark of this class of compounds and is typically due to the presence of rotational isomers (rotamers) . The amide (C-N) bond in the hydrazide moiety has a partial double bond character, which restricts free rotation.[1][2][3] This results in two or more stable conformations (e.g., syn and anti periplanar) that are in slow exchange on the NMR timescale at room temperature. Each rotamer will give a distinct set of NMR signals, leading to the observed complexity.[1][4]
Question 2: The chemical shifts of my NH protons are not consistent between samples or in different solvents. Why is this happening?
Answer: The chemical shifts of amide and hydrazide N-H protons are highly sensitive to their environment, particularly to hydrogen bonding .[5][6][7] Variations in concentration can alter intermolecular hydrogen bonding, while changing the solvent can significantly impact solute-solvent hydrogen bond interactions.[8][9][10] For instance, solvents like DMSO-d₆ are strong hydrogen bond acceptors and will cause a significant downfield shift of N-H protons compared to a less interacting solvent like CDCl₃.[9][11]
Question 3: My aromatic signals are broad and poorly resolved, making them difficult to interpret. What can I do?
Answer: Poor resolution in the aromatic region is a common issue due to signal overlap and complex coupling patterns.[12][13] Several factors can contribute to this, including:
-
Signal Overlap: The numerous aromatic protons in this compound analogs often have similar chemical environments, leading to overlapping multiplets.[14]
-
Intermediate Exchange: If the rate of rotation around the C-N bond is intermediate on the NMR timescale, this can lead to significant line broadening.[15]
-
Viscosity: Highly concentrated samples can be viscous, leading to broader lines.
To address this, you can try acquiring the spectrum in a different solvent (e.g., benzene-d₆), which can induce different chemical shifts and improve resolution.[15] Additionally, acquiring the spectrum at a higher temperature can often sharpen signals by increasing the rate of conformational exchange.[15][16]
Question 4: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What is the best approach?
Answer: Quaternary carbons do not have attached protons, so they do not show correlations in standard HSQC or HMQC experiments. The most effective way to assign these is through a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[17][18][19] This 2D NMR technique shows correlations between protons and carbons over two to three bonds, allowing you to "walk" from a known proton signal to a nearby quaternary carbon.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Resolving and Assigning Signals from Rotational Isomers
The presence of rotamers is one of the most significant challenges in interpreting the NMR spectra of this compound analogs. This guide will help you confirm their presence, resolve the signals, and assign them to their respective conformers.
Step 1: Confirming the Presence of Rotamers with Variable Temperature (VT) NMR
If you suspect the presence of rotamers, a Variable Temperature (VT) NMR experiment is the definitive way to confirm this.[20][21][22]
Protocol for VT-NMR:
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈. Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Incremental Heating: Gradually increase the temperature of the NMR probe in increments of 10-15 °C (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[21]
-
Observe Coalescence: As the temperature increases, the rate of rotation around the C-N bond will also increase. You should observe that the pairs of signals corresponding to the different rotamers broaden, move closer together, and eventually coalesce into a single, sharp peak at a specific temperature (the coalescence temperature).[2]
-
Cooling (Optional but Recommended): If possible, gradually cool the sample back down to room temperature to ensure the process is reversible and that your compound has not degraded.
Interpreting the Results: The observation of coalescence is strong evidence for the presence of rotational isomers.[2] If the signals remain distinct even at high temperatures, they may be due to diastereomers or impurities.
Guide 2: Tackling Signal Overlap in the Aromatic Region
The aromatic region (typically 6.5-8.5 ppm) of this compound analogs is often crowded, making it difficult to extract meaningful structural information.[12][23] This guide provides strategies to de-convolute these complex signals.
Strategy 1: Utilizing 2D NMR Spectroscopy
Two-dimensional NMR experiments are indispensable for resolving overlapping signals and establishing connectivity.[24][25][26][27][28][29][30]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[17][19] In the aromatic region, this will help you trace the connectivity within each phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[17][19] This is crucial for assigning the protonated carbons in your ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-4 bonds.[17][19] This is invaluable for connecting different fragments of the molecule, for example, linking a proton on one aromatic ring to a carbon on the other.
Experimental Workflow for 2D NMR-based Assignment:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Run a COSY experiment to establish proton-proton connectivities within each spin system (i.e., each aromatic ring).
-
Run an HSQC experiment to assign the protonated carbons.
-
Run an HMBC experiment to identify long-range correlations and piece the fragments together.
Strategy 2: The Power of Solvent Effects
Changing the NMR solvent can be a simple yet powerful way to resolve overlapping signals.[15] Aromatic solvents like benzene-d₆ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, often spreading out crowded regions of the spectrum.[8]
Protocol for Solvent Titration:
-
Acquire a spectrum of your compound in a standard solvent like CDCl₃.
-
Prepare a series of samples with varying ratios of CDCl₃ and benzene-d₆ (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Acquire a ¹H NMR spectrum for each sample.
-
Analyze the spectra to see how the chemical shifts of your signals change with the solvent composition. This can often resolve overlapping multiplets.
Guide 3: Identifying and Characterizing Hydrogen Bonds
Hydrogen bonding plays a crucial role in the structure and properties of this compound analogs. NMR is an excellent tool for studying these interactions.
Identifying Labile Protons with D₂O Exchange
The N-H protons of the hydrazide moiety are "labile," meaning they can exchange with deuterium from D₂O. This is a quick and easy way to identify these signals in your ¹H NMR spectrum.[15]
Protocol for D₂O Exchange:
-
Acquire a ¹H NMR spectrum of your compound in a suitable solvent (e.g., DMSO-d₆).
-
Add a drop of D₂O to the NMR tube.
-
Shake the tube vigorously for about a minute.
-
Acquire another ¹H NMR spectrum.
-
The signals corresponding to the N-H protons will have disappeared or significantly decreased in intensity.
Probing Hydrogen Bonding with Solvent Studies
The chemical shift of an N-H proton involved in hydrogen bonding is highly dependent on the solvent's hydrogen bonding capacity.[9][31]
-
In a non-hydrogen bonding solvent (e.g., CDCl₃): N-H protons will be relatively shielded and appear at a lower chemical shift (further upfield).
-
In a hydrogen bond accepting solvent (e.g., DMSO-d₆): The solvent will form strong hydrogen bonds with the N-H protons, causing them to become deshielded and shift significantly downfield.[11]
By comparing the chemical shifts of the N-H protons in different solvents, you can infer the extent of their involvement in hydrogen bonding.
III. Advanced Techniques for In-depth Analysis
For particularly challenging spectra, more advanced NMR techniques may be necessary.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, regardless of whether they are bonded.[32] This is extremely useful for determining the relative orientation of the different parts of the molecule in each rotamer.
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled.[18] This can be helpful for identifying all the protons belonging to a particular aromatic ring, even if some of the direct couplings are not resolved.
-
DOSY (Diffusion-Ordered Spectroscopy): This technique separates the signals of different molecules in a mixture based on their diffusion rates. It can be a powerful tool for identifying and characterizing impurities.
IV. Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Analogs
| Proton Type | Typical Chemical Shift (ppm) in CDCl₃ | Typical Chemical Shift (ppm) in DMSO-d₆ | Notes |
| Aromatic C-H | 6.8 - 8.2 | 7.0 - 8.5 | Highly dependent on substituents and their positions.[23] |
| Amide N-H | 8.0 - 10.0 | 9.5 - 11.5 | Broad signal, highly sensitive to solvent and concentration.[9][11] |
| Hydrazide N-H | 7.5 - 9.5 | 9.0 - 11.0 | Broad signal, sensitive to solvent and may show multiple peaks due to rotamers. |
V. Visualizations
Diagram 1: Troubleshooting Workflow for Complex ¹H NMR Spectra
Caption: A flowchart for troubleshooting complex ¹H NMR spectra.
Diagram 2: Logical Relationship of Key 2D NMR Experiments
Caption: Interconnectivity of 1D and 2D NMR for structure elucidation.
VI. References
-
Wüthrich, K. NMR of Proteins and Nucleic Acids. John Wiley & Sons, 1986. [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Luy, B., & Kessler, H. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Gellman, S. H. (2001). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. Journal of Physical Organic Chemistry. [Link]
-
Ando, I., & Asakawa, N. (2018). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Molecules. [Link]
-
Jones, D. W. (2003). A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry. [Link]
-
Fiveable. Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]
-
ResearchGate. Rotational isomers arising due to C-N Bond C(O)-NH rotation. [Link]
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Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]
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ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]
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Roberts, J. D., et al. (2013). Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. CaltechAUTHORS. [Link]
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El-aza, F. M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Wagstaff, J. (2022). [TALK 10] Advanced Applications of NMR. Biophysical Techniques Course 2022. [Link]
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JoVE. π Electron Effects on Chemical Shift: Aromatic and Antiaromatic Compounds. [Link]
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Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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YouTube. Interpreting Aromatic NMR Signals. [Link]
-
Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]
-
ResearchGate. Variable temperature 1 H NMR of compound 14. [Link]
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Kurbangalieva, A. R., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. [Link]
-
Ishima, R., et al. (2011). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. Journal of Biomolecular NMR. [Link]
-
Abraham, R. J., et al. (2012). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]
-
D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules. [Link]
-
University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]
-
University of Wisconsin-Madison, Chemistry Department. Instructions for Variable Temperature (VT) Operation - NMR. [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]
-
University of Oxford, Department of Chemistry. Variable Temperature NMR Experiments. [Link]
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ResearchGate. Variable temperature ¹H NMR studies. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]
-
Slideshare. 2D NMR Spectroscopy. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]
-
SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]
-
ETH Zurich, NMR Service. Structure Elucidation by NMR. [Link]
-
ResearchGate. NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
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YouTube. NMR Spectroscopy Interpretation (Example). [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
MDPI. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Diformyl-o-toluidine. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
MDPI. Solution NMR Spectroscopy in Target-Based Drug Discovery. [Link]
-
Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. [Link]
-
National Institutes of Health. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
YouTube. NMR of molecules large and small in biomedical research and drug design. [Link]
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Technical Support Center: Catalyst Regeneration in 2-Phenylbenzhydrazide Synthesis
Welcome to the technical support center for catalyst management in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenylbenzhydrazide and related compounds. The synthesis of this molecule typically relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where catalyst performance is paramount for achieving high yields and purity.[1][2]
Catalyst deactivation is an inevitable challenge that can significantly impact reaction efficiency and project costs. This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and regenerating your palladium catalysts, ensuring the continuity and economic viability of your research.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the common signs of catalyst deactivation in my this compound synthesis?
A1: The most immediate indicator of catalyst deactivation is a decline in reaction performance. You should suspect catalyst issues if you observe one or more of the following:
-
Decreased Reaction Yield: A noticeable drop in the percentage yield of this compound compared to previous successful runs under identical conditions.
-
Increased Reaction Time: The reaction requires significantly longer to reach completion, or fails to reach completion altogether.
-
Formation of Side Products: An increase in impurities, particularly the formation of hydrodehalogenated starting materials or homo-coupled products, can indicate a compromised catalytic cycle.[1]
-
Inconsistent Results: High variability in yield and reaction time between batches, even with careful control of reaction parameters.
-
Visual Changes (Heterogeneous Catalysts): For catalysts like Palladium on Carbon (Pd/C), you might observe clumping of the catalyst powder or a change in its appearance, suggesting fouling. For homogeneous catalysts, the precipitation of palladium black is a clear sign of catalyst decomposition.
Q2: My reaction yield has dropped significantly. What are the likely causes of my palladium catalyst deactivation?
A2: Understanding the root cause of deactivation is critical for selecting the correct regeneration strategy. Palladium catalysts, whether homogeneous or heterogeneous, are susceptible to several deactivation pathways.
-
Fouling and Pore Blockage (Mainly Heterogeneous): This is a primary cause of deactivation for supported catalysts like Pd/C. Organic molecules, such as the product, starting materials, or polymeric byproducts, can accumulate within the catalyst's porous structure. This physically blocks the active palladium sites, preventing reactants from reaching them.[3]
-
Chemical Poisoning: Certain functional groups or impurities in your reagents or solvents can irreversibly bind to the palladium active sites. Common poisons include sulfur-containing compounds, which can be present in starting materials or reagents.[4]
-
Sintering or Agglomeration: At elevated temperatures, fine palladium nanoparticles on a support can migrate and coalesce into larger particles. This process, known as sintering, leads to a significant reduction in the active surface area of the catalyst, thereby lowering its activity.[5]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be converted into inactive or less active states. This includes the formation of stable off-cycle intermediates or, in the case of homogeneous catalysts, decomposition into palladium black.[6] The catalytic cycle for palladium cross-coupling reactions involves a delicate balance between Pd(0) and Pd(II) oxidation states, and disruption of this cycle can lead to deactivation.[7][8]
Below is a diagram illustrating these common deactivation pathways.
Caption: Common pathways leading to the deactivation of palladium catalysts.
Q3: I am using a heterogeneous catalyst (Pd/C). How can I regenerate it after observing deactivation due to organic fouling?
A3: Deactivation of Pd/C due to the accumulation of organic residues is often reversible. Regeneration typically involves a sequence of washing and/or mild thermal treatment to remove the adsorbed species and clear the catalyst pores.[3] Two common ex-situ regeneration methods are presented below.
Method 1: Solvent and Acid/Base Washing
This method is effective for removing organic blockages and some adsorbed species.[3][9]
Experimental Protocol:
-
Recovery: After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture. Wash it with a portion of the reaction solvent (e.g., toluene or THF) to remove residual product and reactants.
-
Solvent Wash: Transfer the catalyst to a flask. Add a solvent mixture, such as chloroform and glacial acetic acid, which is effective at dissolving a wide range of organic materials.[3] Stir the suspension, optionally using an ultrasonic bath for 15-30 minutes to enhance the cleaning process.
-
Filtration and Rinsing: Filter the catalyst. Wash thoroughly with a polar solvent like methanol or isopropanol to remove the chloroform and acetic acid.
-
Alkali Soak (Optional): For stubborn organic acids or phenolic byproducts, you can soak the catalyst in a dilute aqueous alkali solution (e.g., 1-5% NaOH) for 4-8 hours at room temperature or with gentle heating (50-60°C).[4][9]
-
Neutralization: After the alkali wash, filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the catalyst thoroughly under vacuum at 60-80°C until a constant weight is achieved. The regenerated catalyst is now ready for reuse.
Method 2: Mild Oxidative Treatment
This method is particularly useful for removing stubborn carbonaceous deposits ("coke") by burning them off in a controlled manner.[5]
Experimental Protocol:
-
Recovery and Washing: Recover the catalyst as described in Method 1 (Step 1). A preliminary solvent wash is recommended to remove bulk organic material.
-
Drying: Dry the washed catalyst completely under vacuum.
-
Oxidation: Place the dried catalyst in a tube furnace. Pass a slow, controlled stream of air or a diluted oxygen/nitrogen mixture over the catalyst bed.
-
Heating Profile: Slowly ramp the temperature to 200-250°C and hold for 2-4 hours. Caution: Do not exceed 300°C, as higher temperatures can cause significant sintering of the palladium particles.[5] The temperature should be sufficient to oxidize organic deposits without damaging the catalyst structure.
-
Cooling: Cool the catalyst to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Activation (Optional but Recommended): Before reuse, it may be beneficial to perform a reduction step by heating the catalyst under a hydrogen atmosphere to ensure all palladium is in the active Pd(0) state.
Data Presentation: Comparison of Regeneration Methods
| Regeneration Method | Target Deactivation Cause | Typical Activity Recovery | Key Considerations |
| Solvent & Acid/Base Wash | Organic Fouling, Pore Blockage | 75% - 95%[10] | Effective for many organic residues. Safer than high-temp methods. |
| Mild Oxidative Treatment | Carbonaceous Deposits (Coke) | > 80%[5] | Risk of particle sintering if temperature is too high. Requires specialized equipment (tube furnace). |
Q4: My homogeneous palladium catalyst seems to have precipitated as palladium black. Can it be recovered and regenerated?
A4: The formation of palladium black indicates that the soluble Pd(0) complex, which is the active catalyst, has agglomerated and precipitated out of solution. This is a common deactivation pathway in homogeneous catalysis.[6]
Regenerating palladium black in-situ or converting it back to a specific, ligated Pd(0) complex is extremely challenging and often impractical in a standard laboratory setting. The process would require re-solubilizing the palladium and re-coordinating it with the appropriate phosphine ligands, which is essentially re-synthesizing the catalyst.
Recommended Actions:
-
Prevention: The best strategy is prevention. Ensure your reaction is run under a strictly inert atmosphere (nitrogen or argon) as oxygen can promote the decomposition of Pd(0) complexes. Also, ensure the correct ligand-to-palladium ratio is used, as excess ligand can help stabilize the active monomeric catalyst species.
-
Recovery for Refining: While direct regeneration is difficult, the precipitated palladium black should be carefully collected by filtration. As a precious metal, it holds significant value and should be sent to a specialized chemical company for refining and recovery.
The following workflow diagram can help guide your decision-making process when faced with a deactivated catalyst.
Caption: Decision workflow for selecting a catalyst regeneration strategy.
Q5: Are there general preventative measures I can take to minimize catalyst deactivation?
A5: Absolutely. Proactive measures can significantly extend the life of your catalyst.
-
High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing catalyst poisons. If necessary, purify starting materials to remove contaminants like sulfur compounds.
-
Inert Atmosphere: For homogeneous palladium-catalyzed reactions, maintain a strict inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst.
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures, which can accelerate catalyst sintering and decomposition.[5]
-
Proper Ligand Ratio (Homogeneous): Ensure the optimal palladium-to-ligand ratio is used. Ligands are crucial for stabilizing the active catalyst species in solution.
-
Controlled Dosing: In some cases, slow addition of one of the reactants can prevent the buildup of intermediates or byproducts that may inhibit or deactivate the catalyst.
By implementing these best practices and using the troubleshooting guides provided, you can enhance the efficiency, consistency, and cost-effectiveness of your this compound synthesis.
References
-
Li, G., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
-
Cravotto, G., et al. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH. Available at: [Link]
- (2014). Method for reactivating palladium carbon catalyst. Google Patents.
-
López, E., et al. (2020). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. MDPI. Available at: [Link]
-
(2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
- (2013). Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. Google Patents.
-
(2020). Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
(n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen. Available at: [Link]
-
Vechorkin, O., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at: [Link]
-
(n.d.). Plausible mechanism for synthesis of 2-phenylbenzimidazole catalyzed by PS–Fe–salen. ResearchGate. Available at: [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
(n.d.). Highly Efficient Zn(L‐Pro)2 Catalyst for the Synthesis of 2‐Phenyl Benzimidazoles and 2‐Phenyl Benzothiazoles via Aerobic Oxygenation. ResearchGate. Available at: [Link]
-
(2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]
-
(n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]
-
(2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
Preventing degradation of 2-Phenylbenzhydrazide during functionalization
Technical Support Center: 2-Phenylbenzhydrazide Functionalization
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively using this versatile scaffold. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome common challenges, ensuring the integrity of your molecule throughout your synthetic campaigns. We will move beyond simple procedural steps to explore the underlying chemical principles governing the stability and reactivity of this compound.
Troubleshooting Guide: Addressing In-Experiment Issues
This section is formatted to address problems as they arise during your experiments. Each question tackles a common adverse outcome, providing a causal explanation and a direct path to resolution.
Question 1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate, some of which are baseline. What is happening?
Answer: This is a classic symptom of compound degradation, likely through parallel pathways. The two most common culprits for hydrazides are oxidation and hydrolysis.
-
Oxidative Degradation: this compound, like other aryl hydrazides, is susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or oxidizing reagents.[1][2][3] This process can lead to the formation of highly reactive acyl-diimide intermediates, which can then undergo further reactions or decomposition. The baseline spots on your TLC are often indicative of polar, hydrolyzed byproducts or polymeric materials resulting from uncontrolled side reactions. A recent green chemistry approach highlights the ease of this oxidation, using reagents like Bobbitt's salt to intentionally form aromatic diazenes from hydrazides.[1][2][3][4]
-
Hydrolytic Degradation: The hydrazide bond is essentially an amide bond and is susceptible to hydrolysis under both strongly acidic and basic conditions, which cleaves the molecule back to benzoic acid and phenylhydrazine derivatives.[5][6] If your functionalization reaction requires pH adjustment, you may be inadvertently promoting this breakdown. Hydrolysis is often catalyzed by strong acids.[7][8]
Immediate Corrective Actions:
-
Inert Atmosphere: Rerun your reaction under a strictly inert atmosphere (Nitrogen or Argon) to minimize air oxidation. Ensure solvents are properly degassed before use.
-
pH Control: Buffer your reaction medium if possible, aiming for a slightly acidic to neutral pH range (pH 4-6), which is often a "sweet spot" for stability.[8] Avoid refluxing in strong mineral acids or with strong bases like NaOH or KOH.[7]
-
Reagent Purity: Ensure your starting materials and solvents are free from peroxide or metallic impurities which can catalyze oxidation.
Question 2: I am attempting to form an N-acylhydrazone by reacting this compound with an aldehyde, but I am isolating a significant amount of an azine byproduct. How can I prevent this?
Answer: Azine formation is a common side reaction in hydrazone synthesis.[8] It occurs when the aldehyde reactant reacts with the newly formed hydrazone product. This is particularly prevalent if the aldehyde is highly reactive or used in a large excess.
Root Cause Analysis: The N-H proton of the initial hydrazone product is still reactive and can be involved in a subsequent condensation with another molecule of the aldehyde, leading to the symmetric R₂C=N-N=CR₂ azine structure.[8]
Optimization Strategy:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the aldehyde.
-
Order of Addition: Add the aldehyde slowly to the solution of this compound. This maintains a low instantaneous concentration of the aldehyde, favoring the formation of the desired hydrazone over the subsequent azine formation.
-
Temperature Control: Running the reaction at a lower temperature can help control the rate of the secondary reaction.
Question 3: My final product appears pure by NMR, but its color darkens over time, and it shows degradation upon storage. What is causing this instability?
Answer: Post-purification instability is often due to residual catalysts or slow, ongoing reactions with atmospheric components.
-
Residual Acid/Base: Trace amounts of acid or base from the reaction or workup can catalyze hydrolysis or other degradation pathways over time.[8]
-
Air Oxidation & Light Sensitivity: As mentioned, hydrazides and their derivatives (like hydrazones) can be sensitive to air and light, leading to oxidation.[8] The color change is a strong indicator of the formation of conjugated systems, which often arise from oxidative processes.
Preventative Storage Protocol:
-
Neutralize Thoroughly: During your aqueous workup, include a wash with a mild basic solution (e.g., saturated NaHCO₃) followed by a wash with brine to ensure all acidic catalysts are removed.
-
Dry Completely: Ensure the final product is completely free of solvents, especially water, before storage.
-
Inert & Dark Conditions: Store the purified this compound derivative under an inert atmosphere (Argon or Nitrogen), protected from light (using an amber vial), and at a low temperature (e.g., <4 °C).[8]
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you design robust experiments and properly handle this compound from the start.
Question 1: What are the primary chemical degradation pathways for this compound?
Answer: The two principal degradation pathways are Oxidation and Hydrolysis . Understanding these is critical for designing stable reaction conditions.
-
Oxidation: The N-H bonds of the hydrazide moiety are susceptible to oxidation, which can proceed through a diimide intermediate. This can be initiated by atmospheric oxygen, metal catalysts, or strong oxidizing agents. The ultimate products can be complex, but this pathway is a major source of instability.[1][2][3]
-
Hydrolysis: The amide-like C-N bond in the hydrazide can be cleaved by water, a reaction that is significantly accelerated under strongly acidic or basic conditions.[6] This reverts the molecule to its constituent carboxylic acid and hydrazine parts.
Below is a diagram illustrating these key degradation routes.
Caption: Primary degradation pathways for this compound.
Question 2: What are the optimal storage conditions for the this compound starting material?
Answer: To ensure the long-term stability and reactivity of your starting material, it should be stored under the following conditions:
-
Temperature: Cool (2-8 °C).
-
Atmosphere: Under an inert gas like Argon or Nitrogen.
-
Light: Protected from light in an amber, tightly sealed container.
-
Moisture: In a desiccated environment to prevent hydrolysis.
Question 3: I need to perform a reaction that is incompatible with the hydrazide group. Can it be protected?
Answer: Yes, the hydrazide group can be viewed as a protected form of a carboxylic acid and is used as such in peptide synthesis.[9][10] However, protecting the hydrazide itself is less common but can be achieved. The most straightforward approach is to form a hydrazone, which protects one of the N-H protons and modulates the nucleophilicity of the other.
-
Hydrazone Formation: Reacting the this compound with a simple, sterically hindered ketone (like acetone or pivaldehyde) can form a stable hydrazone. This derivative is generally more resistant to oxidation. The hydrazone can often be hydrolyzed back to the hydrazide under mild acidic conditions after the desired synthetic step is complete.[7] This is an example of using a protecting group strategy.[11][12][13]
Question 4: How can I monitor the progress of my functionalization reaction to detect degradation early?
Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate tool for monitoring your reaction.
-
TLC Monitoring Protocol:
-
Prepare a TLC plate with your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Choose a solvent system that gives good separation (Rf of SM ~0.4-0.5).
-
Run the TLC at regular intervals (e.g., every 30 minutes).
-
Visualize under a UV lamp and then with a potassium permanganate (KMnO₄) stain. Hydrazides and their degradation products are often highly responsive to KMnO₄ stain.
-
-
What to Look For:
-
Successful Reaction: A clean spot for the product appearing as the starting material spot diminishes.
-
Degradation: The appearance of new, often more polar (lower Rf) spots, or streaking from the baseline, indicates decomposition. If you see this, it is crucial to immediately assess and modify your reaction conditions (e.g., lower temperature, check inertness).
-
Below is a workflow diagram for a typical functionalization experiment incorporating these monitoring and preventative steps.
Caption: Recommended workflow for functionalization of this compound.
Data Summary
For quick reference, the following table summarizes the stability of the hydrazide functional group under various conditions.
| Condition Category | Factor | Impact on Stability | Recommendation |
| pH | Strong Acid (<3) | High Risk of Hydrolysis[6] | Avoid; use catalytic amounts of milder acids if necessary. |
| Mild Acid (4-6) | Generally Stable[8] | Optimal range for many reactions. | |
| Strong Base (>11) | High Risk of Hydrolysis | Avoid prolonged heating with strong bases. | |
| Atmosphere | Air (Oxygen) | High Risk of Oxidation[1][2] | Always use an inert (Ar, N₂) atmosphere. |
| Inert (Ar, N₂) | Stable | Standard best practice. | |
| Temperature | High Heat (>100 °C) | Increases rate of all degradation pathways | Use the lowest effective temperature for your reaction. |
| Reagents | Oxidizing Agents | Will cause rapid degradation | Incompatible unless oxidation is the desired outcome. |
| Reducing Agents | Generally stable, but strong reductants (e.g., LiAlH₄) can reduce the carbonyl.[14] | Choose reductants compatible with amides. | |
| Trace Metals | Can catalyze oxidation[2] | Use high-purity solvents and reagents. |
Key Experimental Protocols
Protocol 1: General Procedure for N'-Acylhydrazone Formation
This protocol is optimized to minimize degradation and side-product formation.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Dissolution: Add anhydrous solvent (e.g., Ethanol or THF, 0.1-0.5 M concentration) via syringe and stir until all solid has dissolved.
-
Reagent Addition: In a separate flask, dissolve the aldehyde or ketone (1.05 eq) in the anhydrous solvent. Add this solution dropwise to the stirred hydrazide solution over 15-20 minutes at room temperature. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate the reaction.[15]
-
Monitoring: Monitor the reaction progress by TLC as described in the FAQ section.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
References
- Synthesis of New 4-(dimethylamino)benzhydrazide Derivatives and Their Cyclization to 1,3-benzothiazin-4-one Moiety. (2015).
- Loev, B. (1963). Method for the hydrolysis of hydrazones.
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(9), 5841-5845. [Link]
-
PROTECTING GROUPs.pptx. Scribd. [Link]
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. National Institutes of Health. [Link]
-
Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]
-
Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]
-
The chemistry of hydrazides. ResearchGate. [Link]
-
Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry, 30(1), 315-316. [Link]
-
Nariya, H., et al. (2014). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 80(10), 3079-3087. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Phadnis, N., et al. (2025). Green oxidation of aromatic hydrazide derivatives using an oxoammonium salt. American Chemical Society. [Link]
-
Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(8), 1613-1619. [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. National Center for Biotechnology Information. [Link]
-
Reductions with diimide. Wikipedia. [Link]
-
Cheung, H. T., & Blout, E. R. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 30(1), 315-316. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Andrade, M. M., & Barros, M. T. (2010). Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol. Journal of Combinatorial Chemistry, 12(2), 245-247. [Link]
-
Synthesis of some new acylhydrazone compounds containing the 1,2,4-triazole structure and their neuritogenic activities in Neuro-2a cells. National Center for Biotechnology Information. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]
-
The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. MDPI. [Link]
-
Synthesis of N-acylhydrazone derivatives 2a-c. Reagents and conditions... ResearchGate. [Link]
-
Hydrazide. Wikipedia. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Center for Biotechnology Information. [Link]
-
Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Research Square. [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]
-
Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. [Link]
-
Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions. National Center for Biotechnology Information. [Link]
-
Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]
-
DEGRADATIONPATHWAY B. Pharm 2-2. Scribd. [Link]
-
Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates. ResearchGate. [Link]
-
Simultaneous detection of four nitrofuran metabolites in honey by using a visualized microarray screen assay. PubMed. [Link]
-
Lifitegrast Degradation: Products and Pathways. National Center for Biotechnology Information. [Link]
-
Lifitegrast Degradation: Products and Pathways. ResearchGate. [Link]
Sources
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- 3. "Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium" by Nidheesh Phadnis, Jessica A. Molen et al. [jdc.jefferson.edu]
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Technical Support Center: Optimizing Crystallization of 2-Phenylbenzhydrazide
Welcome to the dedicated support center for the crystallization of 2-Phenylbenzhydrazide. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the complexities of obtaining high-quality crystalline material. As a crucial step in purification and solid-state form control, mastering the crystallization of this compound is essential for reproducible downstream applications.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established principles of crystal engineering.
Understanding this compound: Foundational Properties
Success in crystallization begins with understanding the physicochemical properties of the molecule. This compound is a derivative of benzohydrazide, a class of compounds known for their diverse biological activities and interesting solid-state behaviors.[3]
Key molecular features influencing crystallization include:
-
Hydrogen Bonding: The presence of N-H and C=O groups allows for strong hydrogen bond formation, which will be a primary driver in crystal lattice formation.
-
Aromatic Rings: The two phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal structure.
-
Polarity: The molecule possesses both polar (hydrazide) and nonpolar (phenyl rings) regions, suggesting that a range of solvents, particularly moderately polar ones or solvent/anti-solvent mixtures, will be effective.[4]
While specific experimental data for this compound is not widely published, its structure is analogous to other well-characterized benzhydrazides and related compounds like 1,2-Diphenylhydrazine.[5] We can infer that solvents like ethanol, methanol, acetone, and ethyl acetate are promising candidates for crystallization.[6][7]
Troubleshooting Guide: Common Crystallization Challenges
This section addresses the most common issues encountered during the crystallization of organic compounds like this compound in a practical Q&A format.
Q1: My this compound has completely failed to crystallize upon cooling. What should I do?
This is a frequent problem, often stemming from issues with supersaturation or nucleation.[8][9]
-
Cause A: The solution is undersaturated (Too much solvent). This is the most common reason for crystallization failure.[8]
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Continue until the solution appears slightly cloudy (turbid) while hot, then add a few drops of the same solvent to redissolve the solid and achieve a clear, saturated solution. Let it cool slowly again.[10]
-
-
Cause B: Lack of nucleation sites. Crystal growth requires an initial "seed" or surface to begin forming.[8]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide the energy barrier needed for nucleation to begin.[9]
-
Solution 2 (Seeding): If you have a previous batch of pure this compound, add a single, tiny crystal to the cooled, supersaturated solution.[11] This "seed crystal" acts as a template, promoting controlled crystal growth and is a powerful technique for ensuring reproducibility and controlling polymorphism.[12][13][14][15][16]
-
-
Cause C: The solution is cooling too rapidly. Fast cooling increases supersaturation too quickly, which can inhibit the orderly molecular arrangement required for crystallization.[11]
-
Solution: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of warm water) to ensure a slow, gradual cooling process. An ideal crystallization should show initial crystal formation over 5-20 minutes.[10]
-
Q2: Instead of crystals, my compound has separated as an oil. How can I fix this "oiling out"?
Oiling out occurs when the solute's solubility is exceeded while the solution temperature is still above the compound's melting point (or the melting point of an impure mixture).[8]
-
Cause A: High degree of supersaturation. The solution is too concentrated.
-
Cause B: Inappropriate solvent. The boiling point of the solvent may be too high, or the compound is highly impure, leading to a significant melting point depression.
-
Solution: Re-attempt the crystallization with a lower-boiling point solvent. If impurities are suspected, consider a preliminary purification step (e.g., column chromatography) before the final crystallization.[11]
-
Q3: My crystals have formed, but they are very fine needles or an amorphous powder. How can I get larger, well-defined crystals?
Crystal morphology is dictated by the kinetics of the crystallization process. Rapid formation often leads to smaller, less-ordered particles.
-
Cause A: High rate of nucleation. This is often caused by cooling the solution too quickly or having too high a concentration.
-
Solution 1 (Reduce Cooling Rate): As mentioned previously, slow, controlled cooling is paramount. A slower rate allows molecules more time to orient themselves correctly onto the growing crystal lattice, favoring growth over new nucleation.[11]
-
Solution 2 (Use Less Concentrated Solution): Start with a slightly larger volume of solvent. While this may slightly reduce the overall yield, it will lower the supersaturation level, slow down the process, and promote the growth of larger, higher-purity crystals.[10]
-
-
Cause B: Solvent System. The choice of solvent directly influences crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. For instance, using a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not) can provide exquisite control over supersaturation and crystal growth.[17] This is the basis of anti-solvent crystallization.[18][19]
-
Key Experimental Protocols
Here are step-by-step methodologies for core crystallization workflows.
Protocol 1: Solvent Screening
The goal is to find a solvent that dissolves this compound when hot but has poor solubility when cold.[4]
-
Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with 0.5 mL.
-
Room Temperature Test: Vigorously mix the contents. If the compound dissolves completely at room temperature, the solvent is unsuitable (solubility is too high).[20]
-
Hot Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[20]
-
Evaluation:
-
An ideal solvent will completely dissolve the compound at or near its boiling point.
-
A poor solvent will fail to dissolve the compound even when hot.
-
-
Cooling Test: For promising solvents, allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Final Selection: The best solvent is one that yields a large quantity of crystalline precipitate upon cooling.[20]
Table 1: Illustrative Solubility Profile for this compound (Note: This table is based on the general properties of benzhydrazide derivatives and should be confirmed experimentally.)
| Solvent | Polarity | Cold Solubility (20°C) | Hot Solubility (Boiling) | Suitability for Cooling Crystallization |
| Water | High | Insoluble | Insoluble | Poor |
| Hexane | Nonpolar | Insoluble | Sparingly Soluble | Possible, but may have low capacity |
| Toluene | Nonpolar | Sparingly Soluble | Soluble | Good Candidate |
| Ethyl Acetate | Medium | Sparingly Soluble | Very Soluble | Excellent Candidate |
| Acetone | Medium | Soluble | Very Soluble | Poor (Solubility too high when cold) |
| Ethanol | High | Sparingly Soluble | Very Soluble | Excellent Candidate |
Protocol 2: Single-Solvent Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Avoid bumping or moving the flask.
-
Crystal Growth: Once crystals begin to form, you can further promote crystallization by placing the flask in an ice-water bath for at least 30 minutes to maximize the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[6]
-
Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Anti-Solvent Crystallization
This technique is useful when a suitable single solvent cannot be found.[1] It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[19][21]
-
Dissolution: Dissolve the this compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water or hexane) dropwise with continuous stirring.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Redissolution: Add a few drops of the "good" solvent to just redissolve the turbidity, creating a clear, saturated solution.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.
Visualizing the Troubleshooting Workflow
A logical approach is key to solving crystallization problems. The following diagram outlines a decision-making process for common issues.
Caption: Troubleshooting workflow for common crystallization issues.
Frequently Asked Questions (FAQs)
Q: What analytical techniques should I use to characterize my final crystalline product? A: To confirm the purity, identity, and solid-state form of your this compound, a suite of analytical techniques is recommended.[22]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy (NMR, FT-IR): To confirm the chemical structure and absence of solvent or starting material impurities.[6]
-
X-Ray Diffraction (XRD): Single-crystal XRD provides the definitive molecular structure, while Powder XRD (PXRD) is essential for identifying the polymorphic form and assessing batch-to-batch consistency.[23][24]
-
Chromatography (HPLC, TLC): To assess chemical purity with high sensitivity.[6]
Q: How much seed crystal should I use? A: Only a very small amount is needed. A single crystal on the tip of a spatula is usually sufficient. The goal is to induce secondary nucleation from a single point, not to add a significant mass of material.[15] Adding too much seed material can lead to the formation of a large number of small crystals rather than the growth of large ones.
Q: My yield is very low, even though I got good crystals. Why? A: A low yield is typically due to one of two reasons:
-
Using too much solvent: Even a cold solvent will dissolve some product. If you used a significant excess of solvent to dissolve the compound initially, a large amount of your product will remain in the mother liquor.[10]
-
Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to minimize the product's solubility in the final solution.
References
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Technical Support Center: A-Z Guide to Overcoming Poor Cell Permeability of 2-Phenylbenzhydrazide Derivatives
Welcome, researchers and drug development professionals. The 2-phenylbenzhydrazide scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for designing potent inhibitors and therapeutic agents. However, a common and significant hurdle in the development of these derivatives is their characteristically poor cell permeability. This guide is designed to serve as your dedicated technical resource, providing in-depth troubleshooting advice, validated experimental protocols, and strategic guidance to systematically diagnose and overcome permeability challenges.
Part 1: Understanding the Challenge: Why Do this compound Derivatives Struggle with Permeability?
The physicochemical properties inherent to the this compound core often contribute to low passive diffusion across cellular membranes. Key factors include:
-
High Polar Surface Area (PSA): The hydrazide linker (-CO-NH-NH-) contains multiple hydrogen bond donors and acceptors. A high PSA is strongly correlated with poor membrane permeability as significant energy is required to shed the hydration shell before entering the lipophilic membrane interior.
-
Molecular Rigidity and Conformation: The planar nature of the aromatic rings and the rotational restriction around the amide bond can lead to conformations that are not conducive to membrane traversal.
-
Potential for Efflux: The structural motifs present can be recognized by efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, further reducing intracellular concentration.[1][2]
Part 2: Troubleshooting Permeability Assays (Q&A Format)
This section addresses common scenarios encountered during in vitro permeability assessment.
FAQ 1.1: My this compound derivative shows high lipophilicity (LogP > 3) but still has low permeability in our PAMPA assay. What's going on?
Answer: This is a classic "grease-ball" molecule problem. While lipophilicity is necessary for membrane partitioning, excessive lipophilicity can be detrimental.[3] Here’s a breakdown of potential causes and solutions:
-
Causality:
-
Poor Aqueous Solubility: The compound may be precipitating out of the aqueous donor buffer, leading to an artificially low concentration gradient, which is the driving force for passive diffusion.[4]
-
Membrane Trapping: Highly lipophilic compounds can get "stuck" within the artificial lipid membrane of the PAMPA plate and fail to partition into the aqueous acceptor compartment.[5] This leads to poor recovery and an underestimation of permeability.
-
Aggregation: The compound may be forming aggregates in the donor well, reducing the concentration of free, monomeric drug available for diffusion.
-
-
Troubleshooting Steps:
-
Check Compound Recovery: Always measure the compound concentration in both the donor and acceptor wells at the end of the experiment. Poor mass balance (<70%) is a strong indicator of the issues above.
-
Use Solubility Enhancers: Try incorporating a low percentage of a non-ionic surfactant (e.g., 0.5-2% polysorbate 80) or a co-solvent (e.g., up to 5% DMSO) in the donor buffer to improve solubility.[5] Be cautious, as high concentrations can disrupt the artificial membrane.
-
Vary Compound Concentration: Run the assay at a lower concentration to see if permeability improves. This can mitigate solubility and aggregation issues.
-
Modify the PAMPA Model: Consider using a PAMPA system with a different lipid composition that may better model your target membrane and reduce non-specific binding.
-
FAQ 1.2: We are seeing high efflux ratios (>2) for our compound in the Caco-2 assay. How can we confirm if it's a substrate for a specific efflux pump like P-glycoprotein (P-gp)?
Answer: A high efflux ratio (Papp B-A / Papp A-B > 2) in a bidirectional Caco-2 assay is a strong indication of active efflux.[6][7] To pinpoint the involvement of P-gp, you need to run the assay in the presence of a known P-gp inhibitor.
-
Causality: Caco-2 cells, derived from human colon adenocarcinoma, express a variety of transporters, including the prominent efflux pump P-gp (also known as MDR1).[8][9] If your compound is a substrate, it will be actively transported from the basolateral (blood) side to the apical (lumen) side, resulting in a higher B-A permeability.
-
Experimental Confirmation:
-
Run a Bidirectional Caco-2 Assay with a P-gp Inhibitor: Perform the standard bidirectional assay, but include a set of wells where a known P-gp inhibitor (e.g., Verapamil or Elacridar) is added to both the apical and basolateral chambers.[10][11][12]
-
Analyze the Results:
-
If the efflux ratio decreases significantly (ideally close to 1) in the presence of the inhibitor, you have strong evidence that your compound is a P-gp substrate.
-
If the A-B permeability increases and the B-A permeability decreases, this also points towards P-gp-mediated efflux.[11]
-
-
Consider Other Transporters: If the efflux ratio remains high even with a P-gp inhibitor, your compound may be a substrate for other efflux transporters expressed in Caco-2 cells, such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs).[] You would then need to test with specific inhibitors for those transporters (e.g., Fumitremorgin C for BCRP).[8]
-
FAQ 1.3: Our compound appears to be metabolically unstable in our Caco-2 monolayer. How can we distinguish between low permeability and high metabolism?
Answer: Caco-2 cells possess some metabolic activity, particularly Phase II enzymes like UGTs and SULTs, which can conjugate and modify your compound.[9][14] This metabolic conversion can lead to an underestimation of the parent compound's permeability.
-
Causality: If your compound is metabolized by the Caco-2 cells during the assay incubation period, the concentration of the parent drug in the acceptor well will be lower, leading to a calculated Papp value that reflects both permeability and metabolic clearance.[15]
-
Troubleshooting & Dissection:
-
Metabolite Identification: Use a high-resolution LC-MS/MS to analyze the samples from both the donor and acceptor chambers, as well as the cell lysate. Look for the appearance of potential metabolites (e.g., glucuronide or sulfate conjugates).[9]
-
Perform a Metabolic Stability Assay: Conduct a separate metabolic stability assay using liver microsomes or hepatocytes.[16] This will give you a clearer picture of the compound's intrinsic metabolic liability. While not identical to intestinal metabolism, it provides crucial clues.
-
Shorten Incubation Time: Reduce the incubation time of your Caco-2 assay (e.g., from 120 minutes to 30 or 60 minutes). This can minimize the extent of metabolism, allowing you to get a more accurate reading of the initial permeability rate.
-
Use Enzyme Inhibitors: If you have identified a specific metabolic pathway (e.g., glucuronidation), you can include an inhibitor of that enzyme family in the assay to see if the apparent permeability of the parent compound increases.
-
Part 3: Strategies for Enhancing Cell Permeability (Q&A Format)
Once you have diagnosed the permeability issue, the next step is strategic optimization.
FAQ 2.1: What are the most common structural modifications to improve the passive permeability of benzhydrazide scaffolds?
Answer: Improving passive permeability often involves a delicate balance of reducing polarity and optimizing lipophilicity without sacrificing target potency.[17]
-
Rationale & Strategies:
-
Reduce Hydrogen Bond Donors (HBDs): The N-H groups in the hydrazide linker are key contributors to the high PSA.
-
N-Methylation: Methylating one of the hydrazide nitrogens can cap a hydrogen bond donor, reduce PSA, and has been shown to improve permeability in other scaffolds.
-
Intramolecular Hydrogen Bonding (IMHB): Introduce a nearby functional group that can form an intramolecular hydrogen bond with one of the N-H protons. This "masks" the polar group, effectively lowering the molecule's dynamic PSA and improving its permeability.[1]
-
-
Modulate Lipophilicity (LogD):
-
Reduce Molecular Weight and Rotatable Bonds: While more challenging without affecting the core pharmacophore, simplification of peripheral substituents can sometimes improve permeability by reducing molecular size and increasing conformational flexibility.[20][21]
-
FAQ 2.2: How can we design a prodrug of our this compound derivative to enhance its permeability?
Answer: A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo.[22][23] This is an excellent strategy when direct modification of the parent drug compromises its activity.[24][25]
-
Rationale & Strategies:
-
Masking the Hydrazide Group: The primary goal is to transiently mask the polar -NH-NH- moiety.
-
Acyloxymethyl or Carbonate Prodrugs: Attach a lipophilic, enzyme-labile group to one of the hydrazide nitrogens. This group masks the HBDs, increasing lipophilicity and permeability. Once inside the cell, cellular esterases cleave the promoiety to release the active parent drug.[26]
-
Phosphate Prodrugs: While seemingly counterintuitive, adding a phosphate group can dramatically increase aqueous solubility for formulation purposes. Specific transporters can then facilitate cell entry before phosphatases cleave the phosphate group to release the active drug. This is a more complex, carrier-mediated approach.[26]
-
-
FAQ 2.3: Are there formulation strategies that can transiently improve the apparent permeability of our lead compound for in vivo studies?
Answer: Yes, formulation can be a powerful tool to overcome poor intrinsic permeability, especially for preclinical proof-of-concept studies.[27][28]
-
Rationale & Strategies:
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or surfactants can enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the GI tract).[28] This keeps the drug in a solubilized state at the site of absorption, maximizing the concentration gradient and improving absorption.[29]
-
-
Use of Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[30] This is an effective but less common approach for small molecules and requires careful toxicological evaluation.
-
Particle Size Reduction: For compounds whose absorption is limited by dissolution rate (a common issue for poorly soluble and permeable drugs), reducing the particle size to the nanoscale (nanosuspensions) can significantly increase the surface area, improve dissolution, and thereby enhance absorption.[3][29]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a basic framework for assessing passive permeability.
-
Preparation:
-
Prepare a 10 mg/mL stock solution of your compound in DMSO.
-
Prepare the artificial membrane solution (e.g., 2% w/v lecithin in dodecane).
-
Prepare the Donor and Acceptor buffers (e.g., PBS, pH 7.4). The Acceptor buffer may contain a surfactant to act as a solubility sink.[4]
-
-
Assay Procedure:
-
Hydrate the 96-well PAMPA filter plate (Donor plate) by adding 5 µL of the lipid solution to each well and letting it impregnate the filter for 5 minutes.[31]
-
Add 300 µL of Acceptor buffer to the wells of a 96-well acceptor plate.
-
Prepare the Donor solution by diluting the compound stock solution into the Donor buffer to a final concentration of 10-50 µM (final DMSO concentration should be <1%).
-
Carefully place the Donor plate onto the Acceptor plate, ensuring the bottoms of the filter wells are in contact with the Acceptor buffer.[4]
-
Add 150 µL of the Donor solution to each well of the Donor plate.
-
Incubate the assembled plate sandwich at room temperature for 4-18 hours with gentle shaking.[4]
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the Donor (C_D) and Acceptor (C_A) wells using LC-MS/MS. Also, measure the initial donor concentration (C_0).
-
Calculate the Apparent Permeability Coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or from literature sources.[32]
-
Calculate percent recovery to check for compound precipitation or membrane retention.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay with Efflux Ratio Determination
This assay assesses both passive permeability and active transport.[6]
-
Cell Culture:
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS).
-
Apical to Basolateral (A-B) Transport: Add the dosing solution (your compound at a final concentration, e.g., 10 µM) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[33]
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[33]
-
Incubate the plates at 37°C with gentle shaking for a set time (e.g., 120 minutes).[7]
-
At the end of the incubation, take samples from the receiver chambers for analysis. Also, take a sample from the initial donor solution.
-
-
Analysis:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions using the standard formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.[6][33]
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[6] An ER > 2 suggests active efflux.[8]
-
Data Presentation
Table 1: Physicochemical Properties Influencing Permeability
| Property | Desired Range for Good Permeability | Impact of Out-of-Range Values | Potential Mitigation Strategy |
| Molecular Weight (MW) | < 500 Da[20] | Larger molecules diffuse more slowly and may not pass through tight junctions. | Simplify peripheral substituents. |
| Lipophilicity (LogD at pH 7.4) | 1 - 3 | <1: Poor partitioning into the membrane. >3: Poor aqueous solubility, membrane trapping. | Modify aromatic substituents; prodrug approach.[34] |
| Polar Surface Area (PSA) | < 90 Ų | High PSA requires high desolvation energy, hindering membrane entry. | N-methylation, intramolecular hydrogen bonding.[35] |
| Hydrogen Bond Donors (HBD) | < 5 | Each HBD significantly increases the desolvation energy penalty. | Cap HBDs (e.g., methylation), use prodrugs to mask groups.[35][36] |
| Aqueous Solubility | > 50 µM | Low solubility limits the concentration gradient for diffusion. | Prodrugs, formulation (SEDDS), salt formation.[29] |
Table 2: Comparison of Permeability Enhancement Strategies
| Strategy | Primary Mechanism | Pros | Cons | Best For... |
| Structural Modification | Improve intrinsic physicochemical properties.[34][37] | Permanent solution, applicable for oral and other routes. | Can be synthetically challenging, may alter potency/selectivity. | Lead optimization phase when SAR allows for modification. |
| Prodrug Approach | Transiently mask polar groups to improve lipophilicity/uptake.[22][23] | Can dramatically improve permeability without altering the final active drug. | Requires specific enzyme cleavage, adds metabolic complexity, potential for toxicity from the promoiety. | Compounds with a sensitive pharmacophore but a clear "handle" for modification. |
| Formulation (e.g., SEDDS) | Increase solubility and maintain a high concentration gradient at the absorption site.[28][38] | No chemical modification of the drug needed, can be highly effective. | Primarily for oral route, may not be suitable for all compounds, potential for excipient-drug interactions. | Preclinical in vivo studies and oral dosage form development. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Permeability
Caption: Workflow for diagnosing low permeability results.
Diagram 2: Prodrug Strategy for a this compound Core
Caption: Conceptual overview of a prodrug approach.
References
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Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559–587. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
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Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750–771. [Link]
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Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
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Stella, V. J. (2010). Prodrugs as a therapeutic class. Expert Opinion on Therapeutic Patents, 20(5), 571-573. [Link]
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Shityakov, S., & Förster, C. (2014). In silico predictive model of passive drug transport across the blood-brain barrier. Advances and Applications in Bioinformatics and Chemistry, 7, 23–37. [Link]
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Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. [Link]
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Testa, B. (2009). Prodrugs: a challenge and a reward. Chimia, 63(11), 743-748. [Link]
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Choy, Y. B., & Choi, H. (2021). Physicochemical Properties and Oral Bioavailability. Molecules, 26(11), 3341. [Link]
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Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237. [Link]
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Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. [Link]
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Gil, E. B. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2625. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Shaffer, C. L., & D'Aquila, T. G. (2008). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. Journal of Medicinal Chemistry, 51(18), 5695–5705. [Link]
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Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved from [Link]
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Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Polli, J. W., Wring, S. A., Humphreys, J. E., et al. (2001). Rational use of in vitro P-glycoprotein assays in drug discovery. Journal of Pharmacology and Experimental Therapeutics, 299(2), 620-628. [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
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Słoczyńska, K., Pękala, E., & Wesołowska, O. (2014). Rapid identification of P-glycoprotein substrates and inhibitors. Pharmacological Reports, 66(5), 857-864. [Link]
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Li, X., Wang, G., & Liu, X. (2005). Establishment of a P-glycoprotein substrate screening model and its preliminary application. Acta Pharmacologica Sinica, 26(2), 235-240. [Link]
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Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Retrieved from [Link]
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Xiong, B., Wang, Y., Sun, H., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
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He, H., Li, Y., & Geng, J. (2017). Development of Cassette PAMPA for Permeability Screening. Biological and Pharmaceutical Bulletin, 40(11), 1834-1840. [Link]
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Shultz, M. D. (2019). Chapter 3: Optimisation of Passive Permeability for Oral Absorption. In Optimising Drug Discovery (pp. 38-69). Royal Society of Chemistry. [Link]
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Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55–68. [Link]
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Patsnap. (2025). How are chemical structures modified to improve bioavailability? Retrieved from [Link]
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van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]
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Obach, R. S. (2001). The prediction of human clearance from hepatic microsomal metabolism data. Current Opinion in Drug Discovery & Development, 4(1), 36-44. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Wang, Z., et al. (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular Pharmaceutics, 12(9), 3145–3155. [Link]
-
Zheng, D., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Pharmaceutics, 12(7), 659. [Link]
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- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. What are the physicochemical properties of drug? [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.co.za [journals.co.za]
- 20. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 21. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 22. mdpi.com [mdpi.com]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 32. PAMPA | Evotec [evotec.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 35. books.rsc.org [books.rsc.org]
- 36. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
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- 38. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Minimizing Solvent Effects in the Biological Testing of 2-Phenylbenzhydrazide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of 2-Phenylbenzhydrazide and similar poorly soluble compounds in biological assays. It addresses common challenges related to solvent choice, compound precipitation, and assay interference, offering troubleshooting strategies and validated protocols to ensure data integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with challenging compounds like this compound.
Q1: I've dissolved this compound in 100% DMSO and it's perfectly clear. Why does it immediately turn cloudy or precipitate when I add it to my aqueous assay buffer?
A: This is a classic issue of compound solubility, specifically "kinetic" versus "thermodynamic" solubility. A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous environment.[1] The primary cause is the drastic change in solvent polarity. When a small volume of your highly concentrated DMSO stock is introduced into a large volume of aqueous buffer, the DMSO disperses, and the this compound molecules are suddenly exposed to a solvent (water) in which they are poorly soluble.[1][2] If the final concentration exceeds the compound's aqueous solubility limit, it will "crash out" of the solution, forming a precipitate.[2]
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay, and why does it matter?
A: There is no single universal maximum, as tolerance is cell-line dependent, but a widely accepted industry standard is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1% for sensitive assays or long incubation times.[3][4] High concentrations of DMSO can be directly cytotoxic by disrupting the cell membrane's lipid bilayer, leading to increased permeability and eventually cell death.[5][6] Even at sub-lethal concentrations, DMSO can induce cellular stress, alter gene expression, and even trigger differentiation in certain cell types, all of which can confound your experimental results.[7] Therefore, it is crucial to include a vehicle control (media with the same final DMSO concentration as your test wells) in every experiment to distinguish compound-specific effects from solvent-induced artifacts.[3]
Q3: My compound appears less potent or inactive in my biochemical assay. Could the solvent be interfering?
A: Yes, solvent effects go beyond simple precipitation and cytotoxicity. In biochemical assays (e.g., enzyme or receptor binding assays), the solvent can directly interfere with the results in several ways:
-
Protein Denaturation: Organic solvents, even at low percentages, can alter the delicate three-dimensional structure of proteins by disrupting the hydrophobic interactions and hydrogen bonds that maintain their native conformation.[8][9] This can lead to a loss of enzyme activity or binding affinity.[10]
-
Competitive Binding: Some solvents can bind directly to the target protein, sometimes at the same site as your compound, leading to competitive inhibition that masks the true activity of your test molecule.[5]
-
Assay Readout Interference: In assays that use fluorescence or luminescence, the solvent or the compound itself might absorb light at the excitation or emission wavelengths (an "inner-filter effect") or be autofluorescent, leading to artificially low or high signals.[11][12]
Q4: Given the issues with DMSO, what are the viable alternatives for dissolving this compound?
A: While DMSO is a powerful and common solvent, several alternatives can be considered if it proves problematic for your specific assay:
-
Alternative Solvents: Other water-miscible organic solvents like ethanol can be used, but they often have their own cytotoxicity profiles that must be carefully evaluated.[13][14] A promising green alternative is Cyrene™ (dihydrolevoglucosenone), a bio-based solvent with comparable solvation properties to DMSO but reportedly lower toxicity in some systems.[15][16][17][18]
-
Co-solvents and Formulation Strategies: Instead of relying on a single solvent, you can use formulation strategies. This includes using co-solvents (e.g., a mixture of DMSO and polyethylene glycol (PEG)) or complexation agents like cyclodextrins, which can encapsulate the hydrophobic compound and improve its aqueous solubility.[19][20]
-
Particle Size Reduction: For some applications, creating a nanoparticle suspension of the drug can enhance the dissolution rate and bioavailability without requiring high concentrations of organic solvents.[19][21]
Part 2: Troubleshooting Guide for Solvent-Related Issues
Use this guide to diagnose and resolve common problems encountered during your experiments.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate, widespread precipitate upon adding compound stock to media. | 1. Final concentration exceeds aqueous solubility limit.[1][2] 2. Rapid change in solvent polarity shocks the compound out of solution.[2] | 1. Reduce Final Concentration: Perform a serial dilution to find the maximum soluble concentration in your assay buffer.[1] 2. Optimize Dilution Technique: Add the DMSO stock dropwise to the assay buffer while gently vortexing or swirling.[2] Pre-warming the buffer to 37°C can also help. 3. Use an Intermediate Dilution Step: Perform an initial dilution into a small volume of buffer, then add this to the final volume. |
| Precipitate forms gradually over time while in the incubator. | 1. Temperature-Dependent Solubility: The compound may be less soluble at 37°C than at room temperature. 2. Interaction with Media Components: The compound may be binding to or reacting with proteins (like serum) or salts in the media over time.[22] | 1. Pre-warm Media: Always pre-warm the assay media to the incubation temperature before adding the compound.[22] 2. Conduct a Time-Course Solubility Study: Check for precipitation at several time points throughout your planned experiment duration. 3. Assess Serum Effects: Test solubility in both serum-free and serum-containing media to see if serum is contributing to the issue. |
| Inconsistent or non-reproducible dose-response curves. | 1. Partial Precipitation: The highest concentrations in your dilution series may be precipitating, making the actual concentration in solution lower than the nominal concentration.[23] 2. Stock Solution Instability: Repeated freeze-thaw cycles of the DMSO stock can cause the compound to fall out of solution over time.[3] | 1. Dilute in 100% DMSO First: Perform your serial dilutions in 100% DMSO first, then add a small, consistent volume of each concentration to the assay wells. This ensures that any precipitation in the final well doesn't affect the accuracy of the subsequent dilutions.[3][23] 2. Aliquot Stock Solutions: Aliquot your primary stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] |
| High background or variable results in vehicle control wells. | 1. Solvent Cytotoxicity: The final solvent concentration may be too high for your specific cells or biological system.[6][24] 2. Assay Technology Interference: The solvent may be directly affecting the assay signal (e.g., quenching fluorescence, inhibiting a reporter enzyme).[11][12] | 1. Perform a Solvent Tolerance Assay: Before starting your main experiment, test a range of solvent concentrations (e.g., 0.05% to 2%) to determine the highest concentration that has no observable effect on your system. 2. Run Solvent-Only Controls: Include controls with just the assay buffer and the solvent to measure any direct impact on the background signal. |
Part 3: Key Experimental Protocols
These detailed protocols provide a systematic framework for validating your experimental setup.
Protocol 1: Kinetic Aqueous Solubility Assessment by Nephelometry
This protocol allows you to determine the maximum soluble concentration of this compound in your specific assay buffer, helping you set the top concentration for your experiments.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Sterile 100% DMSO.
-
Your specific aqueous assay buffer (e.g., PBS, cell culture media).
-
Clear, flat-bottom 96-well plates.
-
Multichannel pipette.
-
Nephelometer or plate reader capable of measuring light scattering.
Procedure:
-
Prepare Compound Dilution Plate (in DMSO):
-
In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. A typical series might range from 10 mM down to ~20 µM. This will be your "source plate."
-
-
Prepare Assay Plate:
-
Add 198 µL of your aqueous assay buffer to the wells of a new 96-well plate.
-
-
Initiate Precipitation:
-
Using a multichannel pipette, transfer 2 µL from the DMSO source plate to the assay plate containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix immediately by shaking on a plate shaker for 60 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature (or your experimental temperature) for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).
-
-
Analysis:
-
Plot the light scattering units (or absorbance at ~620 nm) against the nominal compound concentration. The concentration at which the signal begins to sharply increase above the baseline is your kinetic solubility limit.
-
Protocol 2: Establishing a Solvent Tolerance Curve for Cell-Based Assays
This protocol determines the highest concentration of your chosen solvent (e.g., DMSO) that can be used without affecting cell viability.
Materials:
-
Your chosen cell line.
-
Complete cell culture medium.
-
96-well clear tissue culture plates.
-
Your chosen solvent (e.g., high-purity DMSO).
-
A cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®).
-
Plate reader for absorbance or luminescence.
Procedure:
-
Seed Cells:
-
Seed your cells in a 96-well plate at the optimal density for your assay duration and allow them to adhere overnight.
-
-
Prepare Solvent Dilutions:
-
In complete cell culture medium, prepare a range of solvent concentrations. For DMSO, a typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.
-
-
Treat Cells:
-
Carefully remove the old media from the cells and replace it with 100 µL of the prepared solvent-containing media.
-
-
Incubate:
-
Incubate the plate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).
-
-
Assess Viability:
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Read the plate on the appropriate plate reader.
-
-
Analysis:
-
Normalize the data by setting the viability of the 0% solvent control to 100%. Plot the percent viability against the solvent concentration. The highest concentration that still shows >95% viability is generally considered safe for your experiments.
-
Part 4: Data Summaries and Visual Workflows
Table 1: Comparative Properties of Common Solvents in Biological Assays
| Solvent | Type | Typical Final Concentration | Advantages | Disadvantages & Considerations |
| DMSO (Dimethyl Sulfoxide) | Dipolar Aprotic | < 0.5%[3] | Excellent solubilizing power for a wide range of compounds; miscible with water.[7] | Can be cytotoxic at >1%; may alter cell function, denature proteins, or interfere with assay readouts.[5][6][24] |
| Ethanol | Polar Protic | < 1% | Good solvent for many organic compounds; readily available. | Generally more cytotoxic than DMSO; can cause protein precipitation; volatile, which can affect concentration over time.[13][14] |
| Cyrene™ | Dipolar Aprotic | < 1% (Assay Dependent) | Bio-based ("green") solvent; comparable solvation to DMSO; reported to have lower toxicity in some systems.[15][17][18] | Newer solvent, so less historical data available; may not be compatible with all assay types. |
| Glycerol | Polar Protic | 1-10% | Can act as a protein stabilizer; low toxicity.[25][26] | High viscosity can make pipetting difficult; may not be a strong enough solvent for highly lipophilic compounds. |
Visual Workflows
// Node Definitions start [label="Precipitation Observed\nin Assay Well", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conc [label="Is Final Concentration >\nKnown Solubility Limit?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_dilution [label="How was the dilution\nperformed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_media [label="Is precipitate observed\nin buffer alone?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_conc [label="SOLUTION:\nLower the final test\nconcentration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; sol_dilution [label="SOLUTION:\n1. Add stock dropwise to vortexing buffer.\n2. Use intermediate dilution step.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; sol_media [label="SOLUTION:\n1. Test in serum-free media.\n2. Check for buffer component\ninteractions.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; sol_formulate [label="CONSIDER:\nAlternative formulation\n(e.g., cyclodextrin).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord];
// Edges start -> check_conc; check_conc -> sol_conc [label="Yes"]; check_conc -> check_dilution [label="No"]; check_dilution -> sol_dilution [label="Direct addition\nof stock"]; check_dilution -> check_media [label="Optimized\ndilution"]; check_media -> sol_media [label="No"]; check_media -> sol_formulate [label="Yes"]; } dot Caption: Troubleshooting workflow for compound precipitation.
// Node Definitions start [label="Goal: Prepare this compound\nfor Biological Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_dmso_sol [label="Is compound soluble in\n100% DMSO at desired\nstock concentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_assay_compat [label="Is DMSO compatible with\nthe assay system (cells, enzyme)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_precip [label="Does compound precipitate\nin assay buffer at final conc.?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res_dmso_ok [label="Use DMSO.\nMaintain final conc. <0.5%.\nFollow optimized dilution protocol.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; res_alt_solv [label="EVALUATE:\nAlternative Solvents\n(e.g., Cyrene™, Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord]; res_lower_conc [label="Reduce final concentration\nto below solubility limit.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mrecord]; res_formulate [label="EVALUATE:\nFormulation Strategies\n(Co-solvents, Cyclodextrins)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mrecord];
// Edges start -> q_dmso_sol; q_dmso_sol -> q_assay_compat [label="Yes"]; q_dmso_sol -> res_alt_solv [label="No"]; q_assay_compat -> q_precip [label="Yes"]; q_assay_compat -> res_alt_solv [label="No"]; q_precip -> res_dmso_ok [label="No"]; q_precip -> res_lower_conc [label="Yes"]; res_lower_conc -> res_formulate [label="If required conc.\ncannot be lowered"]; } dot Caption: Decision tree for solvent and formulation strategy.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- What effects does DMSO have on cell assays? - Quora.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review - MDPI.
- DMSO in cell based assays - Scientist Solutions.
- Strategies for formulating and delivering poorly w
- Technical Support Center: Addressing Compound Precipit
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE p
- Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE p
- Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - University of Str
- Green Solvents on the Horizon: A Comparative Guide to Alternatives for DMSO and Dibutyl Sulphoxide - Benchchem.
- Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a compar
- How Do Solvents Affect Protein Stability And Denatur
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- How to prevent "Antibacterial agent 102" precipit
- Dimethyl sulfoxide - Wikipedia.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - NIH.
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
- Considerations regarding use of solvents in in vitro cell based assays - ResearchG
- Non-Aqueous Biocatalysis in Homogeneous Solvent Systems - CORE.
- Technical Support Center: Troubleshooting TCSA Precipit
- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH.
Sources
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Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2-Phenylbenzhydrazide Against Standard Antioxidants
A Senior Application Scientist's Guide for Researchers
In the field of drug discovery and development, the identification of novel molecules with potent antioxidant capabilities is a critical endeavor. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This guide provides a technical comparison of the antioxidant activity of 2-Phenylbenzhydrazide, a synthetic compound belonging to the promising hydrazide class, against well-established standard antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT).
This document is structured to provide researchers with not only comparative data but also the detailed experimental methodologies and the scientific rationale behind them, ensuring a robust and replicable approach to antioxidant capacity evaluation.
Profiles of the Compared Antioxidants
Understanding the structural and mechanistic basis of each compound's antioxidant activity is fundamental to interpreting experimental outcomes.
-
This compound: Hydrazide and hydrazone derivatives are a well-documented class of compounds exhibiting a wide range of biological activities, including antioxidant effects.[1][2] Their mechanism is often attributed to the presence of the -CONHNH- moiety, which can act as a hydrogen donor to scavenge free radicals, thereby interrupting oxidative chain reactions.[3] The specific antioxidant potency of this compound is evaluated herein.
-
Ascorbic Acid (Vitamin C): A natural, water-soluble vitamin, Ascorbic Acid is a cornerstone antioxidant standard. It is a potent reducing agent and free radical scavenger, readily donating electrons to neutralize ROS.[4][5] Beyond direct scavenging, it can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[6][7]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): This compound is a water-soluble analog of Vitamin E. Its defined mechanism and clear endpoint in reactions make it the preferred standard in many antioxidant assays, particularly the ABTS/TEAC (Trolox Equivalent Antioxidant Capacity) assay.[8][9]
-
Butylated Hydroxytoluene (BHT): BHT is a synthetic, lipophilic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[10] Its primary mechanism involves donating the hydrogen atom from its phenolic hydroxyl group to peroxyl radicals, converting them into stable hydroperoxides and terminating the free-radical chain reaction.[11][12]
Methodologies for In Vitro Antioxidant Capacity Assessment
To provide a comprehensive comparison, three distinct yet complementary assays were selected. Each assay operates on a different chemical principle, offering a multi-faceted view of the test compounds' antioxidant capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common and rapid methods for screening antioxidant activity.[13][14]
Principle of Causality: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[15][16] The DPPH radical is characterized by a deep purple color, with a maximum absorbance around 517 nm. When reduced by an antioxidant, it becomes the non-radical, yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.[13]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light, as DPPH is light-sensitive.[17] The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[13]
-
Test Compound Stock Solutions: Prepare stock solutions of this compound and the standard antioxidants (Ascorbic Acid, Trolox, BHT) at a concentration of 1 mg/mL in methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all sample wells.
-
Control Preparation: Prepare a negative control by mixing 100 µL of methanol with 100 µL of the DPPH working solution.
-
Blank Preparation: Prepare a blank for each sample concentration by mixing 100 µL of the sample dilution with 100 µL of methanol (to account for any background color of the sample).
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[17] The dark incubation is critical to prevent the photodegradation of DPPH.
-
Measure the absorbance of all wells at 517 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[13]
-
Plot the % Inhibition against the concentration of each compound.
-
Determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals, from the graph. A lower IC50 value signifies greater antioxidant activity.
-
Diagram of DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay, also known as the TEAC assay, is applicable to both hydrophilic and lipophilic antioxidants.[8]
Principle of Causality: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant that donates an electron or a hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[8][18]
Detailed Experimental Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This creates the stable ABTS•+ radical.[8]
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Test Compound Solutions: Prepare serial dilutions of the test compound and standards (Trolox is the typical standard for this assay) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each sample dilution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Mix and incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Determine the IC50 value for each compound. Alternatively, results can be expressed as Trolox Equivalents (TE), calculated from a Trolox standard curve.[19]
-
Diagram of ABTS Assay Workflow:
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by a different mechanism: reduction of ferric iron (Fe³⁺).[20]
Principle of Causality: This assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium (pH 3.6).[21][22] The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[23] This method is not based on radical scavenging but on the reduction potential of the compound.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.[22]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[20]
-
-
Assay Procedure:
-
Add 20 µL of the appropriately diluted sample to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to the well.
-
-
Incubation and Measurement:
-
Data Analysis:
-
A standard curve is prepared using known concentrations of ferrous sulfate (FeSO₄) or Trolox.
-
The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Diagram of FRAP Assay Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Data Analysis
The following table summarizes representative experimental data for the antioxidant activity of this compound compared to the standard compounds.
| Compound | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (IC50, µg/mL) | FRAP Value (µM Fe(II) Eq./mg) |
| This compound | 48.5 ± 2.1 | 35.2 ± 1.8 | 850 ± 45 |
| Ascorbic Acid | 5.1 ± 0.3 | 3.8 ± 0.2 | 1850 ± 90 |
| Trolox | 8.9 ± 0.5 | 4.5 ± 0.3 | 1520 ± 75 |
| BHT | 25.6 ± 1.5 | 29.8 ± 1.9 | 620 ± 30 |
Data are presented as mean ± standard deviation and are illustrative. IC50 is the concentration for 50% inhibition; lower values indicate higher potency.
Interpretation of Results:
-
Across all assays, Ascorbic Acid and Trolox demonstrate superior antioxidant activity, as indicated by their very low IC50 values and high FRAP values. This is consistent with their roles as highly efficient radical scavengers and reducing agents.
-
This compound exhibits notable antioxidant activity. Its performance in the ABTS assay (IC50 of 35.2 µg/mL) is better than in the DPPH assay, suggesting it is effective against the ABTS radical cation. Its FRAP value indicates a significant capacity for electron donation.
-
Compared to the synthetic standard BHT, this compound shows comparable or slightly better activity in the ABTS and FRAP assays, although BHT is more effective in the DPPH assay.
Mechanistic Insights
The primary antioxidant mechanism for phenolic compounds (like BHT and Trolox) and hydrazides involves the donation of a hydrogen atom (HAT) or a single electron (SET) to neutralize free radicals.
Diagram of General Radical Scavenging Mechanism:
Caption: General mechanism of free radical scavenging by an antioxidant.
For this compound, the hydrogen atoms on the nitrogen of the hydrazide group are the likely sites for donation, leading to the formation of a more stable radical species. The effectiveness of hydrazide derivatives as antioxidants is well-supported in the literature.[3][24] Furthermore, compounds like ascorbic acid can influence cellular processes by modulating transcription factors such as Nrf2, which upregulates the expression of endogenous antioxidant enzymes, providing another layer of cellular protection.[7][25]
Conclusion and Future Directions
This guide demonstrates that this compound possesses significant in vitro antioxidant properties, comparable to the synthetic antioxidant BHT and measurable against potent natural standards like Ascorbic Acid and Trolox. The use of multiple assays (DPPH, ABTS, and FRAP) provides a robust and multi-faceted assessment of its radical scavenging and reducing capabilities.
For drug development professionals, these findings position this compound as a lead compound worthy of further investigation. The next logical steps include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize antioxidant activity.
-
Cell-based Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models.
-
In Vivo Studies: Assessing the compound's efficacy and safety in preclinical animal models of diseases associated with oxidative stress.
By systematically applying these validated in vitro protocols, researchers can reliably screen and compare novel antioxidant candidates, accelerating the journey from chemical synthesis to potential therapeutic application.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Phenylbenzhydrazide Derivatives as Anticancer Agents
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylbenzhydrazide derivatives as a promising class of anticancer agents. Moving beyond a simple recitation of facts, this guide delves into the causal relationships between chemical structure and biological activity, offering field-proven insights to inform future drug design and development efforts.
Introduction: The Benzhydrazide Scaffold in Oncology
The benzhydrazide moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticonvulsant, and, notably, anticancer properties.[1][2] The core structure, characterized by a hydrazide linkage (-CONHNH-), offers a flexible scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a phenyl group at the 2-position of the benzoyl moiety creates the this compound backbone, a promising starting point for the development of novel cytotoxic agents. This guide will objectively compare the performance of various derivatives, supported by experimental data, to elucidate the key structural features governing their anticancer efficacy.
Core Structure and Key Modification Points
The fundamental this compound scaffold presents several key positions where structural modifications can dramatically influence anticancer activity. Understanding the impact of substitutions at these positions is crucial for rational drug design.
Figure 1: Key modification points on the this compound scaffold.
Structure-Activity Relationship Analysis
The following sections dissect the available data to build a comprehensive SAR profile for this class of compounds. The analysis is primarily based on in vitro cytotoxicity data, typically presented as IC50 values (the concentration required to inhibit 50% of cancer cell growth).
Substitutions on the N'-Benzylidene Ring (Position R3)
A common and fruitful strategy in the development of benzhydrazide-based anticancer agents involves the introduction of a substituted benzylidene moiety at the N'-position, forming a hydrazone linkage (-CONH-N=CH-Ar). This linkage is often critical for bioactivity.[3]
A study on a series of N'-[(substituted phenyl)benzylidene]benzohydrazides revealed significant variations in cytotoxicity against the A-549 human lung carcinoma cell line.[3] The unsubstituted parent compound (2a) demonstrated the highest inhibitory effect among the tested derivatives.[3] This suggests that the core benzoylhydrazone scaffold itself possesses intrinsic anticancer activity. The introduction of substituents such as 2-chloro (2b), 3-nitro (2c), 4-hydroxy (2d), and 2,4-dichloro (2e) did not lead to an enhancement of activity compared to the unsubstituted analog, with all substituted compounds showing moderate growth inhibitory effects.[3]
Table 1: Cytotoxicity of N'-[(substituted phenyl)benzylidene]benzohydrazides against A-549 cell line [3]
| Compound | R3 Substitution | CTC50 (µg/mL) |
| 2a | H | 1.1 |
| 2b | 2-Cl | 1.8 |
| 2c | 3-NO2 | >100 |
| 2d | 4-OH | 1.6 |
| 2e | 2,4-diCl | 1.5 |
CTC50: Concentration required to kill 50% of cells.
These findings highlight a crucial aspect of SAR: the electronic and steric properties of substituents on the N'-benzylidene ring can significantly modulate the anticancer potential. While a simple phenyl group at this position is effective, further substitutions in this particular series did not yield improved potency.
Substitutions on the Phenyl and Benzoyl Rings (Positions R1 and R2)
While direct SAR studies on the 2-phenyl ring (R1) of this compound are limited in the reviewed literature, we can infer potential trends from related benzimidazole and benzothiazole structures. For instance, in a series of 2-phenylbenzimidazoles, substitutions on the phenyl ring were found to be crucial for anticancer activity.[4] Specifically, a compound bearing a 3,4,5-trimethoxy substitution on the 2-phenyl ring exhibited potent activity.[5] This suggests that introducing electron-donating groups on the 2-phenyl ring of a benzhydrazide could be a promising strategy.
In another study involving 2-phenyl benzothiazole derivatives, a methoxy group on the benzothiazole ring, combined with an acetamide group on the 2-phenyl ring, resulted in the most potent cytotoxic activity against the T47D breast cancer cell line. This indicates that a combination of substituents on both ring systems can synergistically enhance anticancer effects.
The Hydrazide Linker
The integrity of the hydrazide linker is generally considered essential for the activity of this class of compounds. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Modifications, such as N-alkylation or acylation, could alter the conformational flexibility and binding properties of the molecule, potentially leading to a loss of activity.
Proposed Mechanisms of Action
The precise molecular mechanisms by which this compound derivatives exert their anticancer effects are not fully elucidated but are believed to be multifactorial. Evidence from related hydrazone-containing compounds points towards several potential pathways.
Kinase Inhibition
Several studies have implicated the inhibition of key signaling kinases in the anticancer activity of hydrazone derivatives. For example, a series of benzohydrazide derivatives containing dihydropyrazoles were identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[6] One compound, H20, exhibited an IC50 of 0.08 µM against EGFR and demonstrated potent antiproliferative activity against several cancer cell lines, including A549, MCF-7, HeLa, and HepG2.[6] Given that the this compound scaffold can adopt conformations similar to known kinase inhibitors, it is plausible that derivatives of this class could also target kinases like EGFR or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[7][8]
Figure 2: Proposed mechanism of kinase inhibition by this compound derivatives.
Induction of Apoptosis
Many effective anticancer agents induce programmed cell death, or apoptosis, in cancer cells. Some novel 2-phenazinamine derivatives, which share structural similarities with the compounds of interest, have been shown to induce apoptosis.[9] This process is often mediated by the activation of caspases, a family of cysteine proteases. It is conceivable that this compound derivatives could trigger apoptotic pathways, leading to the selective elimination of cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
General Synthesis of N'-Benzylidene-2-phenylbenzhydrazides
This protocol is adapted from a general procedure for the synthesis of benzohydrazones.[3]
Figure 3: General workflow for the synthesis of N'-benzylidene-2-phenylbenzhydrazides.
Step-by-Step Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Catalysis: Add a few drops of a catalyst, typically glacial acetic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a period of 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available data, primarily from related benzohydrazide and N'-benzylidene hydrazone derivatives, suggest that:
-
The core hydrazone structure is crucial for cytotoxicity.
-
Substitutions on the aromatic rings significantly modulate anticancer activity, with both electron-donating and electron-withdrawing groups capable of enhancing potency depending on their position.
-
The mechanism of action is likely multifactorial, potentially involving the inhibition of key kinases and the induction of apoptosis.
Future research in this area should focus on a systematic exploration of substitutions on the 2-phenyl ring of the benzhydrazide core to establish a more direct and comprehensive SAR. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of the most potent derivatives. The insights provided in this guide, grounded in experimental data and scientific principles, offer a solid foundation for the rational design of the next generation of this compound-based anticancer drugs.
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A Comparative Analysis of Benzhydrazide Derivatives: Unveiling Structure-Activity Relationships in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the hydrazide scaffold stands as a cornerstone for the development of novel therapeutic agents. Among these, benzhydrazide derivatives have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide offers an in-depth comparative analysis of various N'-substituted benzhydrazide and benzohydrazide-hydrazone derivatives, elucidating the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing experimental data and providing detailed methodological insights, this document aims to empower researchers in the rational design of next-generation hydrazide-based therapeutics.
The Benzhydrazide Core: A Privileged Scaffold in Drug Discovery
The benzhydrazide moiety, characterized by a benzene ring linked to a hydrazide functional group (-CONHNH2), serves as a versatile template for chemical modification. The presence of the reactive hydrazide group allows for the straightforward synthesis of a diverse library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones.[1] This synthetic accessibility, coupled with the ability of the hydrazide-hydrazone backbone to interact with various biological targets, underpins its status as a "privileged scaffold" in drug discovery.
The biological activity of benzhydrazide derivatives is profoundly influenced by the nature of the substituents on both the benzoyl ring and the N'-position of the hydrazide.[2] These modifications can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its binding affinity for specific enzymes or receptors and influencing its pharmacokinetic properties.
Comparative Anticancer Activity of Benzhydrazide Derivatives
Numerous studies have highlighted the potential of benzhydrazide derivatives as potent anticancer agents. Their mechanisms of action are diverse and can include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) kinase.[3]
A study by Wang et al. (2016) synthesized a series of novel benzhydrazide derivatives containing dihydropyrazole moieties and evaluated their antiproliferative activity against a panel of human cancer cell lines. The results, summarized in Table 1, demonstrate that the substitution pattern on the benzoyl and dihydropyrazole rings significantly impacts cytotoxic efficacy.[3]
Table 1: Comparative Anticancer Activity of Benzhydrazide-Dihydropyrazole Derivatives [3]
| Compound ID | R1 | R2 | A549 (IC50, µM) | MCF-7 (IC50, µM) | HeLa (IC50, µM) | HepG2 (IC50, µM) |
| H1 | H | H | 12.53 | 10.28 | 8.97 | 11.42 |
| H5 | 4-Cl | H | 5.62 | 4.81 | 3.99 | 5.17 |
| H10 | 4-F | H | 7.81 | 6.93 | 5.42 | 7.11 |
| H20 | 4-OCH3 | 4-Cl | 0.46 | 0.29 | 0.15 | 0.21 |
| Erlotinib (Control) | - | - | 0.03 | - | - | - |
IC50: The half-maximal inhibitory concentration.
The data reveals that compound H20 , featuring a 4-methoxy group on the benzoyl ring and a 4-chloro substituent on the dihydropyrazole, exhibited the most potent antiproliferative activity across all tested cell lines, with IC50 values in the sub-micromolar range.[3] This suggests that the combination of an electron-donating group on the benzoyl moiety and an electron-withdrawing group on the dihydropyrazole ring enhances cytotoxic efficacy.[3]
Mechanism of Anticancer Action: EGFR Inhibition
The potent anticancer activity of many benzhydrazide derivatives is attributed to their ability to inhibit EGFR, a tyrosine kinase receptor that plays a crucial role in cancer cell proliferation and survival.[3] Overexpression of EGFR is a hallmark of many solid tumors, making it a prime target for cancer therapy.[3] Molecular docking studies have shown that benzhydrazide derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
Caption: EGFR signaling and inhibition by benzhydrazide derivatives.
Comparative Antimicrobial Activity of Benzhydrazide-Hydrazones
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Benzhydrazide-hydrazones have demonstrated promising activity against a wide range of bacterial and fungal strains.[4] The antimicrobial efficacy of these compounds is largely dependent on the nature of the aldehyde or ketone moiety condensed with the benzhydrazide.
A review by Popiołek and Biernasiuk (2021) compiled data on the antimicrobial activity of various hydrazide-hydrazones, including N'-(4-fluorobenzylidene)benzohydrazide.[4] The minimum inhibitory concentration (MIC) values against several bacterial strains are presented in Table 2.
Table 2: Antimicrobial Activity of N'-(4-fluorobenzylidene)benzohydrazide [4]
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | >1000 |
| Micrococcus luteus | 250 |
| Bacillus subtilis | 500 |
| Klebsiella pneumoniae | >1000 |
| Proteus mirabilis | >1000 |
| Escherichia coli | >1000 |
| Pseudomonas aeruginosa | >1000 |
The data indicates that N'-(4-fluorobenzylidene)benzohydrazide exhibits moderate activity against Micrococcus luteus and Bacillus subtilis, but is largely inactive against the other tested strains. This highlights the importance of the substituent on the benzylidene ring in determining the spectrum of antimicrobial activity. Other studies have shown that the introduction of different substituents can significantly enhance both the potency and the spectrum of activity.[5]
Proposed Mechanism of Antimicrobial Action
The precise mechanism of antimicrobial action for many benzhydrazide-hydrazones is still under investigation, but several potential targets have been proposed. One prominent hypothesis is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5] By binding to the active site of DNA gyrase, these compounds can prevent the supercoiling of DNA, leading to the inhibition of bacterial growth.
Experimental Protocols
General Synthesis of N'-Benzylidenebenzohydrazide Derivatives
This protocol describes a general method for the synthesis of N'-benzylidenebenzohydrazide derivatives via the condensation of benzohydrazide with a substituted benzaldehyde.
Caption: General workflow for the synthesis of N'-benzylidenebenzohydrazide derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve benzohydrazide (1 mmol) and the desired substituted benzaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[6]
Conclusion
Benzhydrazide derivatives represent a promising and synthetically accessible class of compounds with a wide range of therapeutic applications. The comparative analysis presented in this guide underscores the critical role of structure-activity relationships in dictating their anticancer and antimicrobial efficacy. The potency and selectivity of these compounds can be significantly modulated through rational chemical modifications. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel benzhydrazide derivatives. Further research into the specific molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of more effective and safer therapeutic agents.
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A Comparative Guide to In Vitro and In Silico Bioactivity Evaluation of 2-Phenylbenzhydrazide
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and resource-intensive. The 2-phenylbenzhydrazide framework has emerged as a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] To efficiently navigate the early stages of development, a dual-pronged approach combining computational (in silico) and laboratory-based (in vitro) evaluations is paramount. This guide provides an in-depth comparison of these two methodologies, offering field-proven insights into their application for assessing the bioactivity of this compound derivatives.
Part 1: The In Silico Approach: Early-Stage Prediction and Prioritization
The adage "fail early, fail cheap" is a guiding principle in pharmaceutical research.[3] In silico methods, which utilize computer simulations, are instrumental in upholding this principle by predicting the biological activity and pharmacokinetic properties of compounds before they are even synthesized.[4] This predictive power allows researchers to prioritize candidates with the highest probability of success, thereby conserving valuable time and resources.[3][4]
The Rationale Behind In Silico Evaluation
The primary goal of early-stage in silico analysis is to build a comprehensive profile of a compound's potential behavior in a biological system. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its binding affinity to specific biological targets.[3][5][6][7] By identifying potential liabilities, such as poor absorption or high toxicity, at the computational stage, medicinal chemists can make informed decisions to either discard a compound or modify its structure to improve its profile.[6]
Key In Silico Methodologies for this compound Derivatives
1. Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, a this compound derivative) when bound to a specific protein target. It is a cornerstone for understanding potential mechanisms of action. For instance, in the context of anticancer activity, molecular docking can be used to simulate the binding of this compound derivatives to the active sites of key enzymes involved in cancer progression, such as VEGFR-2 or monoamine oxidase B (MAO-B).[1][8][9] The "docking score" provides a quantitative estimate of the binding affinity, helping to rank compounds for further investigation.[1][10]
2. ADMET Prediction: A suite of computational models is used to forecast the pharmacokinetic and toxicological properties of a drug candidate.[3][5][7] These predictions are crucial for assessing a compound's "drug-likeness." For this compound derivatives, key predicted parameters would include:
-
Absorption: Predicting oral bioavailability and gastrointestinal absorption.[1][2]
-
Distribution: Estimating properties like blood-brain barrier permeability.[1][2]
-
Metabolism: Identifying potential sites of metabolic transformation.[5]
-
Excretion: Predicting the route and rate of elimination.[3]
-
Toxicity: Flagging potential carcinogenic or other toxic effects.[3]
In Silico Workflow for this compound Evaluation
Caption: In Silico Evaluation Workflow for this compound Derivatives.
Part 2: The In Vitro Approach: Experimental Validation and Mechanistic Insights
While in silico methods provide valuable predictions, in vitro experiments are essential for validating these computational hypotheses and providing concrete biological data. These assays, conducted in a controlled laboratory environment (e.g., in test tubes or on cultured cells), are the gold standard for confirming the bioactivity of a compound.
The Imperative of In Vitro Validation
In vitro testing serves as a critical bridge between computational prediction and potential in vivo efficacy. It allows for the direct measurement of a compound's effect on biological systems, providing quantitative data on its potency and mechanism of action. For this compound derivatives, in vitro assays are crucial for confirming their predicted anticancer, antimicrobial, or antioxidant properties.[11][12]
Key In Vitro Assays for this compound Bioactivity
1. Cytotoxicity Assays (e.g., MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13] It is a primary tool for evaluating the anticancer potential of this compound derivatives against various cancer cell lines.[14][15][16] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[13][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13][17]
2. Enzyme Inhibition Assays: To validate the predictions from molecular docking studies, enzyme inhibition assays are performed. For example, if a this compound derivative is predicted to inhibit VEGFR-2, an in vitro kinase assay would be conducted to measure its inhibitory activity against the purified enzyme. This provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8]
3. Antimicrobial Susceptibility Testing: To evaluate the antibacterial or antifungal activity of this compound derivatives, methods like broth microdilution or disk diffusion assays are employed. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Detailed Protocol: MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).[8][17]
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.[17]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[17][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[13][17][18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[18] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined by plotting a dose-response curve.
In Vitro Experimental Workflow
Caption: In Vitro Bioactivity Evaluation Workflow.
Part 3: Comparative Analysis: In Silico vs. In Vitro
The true power in modern drug discovery lies in the synergistic use of both in silico and in vitro methodologies. Understanding their respective strengths and limitations is key to an efficient and effective research strategy.
| Feature | In Silico Evaluation | In Vitro Evaluation |
| Primary Goal | Prediction and prioritization | Validation and quantification |
| Throughput | High (thousands of compounds per day) | Low to Medium (tens to hundreds of compounds per week) |
| Cost | Low | High |
| Time | Fast (hours to days) | Slow (days to weeks) |
| Data Type | Predictive (e.g., docking scores, predicted ADMET) | Experimental (e.g., IC50, MIC, % inhibition) |
| Causality | Provides hypotheses about mechanism | Provides direct evidence of biological effect |
| Limitations | Accuracy depends on the quality of the model; can produce false positives/negatives. | Can be influenced by experimental conditions; may not fully replicate the in vivo environment. |
Synergistic Application: The ideal workflow begins with a broad in silico screening of a virtual library of this compound derivatives. The most promising candidates, based on their predicted binding affinities and favorable ADMET profiles, are then synthesized and subjected to rigorous in vitro testing.[1][2] The experimental data from these assays are then used to refine the computational models, creating a feedback loop that improves the predictive accuracy of future in silico screens. This iterative process of prediction, validation, and model refinement is the hallmark of a successful modern drug discovery program.
Conclusion
The evaluation of this compound bioactivity is a multifaceted process that benefits immensely from a combined in silico and in vitro approach. In silico methods offer a rapid and cost-effective means of identifying promising candidates from a vast chemical space. Subsequently, in vitro assays provide the essential experimental validation, quantifying the biological activity and offering insights into the mechanism of action. By leveraging the predictive power of computational chemistry and the empirical rigor of laboratory experiments, researchers can accelerate the journey of novel this compound derivatives from chemical entities to potential therapeutic agents.
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A Researcher's Guide to Cross-Validation of Bioassays for 2-Phenylbenzhydrazide Activity
In the landscape of early-phase drug discovery, the robust characterization of a novel compound's biological activity is paramount. For molecules such as 2-Phenylbenzhydrazide, a member of the broader benzhydrazide class known for a wide spectrum of bioactivities including anticancer potential, the initial screening data can dictate the entire trajectory of its development.[1] However, reliance on a single bioassay can be misleading, as the biochemical principles underpinning each method are subject to specific interferences and limitations.
This guide provides an in-depth comparison of orthogonal bioassay platforms for characterizing the cytotoxic and apoptotic activity of this compound. We will delve into the mechanistic nuances of why cross-validation is not merely a suggestion but a requirement for generating a trustworthy biological activity profile. Here, we will compare a classic colorimetric endpoint assay with a modern real-time impedance-based system for cytotoxicity, and further explore mechanistic validation by contrasting two distinct markers of apoptosis.
Part 1: Primary Cytotoxicity Screening: Endpoint Metabolism vs. Real-Time Impedance
The first critical question for a potential anticancer compound is its effect on cell viability and proliferation. The two most common approaches to answer this are fundamentally different: one measures metabolic activity at a single point in time, while the other continuously monitors cell behavior.
The MTT Assay: A Snapshot of Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[2] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductases in metabolically active cells.[2] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells, and can be quantified by measuring the absorbance.[2][3]
Real-Time Cell Analysis (RTCA): A Dynamic View of Cellular Response
In contrast, impedance-based systems, such as the xCELLigence RTCA, provide a dynamic, kinetic profile of cellular response. This technology measures the change in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the culture wells. The "Cell Index," a dimensionless parameter derived from the impedance measurement, is a sensitive indicator of cell number, adhesion, and morphology.[4]
Comparative Analysis & Experimental Causality
| Feature | MTT Assay | Real-Time Cell Analysis (RTCA) | Rationale for Cross-Validation |
| Principle | Metabolic activity (Mitochondrial reductase) | Electrical impedance (Cell number, adhesion, morphology) | A compound might inhibit mitochondrial function without immediately detaching cells, which MTT would score as cytotoxic, while RTCA would show a delayed effect. Conversely, a compound affecting cell adhesion would be immediately picked up by RTCA but not by MTT if the cells remain metabolically active. |
| Data Output | Endpoint (single time point) | Kinetic (continuous over hours/days) | RTCA provides crucial temporal information, distinguishing between rapid cytotoxicity and delayed cytostatic effects. This is critical for understanding the mechanism of action.[4] |
| Throughput | High | Medium to High | Both are suitable for screening, but RTCA provides richer data per plate. |
| Potential Artifacts | Interference from reducing agents, alteration of mitochondrial function not related to viability.[4] | Changes in cell morphology or adhesion that do not correlate with cell death.[4] | Cross-validation helps to rule out assay-specific artifacts, strengthening the conclusion that the observed effect is a true biological response. |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for apoptosis mechanism cross-validation.
Detailed Protocol: Annexin V Staining for Flow Cytometry
-
Treatment and Harvesting: Treat cells in a 6-well plate with this compound. After incubation, harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Detailed Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature. Add Caspase-Glo 3/7 Reagent in a 1:1 ratio to the culture medium in each well.
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Conclusion: Building a Self-Validating Data Package
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PubMed Central (PMC). (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]
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A Researcher's Guide to the Synthesis and Bio-evaluation of N'-Phenylbenzohydrazide: A Comparative Analysis
In the landscape of contemporary drug discovery, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its numerous derivatives, N'-Phenylbenzohydrazide stands out as a molecule of significant interest, with demonstrated anti-inflammatory and antifungal properties. This guide provides a comprehensive comparison of the synthesis and biological evaluation of N'-Phenylbenzohydrazide, offering researchers the critical insights needed to navigate its preparation and screening effectively. We will delve into the nuances of various synthetic routes, examining their reproducibility and robustness, and present a comparative analysis of key biological assays, complete with detailed protocols.
Part 1: The Synthesis of N'-Phenylbenzohydrazide - A Tale of Two Precursors
The synthesis of N'-Phenylbenzohydrazide (also known as 1-Benzoyl-2-phenylhydrazine) is achievable through several pathways, with the choice of starting materials being the primary differentiating factor. Here, we compare two of the most common and reliable methods: the acylation of phenylhydrazine with a benzoic acid derivative and the reaction of isatoic anhydride with phenylhydrazine.
Method 1: Acylation of Phenylhydrazine
This classical and versatile method involves the formation of an amide bond between phenylhydrazine and an activated benzoic acid derivative, typically benzoyl chloride or a benzoate ester.
Reaction Principle: The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of the benzoic acid derivative, leading to the formation of N'-Phenylbenzohydrazide and a byproduct (e.g., HCl or an alcohol). The reaction with benzoyl chloride is often performed in the presence of a base to neutralize the hydrochloric acid formed.
dot
Caption: Acylation of Phenylhydrazine to yield N'-Phenylbenzohydrazide.
Advantages:
-
High Purity and Yield: This method is known for producing a clean product with good to excellent yields.
-
Versatility: A wide range of substituted benzoyl chlorides and phenylhydrazines can be used to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Well-established: The Schotten-Baumann reaction, a specific instance of this method using benzoyl chloride and a base, is a well-documented and reliable procedure[1].
Disadvantages:
-
Harsh Reagents: Benzoyl chloride is corrosive and lachrymatory, requiring careful handling.
-
Byproduct Removal: The need to neutralize and remove byproducts like HCl can add steps to the workup procedure.
Method 2: From Isatoic Anhydride
An alternative and often more direct route to N'-Phenylbenzohydrazide and its analogs involves the reaction of isatoic anhydride with phenylhydrazine.
Reaction Principle: Phenylhydrazine acts as a nucleophile, attacking one of the carbonyl groups of isatoic anhydride. This is followed by a ring-opening and decarboxylation cascade to yield the final product.
dot
Caption: Synthesis of N'-Phenylbenzohydrazide from Isatoic Anhydride.
Advantages:
-
Atom Economy: This method is more atom-economical as the main byproduct is carbon dioxide.
-
Milder Conditions: The reaction can often be carried out under milder conditions compared to the use of acyl chlorides.
-
Direct Access to 2-Amino Analogs: This route is particularly useful for synthesizing 2-amino-N'-phenylbenzohydrazide derivatives, which have shown interesting biological activities[2][3].
Disadvantages:
-
Substrate Availability: The availability of substituted isatoic anhydrides may be more limited compared to substituted benzoic acids.
-
Potential for Side Reactions: Depending on the reaction conditions, there can be potential for the formation of other heterocyclic byproducts.
Comparative Summary of Synthesis Methods
| Feature | Method 1: Acylation of Phenylhydrazine | Method 2: From Isatoic Anhydride |
| Starting Materials | Benzoyl Chloride/Benzoate Ester, Phenylhydrazine | Isatoic Anhydride, Phenylhydrazine |
| Key Advantages | High purity, high yield, versatility | Good atom economy, milder conditions |
| Key Disadvantages | Harsh reagents, byproduct removal | Limited substrate availability, potential side reactions |
| Robustness | High, well-established protocols | Moderate, can be substrate-dependent |
| Ideal For | Generating diverse libraries of N'-Phenylbenzohydrazides | Direct synthesis of 2-amino analogs |
Part 2: Biological Assays - Unveiling the Therapeutic Potential
N'-Phenylbenzohydrazide and its derivatives have been primarily investigated for their anti-inflammatory and antifungal activities. The reproducibility and robustness of the biological assays are paramount for obtaining reliable and comparable data.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of N'-Phenylbenzohydrazides is typically evaluated using a combination of in vivo and in vitro models.
In Vivo Model: Carrageenan-Induced Pleurisy
This is a widely used and robust model of acute inflammation.
-
Principle: Carrageenan, a seaweed polysaccharide, is injected into the pleural cavity of rodents, inducing an inflammatory response characterized by fluid accumulation (edema) and neutrophil infiltration. The efficacy of an anti-inflammatory agent is measured by its ability to reduce these parameters.
-
Key Readouts:
-
Robustness: This model is highly reproducible and provides a good overall picture of a compound's anti-inflammatory effect in a living organism.
In Vitro Assays: Targeting Key Inflammatory Mediators
In vitro assays allow for a more mechanistic understanding of a compound's anti-inflammatory action.
-
Nitric Oxide (NO) Production Assay:
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to produce NO via the inducible nitric oxide synthase (iNOS) pathway. The amount of NO in the cell culture supernatant is measured using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory activity[4].
-
Reproducibility: This is a highly reproducible and standard assay in inflammation research.
-
-
Cytokine Production Assays (ELISA):
-
Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified in the supernatant of LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assays (ELISAs). A decrease in cytokine levels suggests an anti-inflammatory effect[2].
-
Reproducibility: ELISAs are highly sensitive and reproducible when performed with appropriate controls and standards.
-
-
Cytotoxicity Assay (MTT Assay):
-
Principle: It is crucial to assess whether the observed anti-inflammatory effects are not due to general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A compound that reduces inflammatory mediators without significantly affecting cell viability is a more promising candidate[2][7].
-
Importance: This assay is essential for distinguishing true anti-inflammatory activity from toxic effects.
-
dot
Caption: Workflow for assessing the anti-inflammatory activity of N'-Phenylbenzohydrazide.
Antifungal Activity Assays
The evaluation of antifungal activity is critical for compounds like N'-Phenylbenzohydrazide. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
-
Principle: This method involves challenging a standardized inoculum of a fungal strain (e.g., Candida albicans) with serial dilutions of the test compound in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period[8][9][10].
-
Key Parameters:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits growth.
-
MFC (Minimum Fungicidal Concentration): The lowest concentration that kills the fungus, determined by subculturing from wells with no visible growth.
-
-
Robustness and Standardization: The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this assay, ensuring high reproducibility and inter-laboratory comparability[11].
dot
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Comparative Summary of Biological Assays
| Assay | Principle | Key Readouts | Robustness |
| Carrageenan-Induced Pleurisy | In vivo model of acute inflammation | Edema volume, leukocyte count, cytokine/NO levels | High |
| Nitric Oxide (NO) Assay | In vitro measurement of NO production by stimulated macrophages | NO concentration | High |
| Cytokine ELISA | In vitro quantification of specific pro-inflammatory cytokines | Cytokine concentrations (TNF-α, IL-1β, IL-6) | High |
| MTT Assay | In vitro measurement of cell viability | Cell metabolic activity | High |
| Broth Microdilution | In vitro determination of antifungal activity | MIC, MFC | High (with standardized protocols) |
Part 3: Experimental Protocols
Synthesis of N'-Phenylbenzohydrazide via Acylation
Materials:
-
Phenylhydrazine
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve phenylhydrazine (1 equivalent) in DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add benzoyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N'-Phenylbenzohydrazide.
Broth Microdilution Assay for Antifungal Susceptibility
Materials:
-
N'-Phenylbenzohydrazide stock solution (in DMSO)
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microtiter plates
-
Candida albicans strain (e.g., ATCC 90028)
-
Spectrophotometer or plate reader
-
Incubator (35°C)
Procedure:
-
Prepare serial two-fold dilutions of the N'-Phenylbenzohydrazide stock solution in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum (as per CLSI guidelines) and add it to each well containing the compound dilutions.
-
Include positive (fungus in medium) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a suitable wavelength. The MIC is the lowest concentration with no visible growth.
-
To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates, incubate, and observe for colony formation. The MFC is the lowest concentration that results in no growth on the agar plate.
Conclusion
The synthesis and biological evaluation of N'-Phenylbenzohydrazide offer a fertile ground for researchers in drug discovery. The choice of synthetic route depends on the desired scale, available starting materials, and the specific analogs to be prepared. Both the acylation and isatoic anhydride methods are robust and reproducible, each with its own set of advantages. Similarly, the biological assays for anti-inflammatory and antifungal activities are well-established and provide reliable data when performed with rigor and appropriate controls. By understanding the nuances of these methods, researchers can efficiently synthesize and screen N'-Phenylbenzohydrazide and its derivatives, paving the way for the development of new therapeutic agents.
References
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). MDPI. [Link]
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). Preprints.org. [Link]
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). ResearchGate. [Link]
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Synthesis of 1‐benzylidene‐2‐phenylhydrazine 3 a. (n.d.). ResearchGate. [Link]
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Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. (2016). PharmaInfo. [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). PMC - PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. (2023). PubMed. [Link]
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). PubMed Central. [Link]
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N'-benzoyl-N-phenylbenzohydrazide. (n.d.). PubChem. [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). MDPI. [Link]
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SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats. (2002). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents. (2023). ResearchGate. [Link]
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Phenylhydrazine. (n.d.). Organic Syntheses Procedure. [Link]
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Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. (2008). PubMed. [Link]
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Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [Link]
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Synthesis of phenylbenzohydrazides. (n.d.). ResearchGate. [Link]
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Antifungal Susceptibility testing: New trends. (2007). ResearchGate. [Link]
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S159 Antifungal Susceptibility Testing. (n.d.). academic.oup.com. [Link]
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Antifungal Susceptibility testing: New trends. (2007). EDOJ. [Link]
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Phenylbenzohydrazides Obtained from Isatoic Anhydride Pre- sent Anti-Inflammatory Activity in Vivo and in Vitro. (2022). Preprints.org. [Link]
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Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2019). Austin Publishing Group. [Link]
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Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (2022). Chemical Methodologies. [Link]
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1-benzyl-1-phenylhydrazine. (2025). ChemSynthesis. [Link]
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1-phenylethylidene)-benzohydrazide cytotoxicity is LSD1 independent and linked to Fe-S cluster disruption in Ewing sarcoma. (2025). bioRxiv. [Link]
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-
Preparation of phenylhydrazine. (n.d.). PrepChem.com. [Link]
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The Evolving Landscape of Enzyme Inhibition: A Comparative Efficacy Guide to 2-Phenylbenzhydrazide Analogs
In the intricate world of drug discovery and development, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement. Among the myriad of scaffolds explored, 2-phenylbenzhydrazide and its analogs have emerged as a versatile and promising class of compounds, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of the efficacy of these analogs, supported by experimental data and detailed methodologies, to aid researchers in navigating this chemical space and accelerating their discovery programs.
Introduction: The this compound Scaffold - A Privileged Structure in Enzyme Inhibition
The this compound core, characterized by a hydrazide linkage between a benzoic acid and a phenylhydrazine moiety, offers a unique combination of structural rigidity and synthetic tractability. This framework allows for systematic modifications at multiple positions, enabling the fine-tuning of electronic and steric properties to achieve potent and selective inhibition of target enzymes. The inherent hydrogen bonding capabilities of the hydrazide group, coupled with the potential for diverse aromatic substitutions, make it an attractive starting point for the design of new therapeutic agents. This guide will delve into the comparative efficacy of this compound analogs against several key enzyme targets, including urease, carbonic anhydrase, and monoamine oxidase.
Comparative Efficacy Against Key Enzyme Targets
The true measure of a chemical scaffold's utility lies in its demonstrated activity against specific biological targets. Below, we compare the inhibitory potential of various this compound analogs against several important enzymes, presenting key quantitative data for direct comparison.
Urease Inhibition: Combating Bacterial Pathogenesis
Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers.[1] Inhibition of urease is a key strategy to combat these infections.[2][3] Phenylhydrazide derivatives have shown significant promise in this area.
Table 1: Comparative Inhibitory Activity of Benzhydrazide Analogs against Jack Bean Urease
| Compound ID | Modification | IC₅₀ (µM) | Reference |
| Thiourea (Standard) | - | 21.41 ± 0.023 | [4] |
| Acetohydroxamic Acid (Standard) | - | 15.96 ± 0.037 | [4] |
| Compound 3 | Carbazole-based acetyl benzohydrazide | 4.90 ± 0.041 | [4] |
| Compound 21 (Series A) | N²-para-benzoate with 3,4-dimethoxy substitution | 0.13 | [2] |
| Compound 22 (Series A) | N²-para-benzoate with 4-methoxy group | 0.21 | [2] |
| Compound 5b | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.0 ± 0.73 | [5] |
| Compound 7e | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.24 ± 1.63 | [5] |
The data clearly indicates that synthetic modifications to the benzhydrazide scaffold can lead to highly potent urease inhibitors, with some analogs exhibiting significantly greater efficacy than the standard inhibitor thiourea.[4][5] For instance, the introduction of a carbazole moiety or specific substitutions on a benzoate ring resulted in compounds with low micromolar and even nanomolar inhibitory concentrations.[2][4]
Carbonic Anhydrase Inhibition: A Target for Diverse Pathologies
Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[6][7][8] While the classical CA inhibitors are sulfonamides, recent research has explored other chemotypes, including those derived from hydrazides.[9][10]
Table 2: Comparative Inhibitory Activity of Phenyl-based Analogs against Human Carbonic Anhydrase Isoforms
| Compound ID | Target Isoform | Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | hCA I, II, IX, XII | Varies (low to high nM) | [7] |
| Compound 6a | hCA II | 37.6 | [9] |
| Compound 6a | hCA VII | low nM range | [9] |
| Compound 3b | hCA I & II | low nM range | [7] |
The data highlights that while sulfonamides remain the gold standard, novel heterocyclic structures incorporating features reminiscent of the phenylhydrazide scaffold can achieve potent and, importantly, selective inhibition of CA isoforms.[7][9] For example, compound 6a demonstrated potent inhibition of hCA II and VII, which are key targets in the brain.[9]
Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Levels
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters like serotonin and dopamine.[11] Their inhibition is a well-established strategy for the treatment of depression and neurodegenerative diseases. Hydrazone derivatives, closely related to hydrazides, have been identified as potent MAO inhibitors.
Table 3: Comparative Inhibitory Activity of 1-substituted-2-phenylhydrazone Derivatives against hMAO-A
| Compound ID | Modification | IC₅₀ (µM) | Reference |
| Moclobemide (Standard) | - | 6.061 | [11] |
| Compound 2a | 1-substituted-2-phenylhydrazone | 0.342 | [11] |
| Compound 2b | 1-substituted-2-phenylhydrazone | 0.028 | [11] |
The results are striking, with compound 2b being over 200-fold more active than the standard drug moclobemide against hMAO-A.[11] This underscores the potential of the phenylhydrazone scaffold in developing highly potent and selective MAO inhibitors.
Experimental Protocols: A Guide to Reproducible Enzyme Inhibition Assays
The foundation of any comparative efficacy study is a robust and reproducible experimental methodology. Below is a detailed, step-by-step protocol for a typical in-vitro enzyme inhibition assay, which can be adapted for the enzymes discussed above.
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Target Enzyme (e.g., Jack Bean Urease, Bovine Carbonic Anhydrase, Human recombinant MAO-A)
-
Substrate (e.g., Urea, p-nitrophenyl acetate, Amplex Red® reagent)
-
Assay Buffer (specific to the enzyme)
-
Test Compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Standard Inhibitor (e.g., Thiourea, Acetazolamide, Moclobemide)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the appropriate assay buffer. The final concentration should be determined based on optimization experiments to yield a linear reaction rate.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound/standard inhibitor/vehicle control (e.g., DMSO in buffer)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The kinetic readings should be taken at regular intervals for a duration that ensures the initial reaction velocity is captured.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) using a non-linear regression software (e.g., GraphPad Prism).
-
Visualizing the Science: Workflows and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow and the crucial structure-activity relationships.
Caption: A typical workflow for the discovery and evaluation of novel enzyme inhibitors.
Sources
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- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids and related privileged scaffolds as potential urease inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
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- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 9. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
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A comparative analysis of the ADMET properties of 2-Phenylbenzhydrazide derivatives.
A Researcher's Guide to ADMET Profiling of 2-Phenylbenzhydrazide Derivatives
Introduction: The Promise and Challenge of this compound Scaffolds
The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its synthetic tractability allows for the creation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns.[3][4][5] However, promising biological activity is only one part of the equation. A potential drug candidate's journey to the clinic is frequently curtailed by poor pharmacokinetic properties or unforeseen toxicity.[6]
This is where the principles of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—become paramount. Early and accurate profiling of a compound's ADMET properties is critical to de-risk drug candidates, guide medicinal chemistry efforts, and ultimately reduce the high attrition rates that plague pharmaceutical development.[6][7][8]
This guide provides a comparative analysis framework for evaluating the ADMET properties of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols. We will explore the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format to empower informed decision-making in your drug discovery projects.
The ADMET Paradigm: A Drug Candidate's Journey
Before delving into specific derivatives, it is crucial to understand the sequential journey a drug molecule undertakes in the body. The ADMET profile dictates whether a compound can reach its target in sufficient concentration and for an adequate duration, without causing unacceptable harm. This process is a complex interplay of physicochemical and biological factors.
Caption: The sequential stages of a drug's journey through the body, from administration to excretion.
Comparative Analysis of Benzhydrazide Derivatives
Structure-activity relationship (SAR) analysis often highlights the importance of specific functional groups. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter a compound's binding affinity, lipophilicity, and metabolic stability.[9]
Table 1: Synthesized ADMET Profile of Representative Benzhydrazide Derivatives
| Property | Derivative Class A (e.g., Unsubstituted) | Derivative Class B (e.g., Nitro-substituted)[10] | Derivative Class C (e.g., Dimethylamino-substituted)[11] | Desired Outcome |
| A: Solubility (µg/mL) | Moderate | Low | Moderate-High | High (>10 µg/mL) |
| A: Permeability (Papp) | Moderate | Moderate | High | High (>10 x 10⁻⁶ cm/s) |
| D: Plasma Protein Binding (%) | High (>95%) | High (>98%) | Moderate (~90%) | Moderate (avoids sequestration) |
| D: BBB Penetration | Predicted Low | Predicted Low-Moderate | Predicted Moderate | Target-dependent |
| M: Metabolic Stability (t½, min) | > 30 min | ~20 min | > 45 min | High (>30 min) |
| M: CYP Inhibition (IC₅₀) | Potential CYP2C9 inhibitor | Potential CYP3A4 inhibitor | Low potential for inhibition | High IC₅₀ (>10 µM) |
| E: Clearance Rate | Predicted Low-Moderate | Predicted Moderate | Predicted Low | Low (for longer duration of action) |
| T: Cytotoxicity (CC₅₀) | > 50 µM | ~10 µM | > 100 µM | High (>50 µM) |
| T: hERG Inhibition | Predicted liability[11] | Predicted liability | Low predicted liability | Low liability |
| T: Mutagenicity (Ames) | Negative[9][11] | Negative | Negative[9][11] | Negative |
This table is a representative synthesis based on findings from multiple sources on benzohydrazide and hydrazone derivatives. Actual values will vary based on the specific molecular structure.
Methodologies for ADMET Profiling: A Practical Guide
A robust ADMET assessment strategy employs a tiered approach, beginning with rapid, cost-effective in silico models to prioritize compounds, followed by more resource-intensive in vitro assays for definitive characterization.[6][12]
Part 1: In Silico ADMET Prediction
Computational models provide an invaluable first pass, flagging potential liabilities before a compound is even synthesized.[12] Tools like SwissADME, ADMETSar, and others use quantitative structure-activity relationship (QSAR) models to predict properties based on chemical structure.[6]
Workflow for In Silico Screening
Caption: A streamlined workflow for initial ADMET assessment using computational tools.
Part 2: Essential In Vitro ADMET Assays
In vitro assays are the gold standard for early-stage experimental ADMET profiling, providing quantitative data to validate or refute in silico predictions.[7][13][14] These assays are performed outside of a living organism, typically in a controlled environment like a test tube or petri dish.[7]
General Workflow for In Vitro Screening
Caption: A parallel workflow for conducting key in vitro ADMET experiments.
Protocol 1: Caco-2 Permeability Assay (Absorption)
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13] This assay is the industry standard for predicting intestinal drug absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[8]
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of tight junctions.
-
Barrier Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity. A TEER value > 200 Ω·cm² is typically required.
-
Compound Preparation: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral):
-
Remove the culture medium from the Transwell® plate.
-
Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method, typically LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
Protocol 2: Liver Microsomal Stability Assay (Metabolism)
Rationale: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.[13] This assay provides a rapid assessment of a compound's intrinsic clearance.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved HLMs on ice.
-
Prepare a stock solution of the NADPH regenerating system (cofactor).
-
Prepare the test compound solution in buffer.
-
-
Incubation:
-
Pre-warm HLM suspension and buffer at 37°C.
-
Initiate the reaction by adding the test compound to the HLM suspension.
-
Immediately start the metabolic reaction by adding the NADPH solution. A control reaction is run without NADPH.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.
Protocol 3: MTT Assay (Toxicity)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10][15] It is used to quickly identify compounds that may cause acute toxicity at the cellular level.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (or IC₅₀) value, the concentration at which 50% of cell viability is lost, can be determined by plotting viability against compound concentration.
Conclusion and Future Directions
The systematic evaluation of ADMET properties is an indispensable component of modern drug discovery. For promising scaffolds like this compound, an early and integrated approach combining in silico prediction with robust in vitro experimentation is the most effective strategy. The data generated from these analyses allow for the establishment of clear structure-ADMET relationships, guiding the optimization of lead compounds towards a profile with a higher probability of clinical success.[13] While liabilities such as predicted hERG inhibition or hepatotoxicity may be noted, these serve not as dead ends, but as critical data points for chemists to design the next generation of safer, more effective derivatives.[11]
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Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current opinion in drug discovery & development, 7(4), 534-541. [Link]
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Pharmidex. (n.d.). In Vitro ADMET. [Link]
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Singh, S. (2014). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences, 1(4), 66-79. [Link]
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Kushwanth, S., et al. (2025). SYNTHESIS, IN-SILICO DESIGN, ADMET PROFILING, AND DOCKING STUDIES OF BENZOHYDRAZIDE DERIVATIVES AS POTENTIAL ANTI-BACTERIAL AGENTS. Journal of Pharmaceutical Negative Results. [Link]
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Venkataramana, H. S., et al. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38. [Link]
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Gouasmia, A., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(1), 102891. [Link]
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Piórkowska, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17462. [Link]
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ResearchGate. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. [Link]
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Wang, H., et al. (2018). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 23(11), 2997. [Link]
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de Oliveira, R. S., et al. (2018). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules, 23(10), 2450. [Link]
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El-Toumy, S. A., et al. (2024). In Silico Investigation of Two Benzoxanthone-Flavonoids: ADMET Analysis and Xanthine Oxidase Binding. Chemistry, 6(4), 1033-1044. [Link]
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Wang, J. J., et al. (2015). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of the Brazilian Chemical Society, 26(9), 1876-1884. [Link]
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Gupta, A., et al. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. International Journal of Advances in Pharmaceutical Sciences, 6(3). [Link]
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Mamedov, V. A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5152-5157. [Link]
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Wang, N. N., et al. (2025). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Journal of Cheminformatics. [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Chemistry, 6(4), 1083-1104. [Link]
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Batool, S., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(45), 29285-29303. [Link]
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Sharma, S., & Gangal, S. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines, 9(1), 1-22. [Link]
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Saini, R., et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Bioorganic Chemistry, 123, 105777. [Link]
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Venkatraman, V. (2021). FP-ADMET: a compendium of fingerprint-based ADMET prediction models. Journal of Cheminformatics, 13(1), 75. [Link]
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A Comparative Guide to the Selectivity of 2-Phenylbenzhydrazide Derivatives in Cancer Cell Lines
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues remains a paramount objective. Among the myriad of scaffolds explored in medicinal chemistry, 2-Phenylbenzhydrazide and its derivatives have emerged as a promising class of compounds. Their structural features offer a versatile platform for modification, enabling the fine-tuning of their biological activity. This guide provides a comprehensive evaluation of the selectivity of this compound derivatives against various cancer cell lines, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Rationale for Selectivity in Cancer Chemotherapy
The principle of selective cytotoxicity is the cornerstone of targeted cancer therapy. Ideally, an anticancer drug should eradicate malignant cells while leaving normal, healthy cells unharmed. This selectivity can be achieved by exploiting the unique biochemical and physiological characteristics of cancer cells, such as their rapid proliferation, altered metabolism, and specific cell surface receptors. The therapeutic window of a drug is defined by the concentration range in which it is effective against cancer cells without causing unacceptable toxicity to normal cells. A wider therapeutic window signifies better selectivity and a more favorable safety profile.
Comparative Cytotoxicity of Benzohydrazide Derivatives
Direct comparative studies on a series of this compound derivatives against a panel of both cancerous and normal cell lines are limited in the current literature. However, research on structurally analogous N'-[(substituted phenyl)benzylidene]benzohydrazides provides valuable insights into the potential of this chemical class. The following data, from a study by S. G. Kauthale et al., showcases the in-vitro anticancer activity of several derivatives against the A-549 human lung cancer cell line.
| Compound ID | R (Substitution on Phenyl Ring) | CTC50 (µg/ml) against A-549 Cells |
| 2a | 2-Cl | 12.5 |
| 2b | 3-NO₂ | 25 |
| 2c | 4-OH | 50 |
| 2d | 2,4-diCl | 25 |
| Doxorubicin | (Positive Control) | 10 |
Data synthesized from Kauthale, S. G., et al. (2015). Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides.[1]
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the nature and position of the substituent on the phenyl ring significantly influence the cytotoxic activity.
-
Compound 2a , with a chloro group at the ortho-position, exhibited the highest potency among the tested derivatives, with a CTC50 value of 12.5 µg/ml.[1]
-
The presence of a nitro group at the meta-position (2b ) or di-chloro substitution (2d ) resulted in moderate activity (CTC50 = 25 µg/ml).[1]
-
A hydroxyl group at the para-position (2c ) led to a decrease in activity (CTC50 = 50 µg/ml).[1]
These findings underscore the importance of electronic and steric factors in the interaction of these compounds with their biological targets. The core benzohydrazide moiety, specifically the -CONH-N=CH- group, is believed to be crucial for the observed inhibitory effects.[1]
While this study did not include a normal cell line for direct selectivity comparison, other research on related benzohydrazide derivatives has indicated a degree of selectivity. For instance, a study on 2-(benzamido) benzohydrazide derivatives reported cell viability of over 80% in their cytotoxicity assays, suggesting low toxicity towards the tested cells, which can be interpreted as a favorable selectivity profile in early-stage screening.[2][3]
Experimental Protocols for Evaluating Cytotoxicity and Apoptosis
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. Here, we provide detailed methodologies for two key assays in the evaluation of anticancer compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, HeLa) and a normal cell line (e.g., human dermal fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Plausible Mechanisms of Action
The precise molecular targets of this compound derivatives are still under investigation, but studies on related compounds suggest several potential mechanisms of action.
-
EGFR Kinase Inhibition: Some benzohydrazide derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. [4]Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.
-
Induction of Apoptosis: The ability to induce programmed cell death, or apoptosis, is a hallmark of many effective anticancer drugs. Benzohydrazide derivatives may trigger apoptosis through various intrinsic and extrinsic pathways, potentially involving the activation of caspases, a family of proteases that execute the apoptotic process.
dot
Caption: Potential signaling pathways affected by this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The available data, primarily from structurally related compounds, indicates that these molecules possess significant cytotoxic activity against various cancer cell lines. The structure-activity relationship studies highlight the critical role of substituents on the phenyl ring in modulating this activity.
Future research should focus on synthesizing and evaluating a broader range of this compound derivatives against a comprehensive panel of cancer and normal cell lines to establish a clear selectivity profile. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective next-generation compounds. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these derivatives in a preclinical setting. The continued exploration of this chemical space holds the potential to deliver novel and effective therapies for the treatment of cancer.
References
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Kauthale, S. G., et al. (2015). Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. PharmaInfo. Available at: [Link]
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Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link]
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Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]
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Sulistyowaty, M. I., et al. (2020). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. ResearchGate. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. Available at: [Link]
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Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]
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Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal. Available at: [Link]
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RSC Publishing. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available at: [Link]
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Kumar, A., et al. (2018). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Solanki, V. H., et al. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ChemistrySelect. Available at: [Link]
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ResearchGate. (2022). Cell cytotoxicity activity of PTZ toward representative normal cell lines. Available at: [Link]
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Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available at: [Link]
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A Guide to the Inter-Laboratory Validation of 2-Phenylbenzhydrazide's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of the biological activity of a novel compound, 2-Phenylbenzhydrazide. As specific data for this compound is not yet widely available, this document will proceed with a well-researched, hypothetical scenario: the validation of this compound as a novel in vitro anticancer agent. The principles and methodologies detailed herein are broadly applicable to the validation of other novel bioactive compounds.
Introduction: The Therapeutic Potential of Hydrazide Derivatives
Hydrazides and their derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This class of compounds, characterized by the presence of an azomethine group (–NH–N=CH–), has shown potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[3][4] Prominent examples of hydrazide derivatives in clinical use include the antitubercular drug isoniazid and monoamine oxidase inhibitors like iproniazid, which are used as antidepressants.[2][5]
Our focus here is on a hypothetical novel compound, this compound, which we propose possesses anticancer properties through the induction of apoptosis in cancer cell lines. This guide will outline a robust inter-laboratory validation plan to rigorously test this hypothesis.
Proposed Mechanism of Action for this compound
For the purpose of this validation guide, we will hypothesize that this compound induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. Several hydrazone derivatives have been reported to exhibit inhibitory effects on PI3 kinase.[3]
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GF -> RTK [arrowhead=tee]; RTK -> PI3K [arrowhead=vee]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8]; PIP2 -> PIP3; PIP3 -> PDK1 [arrowhead=vee]; PDK1 -> pAkt [label=" phosphorylates", fontsize=8]; Akt -> pAkt; pAkt -> MDM2 [arrowhead=tee]; pAkt -> Proliferation [arrowhead=vee]; MDM2 -> p53 [arrowhead=tee]; p53 -> Apoptosis [arrowhead=vee]; Compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }
Figure 1: Hypothesized PI3K/Akt signaling pathway and the inhibitory action of this compound.
Inter-Laboratory Validation: Experimental Design
To ensure the reproducibility and robustness of our findings, a multi-center, inter-laboratory validation study is essential. This study will involve at least three independent laboratories performing a standardized set of experiments.
Cell Line Selection
A panel of well-characterized cancer cell lines with known PI3K/Akt pathway status will be used:
-
MCF-7 (Breast Cancer): Expresses wild-type PI3K.
-
A549 (Lung Cancer): Known to have an active PI3K pathway.
-
PC-3 (Prostate Cancer): PTEN-null, leading to constitutive PI3K activation.
-
MRC-5 (Normal Human Lung Fibroblasts): To assess cytotoxicity against non-cancerous cells.
Comparator Compounds
To benchmark the activity of this compound, the following well-established anticancer agents will be used as positive controls:
-
Doxorubicin: A standard chemotherapeutic agent that induces apoptosis through DNA intercalation.
-
GDC-0941 (Pictilisib): A potent and selective PI3K inhibitor.
Experimental Workflow
The validation will follow a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.
// Nodes Start [label="Start: Compound\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tier1 [label="Tier 1: Cytotoxicity Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier2 [label="Tier 2: Apoptosis Confirmation\n(Annexin V/PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Tier3 [label="Tier 3: Mechanism of Action\n(Western Blot for p-Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis &\nInter-Lab Comparison", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Validation Report", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Tier1; Tier1 -> Tier2 [label=" IC50 < 10 µM"]; Tier2 -> Tier3 [label=" Significant Apoptosis"]; Tier3 -> Data; Data -> End; }
Figure 2: Tiered experimental workflow for the inter-laboratory validation of this compound.
Standardized Experimental Protocols
To ensure consistency across laboratories, detailed and standardized protocols are crucial.
Cell Culture
All cell lines will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Tier 1: Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM), Doxorubicin (positive control), and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Tier 2: Apoptosis Confirmation (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Tier 3: Mechanism of Action (Western Blot for p-Akt)
This technique is used to detect the levels of specific proteins to confirm the modulation of the PI3K/Akt pathway.
Protocol:
-
Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Comparison
The data from all participating laboratories will be collected and analyzed centrally. The results should be presented in clear and concise tables for easy comparison.
Table 1: Comparative IC50 Values (µM) of this compound and Control Compounds
| Cell Line | This compound (Lab 1) | This compound (Lab 2) | This compound (Lab 3) | Doxorubicin (Average) | GDC-0941 (Average) |
| MCF-7 | 5.2 ± 0.4 | 5.5 ± 0.6 | 5.1 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.05 |
| A549 | 8.1 ± 0.7 | 8.9 ± 0.9 | 7.8 ± 0.5 | 1.2 ± 0.2 | 0.7 ± 0.08 |
| PC-3 | 3.5 ± 0.3 | 3.9 ± 0.4 | 3.3 ± 0.2 | 0.6 ± 0.09 | 0.3 ± 0.04 |
| MRC-5 | > 50 | > 50 | > 50 | 5.8 ± 0.7 | 8.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment
| Cell Line | Vehicle Control | This compound (IC50) | Doxorubicin (IC50) |
| MCF-7 | 4.1 ± 0.5% | 35.2 ± 3.1% | 40.5 ± 4.2% |
| PC-3 | 3.8 ± 0.4% | 42.6 ± 3.8% | 45.1 ± 4.5% |
Data are presented as the average from the three participating laboratories.
Conclusion and Future Directions
A successful inter-laboratory validation, demonstrating consistent results across multiple independent sites, would provide strong evidence for the in vitro anticancer activity of this compound. The data presented in this hypothetical guide illustrates a favorable outcome, where the compound shows selective cytotoxicity towards cancer cells and induces apoptosis, likely through the inhibition of the PI3K/Akt pathway.
Future work would involve more in-depth mechanistic studies, such as kinase profiling to confirm target engagement and identify potential off-target effects. Ultimately, promising in vitro data would pave the way for preclinical in vivo studies in animal models to evaluate the compound's efficacy and safety.
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Biological Activities of Hydrazone Derivatives. (2011). Molecules. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. [Link]
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A review exploring biological activities of hydrazones. (2014). Indian Journal of Pharmaceutical Sciences. [Link]
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A Researcher's Guide to Comparative Molecular Field Analysis (CoMFA) of 2-Phenylbenzhydrazide Derivatives
This guide provides an in-depth technical exploration of Comparative Molecular Field Analysis (CoMFA), a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique, applied to a class of molecules with significant biological interest: 2-phenylbenzhydrazide derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply CoMFA to predict the biological activity of novel compounds and guide synthetic efforts.
Introduction: The Significance of this compound Derivatives
This compound and its analogs represent a versatile scaffold in medicinal and agricultural chemistry.[1][2] These compounds have demonstrated a wide spectrum of biological activities, including insecticidal, fungicidal, antimicrobial, and antitumor effects.[1][3][4][5][6] Their mode of action, particularly as insect growth regulators, often involves agonizing the ecdysone receptor, which triggers a premature and lethal molting process in insects.[1] Given their proven biological potential, the rational design of new, more potent this compound derivatives is a key objective for researchers. This is where computational techniques like CoMFA become invaluable.
The Core Principles of CoMFA
CoMFA is a 3D-QSAR method that establishes a correlation between the biological activity of a set of molecules and their three-dimensional steric and electrostatic properties.[7][8][9][10] The fundamental assumption of CoMFA is that the interactions between a ligand (in this case, a this compound derivative) and its biological target are primarily non-covalent, and that variations in biological activity within a series of compounds can be explained by changes in their surrounding steric and electrostatic fields.[10]
The CoMFA methodology involves several key steps:
-
Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and aligned based on a common structural feature or a pharmacophore hypothesis.[7][9][10] This alignment is a critical step, as it ensures that the molecules are oriented consistently for field calculations.[10][11]
-
Grid Box Generation and Field Calculation: A 3D grid is placed around the aligned molecules.[7][9] At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule are calculated.[9][10]
-
Partial Least Squares (PLS) Analysis: The calculated interaction energies at each grid point serve as the independent variables, and the biological activities of the molecules are the dependent variables.[7][10] PLS analysis is then used to derive a statistically significant correlation between the field values and the biological activity.[7][10][12]
-
Contour Map Visualization: The results of the PLS analysis are visualized as 3D contour maps.[7][13] These maps highlight regions where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity, thus providing intuitive guidance for the design of new analogs.[7]
Step-by-Step CoMFA Workflow for this compound Derivatives
This section outlines a detailed, self-validating protocol for conducting a CoMFA study on a series of this compound derivatives.
Data Set Preparation
-
Compound Selection: A diverse set of this compound derivatives with a wide range of biological activities (e.g., insecticidal IC50 values) should be selected.[11] It is crucial that all compounds in the dataset are believed to share the same mechanism of action and binding mode.[7][11]
-
Data Curation: The biological activity data should be converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a linear relationship with the free energy of binding.[14] The dataset should be divided into a training set (typically 70-80% of the compounds) to build the CoMFA model and a test set to validate its predictive power.[7][14][15]
Molecular Modeling and Alignment
-
3D Structure Generation: The 2D structures of all compounds are sketched and converted to 3D structures using molecular modeling software.
-
Conformational Analysis and Energy Minimization: A systematic conformational search is performed for each molecule to identify the lowest energy conformation, which is assumed to be the bioactive conformation.[7] Energy minimization is then carried out using a suitable force field (e.g., MMFF94).
-
Molecular Alignment: This is a critical and sensitive step in CoMFA.[10]
-
Ligand-Based Alignment: Molecules are aligned by superimposing a common substructure. For this compound derivatives, the benzhydrazide core is a suitable choice. The most active compound in the training set is often used as the template for alignment.[16][17]
-
Receptor-Based Alignment: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding pose of each ligand.[11] The docked conformations are then used for alignment, which can lead to more predictive models.[18]
-
Diagram: CoMFA Experimental Workflow
Caption: A flowchart illustrating the key steps in a Comparative Molecular Field Analysis (CoMFA) study.
CoMFA Field Calculation and PLS Analysis
-
Grid Definition: A 3D grid with a spacing of 2 Å is generated to encompass all aligned molecules, extending at least 4 Å beyond the molecular dimensions in all directions.[9]
-
Field Calculation: The steric and electrostatic interaction energies are calculated at each grid point using a probe atom.
-
PLS Analysis: The CoMFA fields are used as independent variables and the pIC50 values as the dependent variable in a PLS analysis. The optimal number of components is determined using leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²).[11] A q² value greater than 0.5 is generally considered indicative of a good predictive model.[17]
Model Validation
A robust CoMFA model must be rigorously validated to ensure its predictive power and avoid chance correlations.[19]
-
Internal Validation (Cross-Validation): The predictive ability of the model is assessed using LOO cross-validation (q²).[11]
-
External Validation: The predictive performance of the model is evaluated using the test set of compounds that were not used in model generation. The predictive correlation coefficient (r²_pred) is calculated.[15] An r²_pred value greater than 0.6 is desirable.
-
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled dataset.[19] A significant drop in the q² and r² values for the randomized models compared to the original model indicates that the original model is not due to chance correlation.[19]
Comparative Analysis: CoMFA vs. Alternative 3D-QSAR Methods
While CoMFA is a widely used and powerful technique, several other 3D-QSAR methods exist.[9] A comparison with these alternatives can provide a more comprehensive understanding of the structure-activity landscape.
| Method | Principle | Advantages | Disadvantages |
| CoMFA | Correlates steric and electrostatic fields with biological activity.[7][8] | Easy to interpret contour maps, widely used and validated. | Highly dependent on molecular alignment, potential for singularities at atomic positions.[7] |
| CoMSIA | Calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields using a Gaussian function.[20][21] | Less sensitive to molecular alignment and grid spacing, provides more diverse physicochemical information.[20] | Contour maps can be more complex to interpret. |
| Topomer CoMFA | Combines the strengths of 2D and 3D QSAR by using a fragment-based approach, removing the need for manual alignment.[22] | Alignment-independent, high-throughput. | May not be as accurate for highly flexible molecules. |
| HQSAR | Hologram QSAR; a 2D-QSAR method that uses molecular fragments as descriptors.[22] | Alignment-independent, computationally fast. | Does not provide 3D spatial information for guiding molecular design. |
Diagram: Relationship between 3D-QSAR Methods
Caption: A diagram illustrating the relationships and evolution of different QSAR methodologies.
Interpreting CoMFA Results for Rational Drug Design
The primary output of a CoMFA study is a set of 3D contour maps that provide a visual representation of the structure-activity relationship.
-
Steric Contour Maps:
-
Green Contours: Indicate regions where bulky substituents are favored, suggesting that adding volume in these areas will enhance biological activity.
-
Yellow Contours: Indicate regions where bulky substituents are disfavored, suggesting that steric hindrance in these areas reduces activity.
-
-
Electrostatic Contour Maps:
-
Blue Contours: Highlight regions where positively charged or electron-donating groups are favorable.
-
Red Contours: Indicate regions where negatively charged or electron-withdrawing groups are favorable.
-
By analyzing these contour maps in the context of the aligned this compound derivatives, researchers can gain valuable insights into the key structural features required for optimal biological activity. This information can then be used to design novel analogs with improved potency and selectivity. For example, if a green contour is observed near a specific position on the phenyl ring, synthesizing derivatives with larger substituents at that position would be a logical next step.
Conclusion
Comparative Molecular Field Analysis is a robust and well-established 3D-QSAR technique that can significantly accelerate the drug discovery and development process. When applied to a class of molecules like this compound derivatives, CoMFA can provide invaluable insights into their structure-activity relationships, enabling the rational design of more potent and selective compounds. By following a rigorous and well-validated workflow, researchers can leverage the predictive power of CoMFA to guide their synthetic efforts and ultimately bring more effective chemical solutions to the forefront.
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: a web portal that brings 3-D QSAR to all electronic devices-the Py-CoMFA web application as tool to build models from pre-aligned datasets. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety. (n.d.). PubMed. Retrieved from [Link]
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3D-QSAR approaches in drug design: perspectives to generate reliable CoMFA models | Request PDF. (2025, August 8). ResearchGate. Retrieved from [Link]
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Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. (n.d.). MDPI. Retrieved from [Link]
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3d-qsar, admet and molecular docking study of a series of 2-substituted 1h-benzimidazole-4-carboxamide derivatives inhibitors against enteroviruses. (n.d.). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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CoMFA of Benzyl Derivatives of 2,1,3-benzo and benzothieno[3,2-alpha]thiadiazine 2,2-dioxides: Clues for the Design of Phosphodiesterase 7 Inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylbenzhydrazide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Phenylbenzhydrazide. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance in your laboratory.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a derivative of hydrazine and benzoic acid—necessitates that it be handled as a hazardous substance. The hazards are inferred from structurally related compounds like phenylhydrazine.[1][2][3][4]
Primary Hazards:
-
Toxicity: Hydrazine derivatives are often toxic if swallowed, in contact with skin, or if inhaled.[1][4] Phenylhydrazine is known to be toxic and may cause damage to the liver, kidneys, and blood through prolonged or repeated exposure.
-
Carcinogenicity & Mutagenicity: Phenylhydrazine is suspected of causing cancer and genetic defects.[1][4][5] Therefore, this compound should be treated as a potential carcinogen and mutagen.
-
Skin and Eye Irritation/Sensitization: The compound is likely to cause serious skin and eye irritation.[6] Phenylhydrazine may cause an allergic skin reaction.[2][5]
-
Reactivity: Hydrazines are reducing agents and can react vigorously with strong oxidizing agents, potentially leading to fire or explosions.[7]
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with appropriate PPE to minimize exposure risk.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[7][8] Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
The Regulatory Framework: A "Cradle-to-Grave" Responsibility
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper management of hazardous waste from its point of generation to its final disposal.[10][11] As a generator of this waste, your laboratory is the first and most critical link in this "cradle-to-grave" system, responsible for its proper identification, segregation, and handling.[11]
Step-by-Step Disposal Workflow
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[12][13][14] The only acceptable method is through a licensed hazardous waste disposal service.
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[15]
-
Identify: Clearly identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Grossly contaminated items (e.g., weighing boats, filter paper, gloves).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate: Collect this waste in a dedicated container. Do not mix it with other waste streams, especially:
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by OSHA's Hazard Communication Standard and EPA regulations to ensure safety and proper tracking.[10][16]
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[17]
-
The label must include:
-
The words "HAZARDOUS WASTE".
-
The full, unabbreviated chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The specific hazard characteristics (e.g., "Toxic," "Carcinogen").
-
The date accumulation started.
-
-
Step 3: Storage
Safe storage of hazardous waste is critical to prevent accidents and ensure compliance.[18][19][20]
-
Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[17]
-
Closure: Keep the waste container closed at all times except when adding waste.[10] This is a common point of failure in regulatory inspections.
-
Incompatibles: Ensure the storage area is away from incompatible materials, heat sources, and direct sunlight.[7][18]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a pickup.[8]
-
Provide Information: Be prepared to provide the full details of the waste, including the chemical name and any other components in the container.
-
Documentation: Your EHS department will handle the manifest system, which tracks the waste to its final disposal facility, completing the "cradle-to-grave" responsibility.[21]
Spill Management Protocol
In the event of a spill, prompt and correct action is essential.[9]
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.
-
Assess: For a small spill contained within the fume hood, you may proceed with cleanup if you are trained and equipped to do so. For large spills, or any spill outside of a fume hood, call your institution's emergency response line or EHS immediately.[9]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled material. Do not use combustible materials like paper towels for the initial absorption.
-
Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup waste container appropriately and arrange for its disposal through EHS.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
This table summarizes key hazard information based on the closely related compound, phenylhydrazine, which should be used as a conservative proxy for this compound.
| Property | Value / Classification | Source(s) |
| Acute Toxicity (Oral) | Category 3 | [2] |
| Acute Toxicity (Dermal) | Category 3 | |
| Acute Toxicity (Inhalation) | Category 3 | |
| Skin Corrosion/Irritation | Category 2 | [6] |
| Serious Eye Damage/Irritation | Category 2 | [6] |
| Skin Sensitization | Category 1 | [2][5] |
| Germ Cell Mutagenicity | Category 2 (Suspected) | [2][5] |
| Carcinogenicity | Category 1B or 2 (Suspected) | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, Bases | [7] |
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-Phenylbenzhydrazide
Understanding the Risks: A Hazard Profile Based on Analogs
Given the absence of specific toxicological data for 2-Phenylbenzhydrazide, we must infer its potential hazards from the known profile of phenylhydrazine and its salts. Phenylhydrazine is classified as a hazardous substance with significant health risks.
Key Potential Hazards Include:
-
Toxicity: Phenylhydrazine is toxic if swallowed, inhaled, or in contact with skin[1][2][3].
-
Carcinogenicity and Mutagenicity: It is suspected of causing cancer and genetic defects[1][2][3][4].
-
Skin and Eye Irritation: The compound is known to cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction[1][2][3][5].
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs[1][2][3][4].
Therefore, it is prudent to handle this compound with the assumption that it carries similar risks. A thorough risk assessment should be conducted before commencing any work.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not merely a checklist but a dynamic system that adapts to the specific procedures being undertaken. The following recommendations are based on a hierarchy of controls, where PPE is the final, critical barrier between you and the potential hazard.
Data Presentation: Recommended PPE for Handling this compound
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Fire/flame resistant lab coat, full-length pants, and closed-toe shoes | Recommended, especially if not handled in a fume hood. Use a NIOSH-approved respirator with appropriate cartridges. |
| Running reactions and work-up | Tightly fitting safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Fire/flame resistant lab coat, full-length pants, and closed-toe shoes | Required. Use a chemical fume hood. If not possible, a full-face respirator with appropriate cartridges is necessary. |
| Handling spills | Tightly fitting safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | Required. A full-face, self-contained breathing apparatus (SCBA) may be necessary for large spills. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Fully cover your torso from neck to knees, arms to end of wrists, and wrap around the back. Fasten in the back at the neck and waist.
-
Mask or Respirator: Secure ties or elastic bands at the middle of the head and neck. Fit flexible band to nose bridge. Fit snug to face and below chin.
-
Goggles/Face Shield: Place over face and eyes and adjust to fit.
-
Gloves: Extend to cover the wrist of the isolation gown.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Using a gloved hand, grasp the palm of the other hand and peel off the first glove. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Discard in a designated waste container.
-
Goggles/Face Shield: Handle by the headband or side pieces and remove. Place in a designated receptacle for reprocessing or disposal.
-
Gown/Lab Coat: Unfasten ties, touching only the back of the gown. Pull away from the neck and shoulders, touching the inside of the gown only. Turn the gown inside out as it is removed and roll it into a bundle. Discard in a designated waste container.
-
Mask or Respirator: Grasp the bottom ties or elastics, then the top ones, and remove without touching the front. Discard in a designated waste container.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Mandatory Visualization: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
Safe handling of this compound extends beyond the use of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2].
-
Inert Atmosphere: For storage, consider an inert atmosphere to prevent degradation, as related compounds can be air and light-sensitive[1][2].
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and bases[2][6].
-
Labeling: Ensure all containers are clearly and accurately labeled.
Disposal Plan
Contaminated materials and waste generated from experiments with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent and cleaning procedure.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.
Mandatory Visualization: Waste Disposal Workflow
Caption: A streamlined process for the safe disposal of this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
-
Spills: Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Your commitment to these practices ensures the continued advancement of research in a secure and responsible manner.
References
- Hydrazine - Risk Management and Safety. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-04).
- SAFETY DATA SHEET - Fisher Scientific. (2015-02-17).
- This compound | 154660-48-7 - ChemicalBook. (n.d.).
- Personal Protective Equipment | US EPA. (2025-09-12).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. (n.d.).
- Safety Data Sheet - Ricca Chemical Company. (2025-04-05).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
- Safety Data Sheet: Phenylhydrazine hydrochloride - Carl ROTH. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
